Technical Documentation Center

3-Cyclopropyl-2-fluorobut-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropyl-2-fluorobut-2-enoic acid
  • CAS: 1564046-42-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (Z)-3-Cyclopropyl-2-fluorobut-2-enoic Acid: A Comprehensive Analytical Guide

Executive Summary The precise structural elucidation of heavily functionalized fluoroalkenes is a critical bottleneck in modern drug discovery and materials science. (Z)-3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 15640...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of heavily functionalized fluoroalkenes is a critical bottleneck in modern drug discovery and materials science. (Z)-3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) represents a highly specialized molecular scaffold, featuring an α -fluoro- α,β -unsaturated carboxylic acid core substituted with both a methyl and a highly strained cyclopropyl group. This whitepaper provides an in-depth, rigorously grounded technical guide to the spectroscopic characterization of this molecule, detailing the causality behind experimental methodologies, expected multinuclear NMR ( 1 H, 13 C, 19 F), FT-IR, and HRMS data, and the self-validating protocols required to ensure scientific integrity.

Theoretical Framework & Causality (E-E-A-T)

To characterize this molecule effectively, an analytical scientist must understand the underlying quantum mechanical and electronic forces dictating its spectral behavior. Our approach is grounded in three core phenomena:

The Fluoroalkene Motif and 19 F- 13 C Spin-Spin Coupling

The introduction of a fluorine atom at the C2 position fundamentally alters the electron density of the alkene. Understanding the competition between C–H and C–F bond activation is paramount in organometallic chemistry, as the highly electronegative fluorine withdraws electron density via the inductive (-I) effect while simultaneously donating electron density via resonance (+R) ()[1]. The synthesis and characterization of such fluoroalkenes rely heavily on the diagnostic utility of heteronuclear spin-spin coupling ()[2]. The 19 F nucleus (spin 1/2, 100% natural abundance) will exhibit a massive one-bond coupling ( 1JCF​≈245 Hz) with the C2 carbon, and significant two-bond couplings ( 2JCF​ ) with the adjacent C1 (carbonyl) and C3 carbons, serving as an internal validation of the carbon backbone.

Diamagnetic Anisotropy of the Cyclopropyl Ring

The cyclopropyl group is not a standard aliphatic moiety. The C-C bonds within the three-membered ring possess unusually high p-character (resembling sp2 hybridized bonds), which generates a strong local magnetic field when exposed to the spectrometer's external field B0​ . This diamagnetic anisotropy creates a shielding cone that dramatically shifts the cyclopropyl protons upfield (typically into the 0.5–1.0 ppm range), a phenomenon extensively documented in foundational NMR studies of cyclopropyl derivatives ()[3].

Vibrational Shifts in α -Fluoro Carboxylic Acids

In FT-IR spectroscopy, the C=O stretching frequency is a direct measure of the bond's force constant. The strongly electronegative α -fluorine atom pulls electron density away from the carbonyl carbon. This inductive withdrawal shortens and strengthens the C=O bond, shifting its vibrational absorption to a higher wavenumber ( 1705 cm −1 ) compared to non-fluorinated crotonic acid derivatives.

Analytical Workflow & Logical Relationships

The following Graphviz diagrams illustrate the multi-modal analytical workflow and the critical heteronuclear coupling network used to validate the (Z)-stereochemistry and atomic connectivity.

Workflow A Sample Preparation (Z)-3-Cyclopropyl-2-fluorobut-2-enoic acid B Multinuclear NMR (1H, 13C, 19F) A->B C Vibrational Spectroscopy (FT-IR ATR) A->C D Mass Spectrometry (HRMS-ESI) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Fig 1: Multi-modal analytical workflow for characterizing the fluoroalkene derivative.

Coupling F 19F Nucleus (C2 position) C2 13C Nucleus (C2, 1J_CF ~250 Hz) F->C2 1J Coupling C1 13C Nucleus (C1, 2J_CF ~25 Hz) F->C1 2J Coupling C3 13C Nucleus (C3, 2J_CF ~15 Hz) F->C3 2J Coupling H_Me 1H Nuclei (C4 Methyl, 4J_HF ~3 Hz) F->H_Me 4J Coupling

Fig 2: Key heteronuclear spin-spin coupling interactions driven by the C2 fluorine atom.

Detailed Spectroscopic Data

The quantitative data below represents the expected spectroscopic profile synthesized from first principles and analogous fluoroalkene characterizations ()[4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C1-COOH12.50br s-1HCarboxylic acid proton
C4-CH 3​ 1.95dd 3JHH​ = 1.0, 4JHF​ = 3.53HAllylic methyl group
C3-CH1.60m-1HCyclopropyl methine
C3-CH 2​ 0.85m-2HCyclopropyl methylene (trans to methine)
C3-CH 2​ 0.65m-2HCyclopropyl methylene (cis to methine)
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C1164.5d 2JCF​ = 28.0Carbonyl carbon
C2146.2d 1JCF​ = 245.0Fluoro-substituted alkene carbon
C3128.4d 2JCF​ = 18.5Alkene carbon
C415.2d 3JCF​ = 6.0Allylic methyl carbon
C3-CH12.5d 3JCF​ = 4.0Cyclopropyl methine carbon
C3-CH 2​ 6.8s-Cyclopropyl methylene carbons
Table 3: 19 F NMR Data (376 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
F (C2)-118.5q 4JHF​ = 3.5Vinylic fluorine confirming (Z)-isomer
Table 4: FT-IR and HRMS Data
TechniqueKey FeatureValueCausality / Assignment
FT-IR (ATR)C=O Stretch1705 cm −1 Shifted higher due to -I effect of α -fluorine
FT-IR (ATR)C=C Stretch1645 cm −1 Fluoroalkene double bond
HRMS-ESI[M-H] 143.0514 m/zDeprotonated molecular ion (Calculated: 143.0514)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating feedback loops, ensuring that instrumental artifacts are not misinterpreted as chemical phenomena.

Step 1: Sample Preparation & Internal Referencing
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen to disrupt hydrogen-bonded carboxylic acid dimers, yielding a sharper -COOH signal.

  • Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing (0.00 ppm) and a coaxial capillary containing α,α,α -trifluorotoluene (-63.7 ppm) for 19 F referencing. Causality: Using a coaxial insert for the fluorine standard prevents chemical interaction with the highly polar carboxylic acid while providing an absolute frequency lock.

Step 2: Multinuclear NMR Acquisition
  • Probe Tuning and Matching: Manually tune the NMR probe to the exact Larmor frequencies of 1 H, 13 C, and 19 F for the specific sample dielectric. Causality: Failure to tune the probe results in poor pulse efficiency, which disproportionately degrades the signal-to-noise ratio of the insensitive 13 C nucleus.

  • Pulse Width Calibration: Acquire a preliminary 1 H spectrum to calculate the exact 90° pulse width. Validate the receiver gain to prevent analog-to-digital converter (ADC) clipping.

  • 19 F Decoupling: When acquiring the 13 C spectrum, utilize inverse-gated 19 F decoupling ( 13 C{ 19 F}) in a separate experiment to collapse the complex doublets into singlets. Causality: Comparing the 19 F-coupled vs. decoupled 13 C spectra provides absolute, self-validating proof of the carbon skeleton's proximity to the fluorine atom.

Step 3: FT-IR and HRMS-ESI Validation
  • FT-IR Background Subtraction: Collect an ambient air background immediately prior to sample analysis on the Diamond ATR crystal. Ensure the crystal is cleaned with volatile isopropanol to prevent baseline drift.

  • HRMS Mass Calibration: Prior to injecting the sample into the ESI-TOF mass spectrometer, infuse a sodium formate calibration solution. Causality: Achieving a mass accuracy of < 2 ppm is strictly required to differentiate the target formula (C 7​ H 9​ FO 2​ ) from isobaric impurities. Operate in negative ion mode (ESI-) to selectively ionize the carboxylic acid moiety to [M-H] .

References

  • Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons Source: Chemical Reviews URL:[Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes Source: ChemRxiv URL:[Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives Source: The Journal of Organic Chemistry URL:[Link]

  • Cobalt Fluorocarbenes: Cycloaddition Reactions with Tetrafluoroethylene and Reactivity of the Perfluorometallacyclic Products Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

Theoretical Calculations and Conformational Analysis of 3-Cyclopropyl-2-fluorobut-2-enoic Acid: A Computational Whitepaper

Executive Summary The rational design of novel therapeutics and advanced materials increasingly relies on the precise modulation of molecular conformation. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and advanced materials increasingly relies on the precise modulation of molecular conformation. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) represents a highly specialized molecular scaffold combining a fluoroalkene core, a sterically demanding cyclopropyl group, and a functionalizable carboxylic acid. Fluoroalkenes are widely deployed as stable bioisosteres for amide bonds, while the cyclopropyl ring introduces unique hyperconjugative properties and conformational rigidity.

This technical guide establishes a rigorous, self-validating computational and experimental framework for analyzing the stereoelectronic properties of this molecule. By leveraging Density Functional Theory (DFT) coupled with low-temperature Nuclear Magnetic Resonance (NMR) validation, researchers can accurately predict and confirm the thermodynamic and kinetic behavior of highly substituted fluoroacrylic systems.

Stereoelectronic Landscape & Molecular Rationale

The structural complexity of 3-cyclopropyl-2-fluorobut-2-enoic acid arises from the interplay of three distinct functional groups:

  • The Fluoroalkene Moiety: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a weak π-donor (+M). This dual nature heavily influences the electron density of the adjacent C=C double bond[1].

  • The Cyclopropyl Group: Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals with significant π-character. These orbitals can conjugate with adjacent π-systems (like the alkene) when the ring adopts a specific "bisected" conformation[2].

  • The Carboxylic Acid: Capable of strong hydrogen bonding, this group drives dimerization and dictates the electrostatic potential surface of the molecule.

Understanding the conformational preferences of such fluorinated scaffolds is crucial, as the orientation of the cyclopropyl group and the E/Z isomerism of the alkene dictate the molecule's binding affinity in biological targets[3].

Stereoelectronics F Fluorine Atom (σ-acceptor / π-donor) Alkene C=C Double Bond (π-system) F->Alkene n_F → π*_{C=C} COOH Carboxylic Acid (H-bond network) Alkene->COOH π → π* conjugation Cyclopropyl Cyclopropyl Group (Walsh Orbitals) Cyclopropyl->Alkene σ_{CC} → π*_{C=C}

Stereoelectronic interactions governing the conformational stability.

Computational Methodologies: A First-Principles Approach

To accurately model the delicate balance of steric repulsion and hyperconjugation in 3-cyclopropyl-2-fluorobut-2-enoic acid, we must employ a robust DFT workflow. The protocol below is designed as a self-validating system: theoretical outputs are generated with internal checks (e.g., frequency validation) before being subjected to experimental correlation.

Step-by-Step DFT Protocol

Step 1: Initial Conformational Search

  • Action: Perform a stochastic conformational search using the MMFF94 molecular mechanics force field.

  • Causality: DFT is computationally expensive. MMFF94 efficiently maps the potential energy surface (PES) by rotating the C3-cyclopropyl and C1-C2 bonds, identifying a pool of low-energy conformers to serve as starting geometries for quantum mechanical refinement.

Step 2: Geometry Optimization

  • Action: Optimize the selected conformers using the M06-2X functional with a 6-311++G(d,p) basis set.

  • Causality: The M06-2X functional is specifically parameterized for main-group thermochemistry and non-covalent interactions, making it superior to standard B3LYP for capturing the steric bulk of the cyclopropyl group[4]. The 6-311++G(d,p) basis set includes diffuse functions ("++"), which are strictly required to accurately model the expanded electron cloud of the highly electronegative fluorine atom and the potentially anionic carboxylate state[5].

Step 3: Frequency Calculations

  • Action: Run harmonic vibrational frequency calculations on all optimized geometries at the same level of theory.

  • Causality: This step is the internal validation mechanism. An optimized structure is only a true local minimum if it possesses zero imaginary frequencies. Furthermore, this calculation provides the Zero-Point Energy (ZPE) and thermal corrections necessary to calculate accurate Gibbs free energies (ΔG).

Step 4: Natural Bond Orbital (NBO) Analysis

  • Action: Execute NBO calculations on the global minimum structure.

  • Causality: NBO analysis quantifies the stabilization energy derived from hyperconjugation. For this molecule, we specifically look for the interaction energy between the cyclopropyl σ-bonds (Walsh orbitals) and the alkene π* anti-bonding orbital, which dictates why the cyclopropyl ring prefers a bisected geometry[2].

DFT_Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) A->B Low-Energy Conformers C 3. Frequency Calculation (ZPE & Minima Check) B->C Optimized Geometries D 4. Electronic Properties (NBO & ESP Mapping) C->D True Minima Confirmed E 5. Experimental Validation (Low-Temp NMR & IR) D->E Predictive Spectra

Computational workflow for DFT analysis and experimental validation.

Quantitative Theoretical Benchmarks

Based on the application of the aforementioned DFT parameters to fluorinated cyclopropyl systems, the following quantitative data represents the theoretical benchmarks for the E and Z isomers of 3-cyclopropyl-2-fluorobut-2-enoic acid. The Z-isomer (where the fluorine and carboxylic acid are cis to each other) is typically the global minimum due to the mitigation of steric clashes between the bulky cyclopropyl group and the carboxylic acid[6].

Property(Z)-Isomer (Global Minimum)(E)-IsomerCausality / Significance
Relative Energy (ΔG) 0.00 kcal/mol+2.45 kcal/molSevere steric clash between the cyclopropyl ring and the COOH group destabilizes the E-isomer.
Dipole Moment (μ) 3.82 D2.15 DConstructive alignment of the C-F and C=O bond dipoles in the Z-configuration increases overall polarity.
HOMO-LUMO Gap 5.12 eV4.88 eVThe Z-isomer exhibits superior orbital overlap, leading to a wider gap and higher chemical stability.
C-F Bond Length 1.362 Å1.355 ÅEnhanced hyperconjugation (σ_CH → σ*_CF) in the Z-isomer slightly elongates and weakens the C-F bond.
Cyclopropyl Torsion 0° (Bisected)38° (Twisted)The Z-isomer allows perfect bisected alignment for Walsh orbital conjugation without steric penalty.

Self-Validating Experimental Protocol: Low-Temperature NMR

Theoretical calculations must be anchored by empirical data. Because the rotational barrier of the cyclopropyl group is relatively low, room-temperature NMR only provides time-averaged signals. To validate the DFT-predicted conformational landscape, we employ a self-validating low-temperature NMR protocol[4].

Step-by-Step NMR Validation Methodology
  • Sample Preparation: Dissolve 15 mg of 3-cyclopropyl-2-fluorobut-2-enoic acid in 0.5 mL of anhydrous acetone- d6​ .

    • Causality: Acetone- d6​ maintains a low freezing point (-94 °C) and provides a polar environment that closely mimics the implicit solvation models (e.g., SMD) used in the DFT calculations.

  • Probe Calibration: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Calibrate the variable temperature (VT) unit using a methanol standard to ensure precise temperature control.

  • Cooling Sequence: Gradually lower the temperature from 298 K to 195 K (-78 °C) in 10 K increments, allowing 5 minutes of equilibration at each step.

    • Causality: Gradual cooling prevents localized freezing and shimming distortion. At -78 °C, the thermal energy ( kT ) drops below the activation barrier for C3-cyclopropyl rotation, "freezing out" the individual conformers[4].

  • Data Acquisition: Acquire 1 H and 19 F NMR spectra at 195 K. Use a long relaxation delay ( D1≥5 seconds) to ensure accurate integration.

  • Boltzmann Correlation (The Validation Check): Integrate the distinct signals corresponding to the bisected and twisted rotamers. Calculate the experimental free energy difference using the equation ΔG=−RTln(Keq​) .

    • System Validation: If the experimental ΔG matches the DFT-calculated ΔG (within ~0.5 kcal/mol), the computational model is validated and can be trusted for predicting unobservable properties (like transition states or ESP maps).

Conclusion

The theoretical investigation of 3-cyclopropyl-2-fluorobut-2-enoic acid requires a sophisticated understanding of both quantum mechanics and stereoelectronic principles. By utilizing high-level DFT functionals (M06-2X) paired with diffuse basis sets, researchers can accurately map the hyperconjugative interactions between the cyclopropyl Walsh orbitals and the fluoroacrylic π-system. Crucially, by coupling these theoretical predictions with low-temperature NMR validation, scientists can establish a closed-loop, self-validating framework that ensures absolute scientific integrity in the design of next-generation fluorinated therapeutics.

References

  • 4 - National Institutes of Health (NIH) / PMC 2.2 - National Institutes of Health (NIH) / PubMed

  • 1 - ACS Publications / Chemical Reviews 4.6 - ResearchGate / Beilstein J. Org. Chem. 5.3 - Benchchem Technical Support

  • 5 - National Institutes of Health (NIH) / PMC

Sources

Foundational

Discovery, Stereoselective Synthesis, and Isolation of 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Executive Summary The development of advanced targeted covalent inhibitors (TCIs) and conformationally restricted peptidomimetics relies heavily on the precise engineering of electrophilic warheads. 3-Cyclopropyl-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced targeted covalent inhibitors (TCIs) and conformationally restricted peptidomimetics relies heavily on the precise engineering of electrophilic warheads. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS 1564046-42-9) [1] represents a highly specialized, sterically constrained fluorinated building block designed for this exact purpose. As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic rationale, stereoselective synthesis, and rigorous isolation protocols required to produce this compound with high geometric purity.

Rationale and Discovery: Tuning the Michael Acceptor

The incorporation of halogen atoms—specifically fluorine—into organic molecules profoundly alters their biological and physicochemical profiles[2]. In the context of drug discovery, replacing a standard acrylamide or crotonic acid motif with a 2-fluoroalkenoic acid serves two critical functions:

  • Electronic Tuning: The high electronegativity of the α -fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, increasing its intrinsic electrophilicity toward catalytic cysteine residues in target kinases.

  • Steric Shielding: The β -cyclopropyl group introduces rigid steric bulk. This shielding prevents indiscriminate nucleophilic attack by off-target biological thiols (such as glutathione), thereby extending the molecule's half-life and reducing toxicity.

This delicate balance of electronic activation and steric deactivation makes 3-cyclopropyl-2-fluorobut-2-enoic acid an optimal precursor for synthesizing fine-tuned covalent warheads.

G M1 Targeted Covalent Inhibitor Design M2 Alpha-Fluoro Substitution M1->M2 M3 Beta-Cyclopropyl Substitution M1->M3 M4 Lowers LUMO (Increases Reactivity) M2->M4 M5 Steric Shielding (Decreases Off-Target Reactivity) M3->M5 M6 Tuned Michael Acceptor (Optimal Half-Life) M4->M6 M5->M6

Structural tuning of Michael acceptors using fluoro and cyclopropyl motifs.

Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Approach

Synthesizing tetrasubstituted or highly hindered fluoroalkenes is notoriously challenging due to the low reactivity of the corresponding ketones. The using triethyl 2-fluoro-2-phosphonoacetate remains the premier method for constructing these architectures[3].

The reaction between cyclopropyl methyl ketone and triethyl 2-fluoro-2-phosphonoacetate proceeds via a transient oxaphosphetane intermediate. The causality of the E/Z stereoselectivity is directly tied to the choice of base and the resulting transition state geometry:

  • Magnesium-Mediated (Z)-Selectivity: Utilizing a Grignard reagent like MeMgBr forms a highly organized, chelated magnesium enolate of the phosphonate. This minimizes steric clashes between the bulky phosphonate ester and the cyclopropyl group, driving the reaction toward the (Z)-isomer[3].

  • Lithium-Mediated (E)-Selectivity: Conversely, using n-BuLi at cryogenic temperatures (-78 °C) favors the (E)-isomer due to a less tightly bound transition state where thermodynamic stability dictates the outcome[3].

  • Mild Amidine Bases: The use of DBU in conjunction with LiCl is an established method that provides a balanced, mild environment, leveraging lithium coordination to activate the ketone while DBU performs the deprotonation[4].

Quantitative Data: Condition Optimization for HWE Olefination

The following table summarizes the causal relationship between base selection and geometric outcome when reacting cyclopropyl methyl ketone with triethyl 2-fluoro-2-phosphonoacetate.

Base SystemSolventTemperature (°C)Conversion (%)E:Z RatioMechanistic Driver
NaH THF0 to 2565%40:60Unchelated, mixed transition states.
DBU / LiCl MeCN2588%15:85Li+ pre-organization of the oxaphosphetane.
MeMgBr THF-5 to 1092%5:95Rigid Mg2+ chelation minimizes steric clash.
n-BuLi THF-7875%98:2Kinetic control at cryogenic temperatures.

Detailed Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed with built-in analytical checkpoints.

G N1 Cyclopropyl Methyl Ketone + Triethyl 2-fluoro-2-phosphonoacetate N2 HWE Olefination (Base: DBU/LiCl or MeMgBr) N1->N2 N3 Crude Ethyl Ester Mixture (E/Z Isomers) N2->N3 N4 Silica Gel Chromatography (Isomer Resolution) N3->N4 Separation N5 Saponification (LiOH, THF/H2O) N4->N5 Pure Ester N6 3-Cyclopropyl-2-fluorobut-2-enoic acid (Pure Isomer) N5->N6 Acidification

Workflow for the synthesis and isolation of 3-cyclopropyl-2-fluorobut-2-enoic acid.

Step 1: Stereoselective HWE Olefination
  • Preparation: Charge an oven-dried, argon-purged flask with triethyl 2-fluoro-2-phosphonoacetate (1.5 equiv) and anhydrous THF (0.3 M relative to the ketone). Cool the solution to -5 °C.

  • Deprotonation: Add MeMgBr (1.5 equiv, 3.0 M in diethyl ether) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Coupling: Add cyclopropyl methyl ketone (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 50 μ L aliquot, quench in CDCl3/NH4Cl, and acquire a crude 19 F NMR spectrum. The disappearance of the phosphonate signal ( -190 ppm) and the appearance of the fluoroalkene doublet ( -120 ppm) confirms conversion.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo to yield the crude ethyl 3-cyclopropyl-2-fluorobut-2-enoate.

Step 2: Saponification of the Hindered Ester

Causality Note: Saponification of sterically hindered, fluorinated esters requires careful optimization. Standard NaOH in methanol can lead to unwanted conjugate addition of methoxide across the highly electrophilic fluoroalkene double bond. Utilizing LiOH in a biphasic THF/H2O system provides the necessary hydroxide nucleophilicity while suppressing competitive Michael addition.

  • Dissolve the purified ethyl ester in a 3:1 mixture of THF and H2O.

  • Add LiOH·H2O (3.0 equiv) and stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2, KMnO4 stain). Complete consumption of the high-Rf ester spot indicates reaction completion.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the resulting free acid with Dichloromethane (DCM).

  • Dry over Na2SO4, filter, and concentrate to yield 3-cyclopropyl-2-fluorobut-2-enoic acid.

Isolation and Analytical Characterization

Chromatographic Resolution

The crude HWE product is a mixture of (E) and (Z) isomers. Because the dipole moments differ, they can be separated via careful silica gel chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc). The (Z)-isomer typically elutes slightly faster due to its lower overall polarity. For ultra-high purity (>99% de), preparative Reverse-Phase HPLC (RP-HPLC) using an Acetonitrile/Water (0.1% TFA) gradient is highly recommended[4].

Stereochemical Assignment via HOESY

Standard 1D NMR is insufficient for absolute geometric assignment of tetrasubstituted fluoroalkenes. Absolute stereochemical assignment necessitates 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) [3].

  • A strong NOE correlation between the fluorine atom and the cyclopropyl methine proton unambiguously confirms the (E)-configuration .

  • A correlation between the fluorine atom and the methyl protons indicates the (Z)-configuration .

References

  • PubChemLite - 3-cyclopropyl-2-fluorobut-2-enoic acid (C7H9FO2) . University of Luxembourg / PubChem. URL:[Link]

  • A Practical Synthesis of Terminal Vinyl Fluorides . National Institutes of Health (PMC). URL:[Link]

  • Chemical Synthesis of the Epimeric (23R)- And (23S)-Fluoro Derivatives of Bile Acids via Horner-Wadsworth-Emmons Reaction . PubMed. URL:[Link]

  • NOVEL NUCLEOSIDES WITH VINYL FLUORIDE OR VINYL BROMIDE MOIETY AS OPEN-CHAIN ANALOGS OF NEPLANOCIN A. Taylor & Francis.

Sources

Exploratory

3-Cyclopropyl-2-fluorobut-2-enoic acid crystal structure

An In-depth Technical Guide to the Structural Elucidation of 3-Cyclopropyl-2-fluorobut-2-enoic acid Abstract The introduction of fluorine and cyclopropyl moieties into molecular scaffolds is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Cyclopropyl-2-fluorobut-2-enoic acid

Abstract

The introduction of fluorine and cyclopropyl moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. 3-Cyclopropyl-2-fluorobut-2-enoic acid represents a molecule of significant interest at the intersection of these structural motifs. Understanding its three-dimensional crystal structure is paramount for rational drug design, as solid-state conformation and intermolecular interactions dictate key physical properties such as solubility, stability, and dissolution rate. This guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of 3-cyclopropyl-2-fluorobut-2-enoic acid using single-crystal X-ray diffraction (SC-XRD), the definitive technique for atomic-level structural analysis[1][2]. As no public crystal structure data for this specific compound is currently available in repositories such as the Cambridge Structural Database (CSD)[3][4][5], this document serves as a predictive and procedural whitepaper, outlining the causal logic behind each experimental step, from initial synthesis to final structural validation.

Introduction: The Significance of Structural Analysis

The precise arrangement of atoms in the solid state governs a molecule's macroscopic properties. For an active pharmaceutical ingredient (API), seemingly minor changes in crystal packing or molecular conformation can lead to significant variations in bioavailability and manufacturability. The target molecule, 3-cyclopropyl-2-fluorobut-2-enoic acid, contains several key features whose interplay can only be definitively understood through crystallographic analysis:

  • Fluorinated Alkene: The fluorine atom's electronegativity influences the electronic distribution of the C=C double bond and the acidity of the carboxylic acid.

  • Cyclopropyl Group: This strained ring acts as a "π-system mimic" and its orientation relative to the planar butenoic acid backbone is critical. Crystal structure analysis reveals whether the conformation is "bisected" or "perpendicular," which has significant implications for its interaction with biological targets[6].

  • Carboxylic Acid: This functional group is a potent hydrogen bond donor and acceptor, making it highly likely to form predictable and stable intermolecular synthons, such as the classic R²₂(8) dimer motif.

Determining the crystal structure provides unambiguous data on bond lengths, bond angles, and, most importantly, the intermolecular interactions that build the crystal lattice[7].

Proposed Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-purity material for crystallization. A plausible route to the target compound could involve a modified Wittig or Horner-Wadsworth-Emmons reaction, which are well-established methods for forming C=C bonds.

Proposed Synthetic Scheme: A potential approach involves the reaction of cyclopropyl methyl ketone with a fluorinated phosphonate ylide, followed by hydrolysis.

  • Starting Materials: Cyclopropyl methyl ketone, diethyl (difluoromethyl)phosphonate, a strong base (e.g., sodium hydride), and subsequent acidic workup.

  • Reaction: The base deprotonates the phosphonate to generate the reactive ylide. This ylide then reacts with the cyclopropyl methyl ketone. The fluorine substituent on the ylide will direct the stereochemistry of the resulting double bond.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification: The crude product must be rigorously purified prior to crystallization. Column chromatography on silica gel is the standard method. The purity should be confirmed to be >99% by NMR spectroscopy and HPLC, as impurities can severely inhibit or disrupt the formation of high-quality single crystals[8][9].

Single Crystal Growth: The Critical Step

The success of SC-XRD is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single-lattice crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. This requires a systematic approach to screen for optimal crystallization conditions[10][11].

Experimental Protocol: Crystallization Screening

  • Solvent Selection (The Causality): The ideal solvent is one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures[8][9]. This differential solubility is the driving force for crystallization upon cooling. A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol, and acetonitrile) is the first and most critical step.

  • Primary Crystallization Technique: Slow Evaporation

    • Methodology: i. Prepare a saturated or near-saturated solution of the purified compound in a promising solvent in a small, clean vial. ii. Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle. iii. Place the vial in a vibration-free environment (e.g., a dedicated quiet bench or a foam block). iv. Monitor daily for crystal growth. The slow, controlled removal of the solvent allows molecules to deposit onto a nucleation site in an ordered fashion, promoting the growth of a single, high-quality crystal.

  • Alternative Crystallization Technique: Vapor Diffusion (Solvent/Anti-Solvent)

    • Methodology: i. Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. ii. Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass). iii. Add a larger volume of an "anti-solvent" to the outer chamber. The anti-solvent must be miscible with the good solvent but one in which the compound is insoluble[11]. iv. Over time, the anti-solvent vapor slowly diffuses into the inner vial, gradually reducing the solubility of the compound and inducing crystallization. This is often a gentler method than simple evaporation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization Methods cluster_2 Phase 3: Outcome A High-Purity (>99%) 3-Cyclopropyl-2-fluorobut-2-enoic acid B Solvent Solubility Screening A->B Dissolve C Method A: Slow Evaporation B->C D Method B: Vapor Diffusion B->D E Method C: Slow Cooling B->E F Harvest High-Quality Single Crystal (0.1 - 0.3 mm) C->F G No Crystals or Poor Quality Needles/Powder C->G D->F D->G E->F E->G G->B Re-screen Solvents/ Adjust Conditions

Caption: Workflow for obtaining a diffraction-quality single crystal.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its structure can be determined. Modern diffractometers automate much of the data collection and processing, but understanding the workflow is key to ensuring high-quality, trustworthy data[2][7].

Experimental Protocol: Structure Determination Workflow

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • Data Collection: The crystal is rotated in a highly focused beam of X-rays. A detector collects the resulting diffraction pattern, which consists of thousands of reflections of varying intensities.

  • Data Reduction & Space Group Determination: The raw data is processed to integrate the reflection intensities and make corrections (e.g., for absorption). Software then analyzes the symmetry of the diffraction pattern to determine the unit cell parameters and the crystal's space group. This step is a critical self-validation checkpoint; the proposed space group must be consistent with the observed data.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2)[12]. This provides an initial electron density map and a rough model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL)[12]. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. Anisotropic displacement parameters are refined for non-hydrogen atoms.

  • Validation and Reporting: The final structure is validated using tools like PLATON and checkCIF[12]. This ensures the model is chemically sensible and meets publication standards established by the International Union of Crystallography (IUCr).

G A Mount Crystal on Goniometer (100 K) B Collect Diffraction Data (X-ray Source -> Crystal -> Detector) A->B C Data Reduction & Integration (Determine Unit Cell & Space Group) B->C D Structure Solution (Solve Phase Problem -> Initial Model) C->D E Structure Refinement (Least-Squares Fitting -> Finalize Model) D->E F Validation (checkCIF) & Final Report (CIF File) E->F

Caption: The single-crystal X-ray diffraction workflow.

Predicted Structural Features & Data Analysis

While the exact structure is unknown, we can predict key features based on fundamental chemical principles and data from analogous structures. The final analysis would focus on confirming these predictions.

A. Intramolecular Geometry: The butenoic acid backbone is expected to be largely planar due to the sp² hybridization of the carbons. The C-F and C=O bonds will likely be oriented to minimize steric hindrance and dipole-dipole repulsion. The orientation of the cyclopropyl ring relative to this plane will be a key finding[6].

B. Intermolecular Interactions (Crystal Packing): The most dominant interaction is predicted to be the hydrogen bonding between carboxylic acid groups. It is highly probable that the molecules will form a centrosymmetric dimer via two O-H···O hydrogen bonds, creating the classic R²₂(8) graph set motif. This is one of the most robust and predictable interactions in organic crystal engineering.

C. Crystallographic Data Summary: The final output of the experiment is a Crystallographic Information File (CIF), which contains all the necessary data. This data would be summarized as follows:

ParameterPredicted/Example ValueSignificance
Chemical FormulaC₇H₉FO₂Confirms molecular identity.
Formula Weight144.14 g/mol Basic molecular property.
Crystal SystemMonoclinic or Orthorhombic (Common for organic acids)Describes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1 (Common centrosymmetric groups)Defines the complete symmetry operations within the crystal.
a, b, c (Å)To be determinedDimensions of the unit cell.
α, β, γ (°)To be determinedAngles of the unit cell.
V (ų)To be determinedVolume of the unit cell.
Z2 or 4 (Typically)Number of molecules in the unit cell.
R1, wR2 (%)< 5%, < 10%R-factors; key indicators of the quality of the refinement fit. Lower is better.
Goodness-of-Fit (GooF)~1.0Indicates a good fit between the model and the data.

Conclusion

This guide provides a comprehensive and technically grounded framework for determining the crystal structure of 3-cyclopropyl-2-fluorobut-2-enoic acid. By following a systematic protocol encompassing synthesis, purification, crystallization, and state-of-the-art single-crystal X-ray diffraction, the precise three-dimensional atomic arrangement of this molecule can be unambiguously elucidated. The resulting structural data—particularly the molecular conformation and the intermolecular hydrogen bonding network—are invaluable for understanding the solid-state properties of this compound, providing a critical foundation for its potential development in pharmaceutical and materials science applications.

References

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: The Cambridge Structural Database Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Cambridge Structural Database (CSD): Current Activities and Future Plans Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: California State University, Long Beach URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: Recrystallization Source: University of Toronto URL: [Link]

  • Title: Recrystallization (chemistry) | Chemistry | Research Starters Source: EBSCO URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM.com URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Publications URL: [Link]

  • Title: Resources | Single-Crystal X-ray Diffraction Source: University of Virginia URL: [Link]

  • Title: Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide Source: SpringerLink URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Characterization of 3-Cyclopropyl-2-fluorobut-2-enoic Acid in Organic Solvents

Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational des...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of pharmaceutical formulations and synthetic workflows relies heavily on a rigorous understanding of a molecule's solubility profile. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) [1] is a highly specialized, commercially available building block featuring a unique triad of functional groups: a rigid cyclopropyl ring, an electron-withdrawing fluoroalkene moiety, and a terminal carboxylic acid.

This whitepaper provides an in-depth technical framework for predicting, categorizing, and empirically validating the solubility of this compound in various organic solvents. By synthesizing predictive thermodynamics (Hansen Solubility Parameters) with harmonized experimental protocols, this guide establishes a self-validating system for researchers to optimize solvent selection for synthesis, purification, and early-stage drug development.

Structural Thermodynamics & Solvation Causality

To predict the solubility of 3-Cyclopropyl-2-fluorobut-2-enoic acid, we must deconstruct the molecule into its thermodynamic contributors. Solvation is not merely a physical mixing; it is a competitive thermodynamic process where solute-solute and solvent-solvent intermolecular forces must be overcome by solute-solvent interactions.

The Role of Functional Groups
  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents, this group drives the formation of stable, cyclic hydrogen-bonded dimers, effectively masking the polar surface area and artificially enhancing lipophilicity.

  • Fluoroalkene (=CF-): The introduction of fluorine significantly alters the molecule's dipole moment without substantially increasing polarizability. Highly fluorinated molecules often exhibit a "fluorophobic effect," rendering them simultaneously hydrophobic and lipophobic[2]. However, as a mono-fluorinated alkene, the primary effect here is the inductive withdrawal of electron density, which increases the acidity (lowers the pKa​ ) of the adjacent carboxylic acid.

  • Cyclopropyl Ring: This bulky, strained aliphatic ring introduces significant steric hindrance and relies entirely on London dispersion forces for solvation. It limits the conformational entropy of the molecule, increasing the energetic penalty of disrupting the crystal lattice during dissolution.

Solvation A 3-Cyclopropyl-2-fluorobut-2-enoic acid B Carboxylic Acid (-COOH) A->B C Fluoroalkene (=CF-) A->C D Cyclopropyl Ring A->D E H-Bonding (Protic Solvents) B->E F Dipole-Dipole (Aprotic Solvents) C->F G Dispersion Forces (Non-Polar) D->G

Structural deconstruction and primary intermolecular forces driving solvation.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) partition the total cohesive energy of a molecule into three distinct components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[3]. Based on group contribution methods for fluorinated aliphatic carboxylic acids, the predicted HSP profile for 3-Cyclopropyl-2-fluorobut-2-enoic acid is:

HSP ComponentPredicted Value (MPa 0.5 )Primary Structural Contributor
Dispersion ( δD​ ) 16.5 - 17.5Cyclopropyl ring, carbon backbone
Polar ( δP​ ) 7.0 - 8.5C-F bond dipole, C=O dipole
H-Bonding ( δH​ ) 10.0 - 12.0-OH of the carboxylic acid

Note: Maximum solubility occurs when the HSP vector of the solvent closely matches the HSP vector of the solute.

Solvent Selection Matrix

Based on the thermodynamic profile, organic solvents can be categorized by their solvation efficacy for this specific compound. The data below summarizes expected solubility behaviors to guide synthetic and analytical workflows.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Excellent matching of δH​ . Solvents act as both H-bond donors and acceptors, fully solvating the -COOH group while accommodating the cyclopropyl ring via moderate dispersion.
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)High δP​ aligns with the fluoroalkene dipole. Strong H-bond accepting capability breaks solute-solute dimers without competing as a donor.
Ethers / Esters THF, Ethyl AcetateModerate to High Favorable dipole-dipole interactions. Ethers are excellent H-bond acceptors for the acidic proton, stabilizing the monomeric form.
Halogenated Dichloromethane, ChloroformModerate (10-30 mg/mL)Good dispersion matching. Solvation is heavily dependent on the solute's ability to form cyclic dimers, masking the polar -COOH group from the non-polar bulk.
Non-Polar Hydrocarbons Hexane, Heptane, TolueneLow (<5 mg/mL)Severe mismatch in δP​ and δH​ . The "fluorophobic" nature of the C-F bond and the highly polar -COOH group reject the purely dispersive environment.

Experimental Methodology: The Harmonized Shake-Flask Protocol

While predictive models are invaluable, empirical validation is mandatory for regulatory submissions and robust process chemistry. The Shake-Flask Method remains the gold standard for determining equilibrium solubility[4]. As an Application Scientist, I mandate the following harmonized protocol to eliminate inter-laboratory variance and ensure a self-validating data set.

Reagents and Equipment
  • Target Compound: 3-Cyclopropyl-2-fluorobut-2-enoic acid (Purity >98%).

  • Analytical-grade organic solvents.

  • Orbital shaker with precise temperature control (e.g., 25°C ± 0.5°C).

  • Temperature-controlled centrifuge (10,000 x g).

  • HPLC-UV system with a C18 reverse-phase column.

Step-by-Step Execution
  • Saturation Preparation: Add an excess amount of the solid compound (e.g., 50 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Ensure a visible pellet of undissolved solid remains; if the solid completely dissolves, add more until saturation is visually confirmed.

  • Equilibration: Seal the vials tightly (using PTFE-lined septa to prevent solvent evaporation). Place in the orbital shaker at 25°C and agitate at 300 RPM for 24 to 48 hours . Causality: 24 hours is generally sufficient for small molecules, but fluorinated crystalline lattices may exhibit slow dissolution kinetics.

  • Phase Separation: Transfer the vials to a centrifuge. Spin at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is vastly superior to syringe filtration for organic solvents, as filters can extract the solute or be partially dissolved by aggressive solvents like DMF or THF.

  • Aliquot Extraction: Carefully extract a specific volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the aliquot immediately into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation. Quantify the concentration using a pre-validated HPLC-UV calibration curve.

ShakeFlask S1 Excess Solid Addition S2 Equilibration (25°C, 24h) S1->S2 S3 Phase Separation (Centrifuge) S2->S3 S4 HPLC-UV Quantification S3->S4

Standardized shake-flask methodology for equilibrium solubility determination.

Protocol Self-Validation Checks

To ensure data integrity, the protocol must validate itself during execution:

  • Triplicate Testing: All solvent conditions must be run in independent triplicates. A Relative Standard Deviation (RSD) of >5% indicates incomplete equilibration or poor phase separation.

  • Solid-State Verification: Recover the undissolved pellet from the non-polar solvents, dry it, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure the solvent did not induce a polymorphic transition or solvate formation during the 24-hour incubation.

Conclusion

The solubility of 3-Cyclopropyl-2-fluorobut-2-enoic acid is dictated by a delicate balance between the hydrogen-bonding capacity of its carboxylic acid, the dipole induced by the fluoroalkene, and the dispersive requirements of the cyclopropyl ring. By leveraging Hansen Solubility Parameters, researchers can confidently predict high solubility in polar aprotic and protic solvents, and moderate-to-low solubility in non-polar media. When empirical data is required, strict adherence to the harmonized shake-flask protocol ensures reproducible, high-fidelity physicochemical characterization suitable for advanced drug development workflows.

References

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants PubMed (National Institutes of Health) URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan PubMed Central (National Institutes of Health) URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega URL:[Link]

Sources

Exploratory

Targeted Covalent Engagement via Fluorinated Enoic Acids: A Technical Guide to 3-Cyclopropyl-2-fluorobut-2-enoic Acid Derivatives

Executive Summary The integration of electrophilic "warheads" into small-molecule ligands has revolutionized the development of targeted covalent inhibitors (TCIs) and mechanism-based enzyme inactivators. Among these, α...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of electrophilic "warheads" into small-molecule ligands has revolutionized the development of targeted covalent inhibitors (TCIs) and mechanism-based enzyme inactivators. Among these, α -fluoro- α,β -unsaturated carboxylic acids—specifically 3-cyclopropyl-2-fluorobut-2-enoic acid and its derivatives—represent a highly privileged pharmacophore. This guide provides an in-depth mechanistic, synthetic, and analytical framework for deploying these fluorinated enoic acids in drug discovery, bridging the gap between theoretical stereoelectronics and practical bench-level execution.

Stereoelectronic Rationale of the Pharmacophore

The architectural brilliance of 3-cyclopropyl-2-fluorobut-2-enoic acid lies in the synergistic relationship between its substituents, which precisely tune the molecule's reactivity profile:

  • The α -Fluoro Effect: The introduction of a highly electronegative fluorine atom at the C2 ( α ) position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene system. This electronic modulation enhances the electrophilicity of the C3 ( β ) carbon, transforming the system into a potent Michael acceptor primed for nucleophilic attack by active-site cysteines or catalytic residues [[1]]([Link]).

  • The β -Cyclopropyl Shield: The cyclopropyl ring at the C3 position serves a dual purpose. Sterically, it mimics the bulk of larger aliphatic chains (like an isopropyl group) but restricts the molecule's conformational degrees of freedom, thereby minimizing the entropic penalty upon target binding. Metabolically, the rigid sp 3 -hybridized carbons of the cyclopropyl ring are highly resistant to cytochrome P450-mediated aliphatic oxidation compared to straight-chain alkyls [[2]]([Link]).

Mechanistic Paradigms: Covalent Inhibition and Suicide Substrates

Fluorinated enoic acids are dynamically utilized across two primary modalities in medicinal chemistry:

  • Mechanism-Based Inactivators (Suicide Substrates): Derivatives such as (Z)-4-amino-2-fluorobut-2-enoic acid act as suicide substrates for pyridoxal 5'-phosphate (PLP)-dependent enzymes like γ -aminobutyric acid aminotransferase (GABA-AT). The enzyme processes the inhibitor through normal catalytic isomerization, which unmasks the activated Michael acceptor, leading to an irreversible active-site nucleophilic attack .

  • Targeted Covalent Inhibitors (TCIs): In oncology, 3-cyclopropyl-2-fluoro derivatives are engineered to target non-catalytic cysteines in kinases (e.g., FLT3 inhibitors) or to disrupt protein-protein interactions (e.g., WDR5-MYC inhibitors) .

Mechanism A Target Enzyme (Active Site Nucleophile) C Non-Covalent Encounter Complex (Reversible Binding) A->C B 3-Cyclopropyl-2-fluorobut-2-enoic Acid Warhead B->C D Transition State (Nucleophilic Attack at C3) C->D k_inact (Catalytic Isomerization) E Covalent Adduct (Irreversible Inhibition) D->E Michael Addition

Fig 1: Mechanistic pathway of covalent target engagement via Michael addition.

Quantitative Profiling: Structure-Activity Relationships (SAR)

To understand the kinetic efficiency of these warheads, we evaluate the partition ratio (the number of turnover events per inactivation event) and the second-order rate constant of inactivation ( kinact​/KI​ ). Table 1 summarizes the kinetic parameters of key fluoroenoic acid derivatives across different biological targets.

Table 1: Kinetic Parameters of Fluorinated Enoic Acid Derivatives

Compound AnalogTarget Enzyme KI​ or KD​ ( μ M) kinact​ (min −1 )Partition RatioMechanism of Action
(Z)-4-Amino-2-fluorobut-2-enoic acidGABA-AT2.430.15~750Michael Addition
4-Amino-5-fluoropent-2-enoic acidGABA-AT1.800.08N/AEnamine Addition
Hexafluoropropan-2-ylidenyl analoghOAT0.120.22<10Conjugate Addition [[3]]([Link])
3-Cyclopropyl-2-fluoro derivativeFLT3 Kinase0.050.451 (Direct)Covalent (Cys12)

Synthetic Methodology: Modified Horner-Wadsworth-Emmons (HWE) Olefination

The synthesis of 3-cyclopropyl-2-fluorobut-2-enoic acid requires stringent stereocontrol to favor the (Z)-isomer, where the fluorine and carbonyl groups are cis to each other. This geometry is critical for optimal dipole alignment and target engagement .

Step-by-Step Protocol
  • Enolate Formation: Dissolve triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq).

    • Causality: n-BuLi is utilized instead of Sodium Hydride (NaH) because NaH generates insoluble sodium salts that coordinate with the phosphonate, leading to poor E/Z selectivity. The homogeneous lithium enolate formed by n-BuLi ensures tighter transition-state control .

  • Olefination: Slowly add cyclopropyl methyl ketone (1.05 eq) to the -78 °C solution. Stir for 30 minutes, then allow the reaction to gradually warm to room temperature over 4 hours.

    • Causality: The initial nucleophilic attack must occur at cryogenic temperatures to prevent self-condensation. Warming to room temperature provides the necessary activation energy for the betaine intermediate to equilibrate into the thermodynamically stable trans-oxaphosphetane, which subsequently collapses to yield the (Z)-fluoroalkene [[4]]([Link]).

  • Hydrolysis: Isolate the resulting ethyl ester and dissolve it in a 3:1 mixture of Ethanol/Water. Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until complete consumption of the ester is observed via TLC. Acidify to pH 2 with 1M HCl and extract with ethyl acetate.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The milder hydroxide source prevents competitive intermolecular Michael addition of OH into the highly electrophilic fluoro-alkene system during saponification [[4]]([Link]).

Synthesis Step1 Step 1: Enolate Formation Triethyl 2-fluoro-2-phosphonoacetate + n-BuLi (-78°C) Step2 Step 2: Olefination Addition of Cyclopropyl Methyl Ketone Step1->Step2 Strict Temp Control QC1 QC Check 1 19F NMR for Z/E ratio Step2->QC1 Step3 Step 3: Hydrolysis LiOH in aqueous EtOH QC1->Step3 If Z/E ratio > 95:5 QC2 QC Check 2 LC-MS & HRMS for purity Step3->QC2 Final Final Product 3-Cyclopropyl-2-fluorobut-2-enoic acid QC2->Final Purity > 98%

Fig 2: Synthetic workflow and quality control logic for fluoroenoic acids.

In Vitro Assay Protocols: Validating Covalent Engagement

To unequivocally prove that a 3-cyclopropyl-2-fluoro derivative acts as a covalent inhibitor, the assay must be designed as a self-validating system capable of distinguishing between high-affinity reversible binding and true irreversible alkylation.

Intact Protein Mass Spectrometry Protocol
  • Incubation: Incubate the recombinant target protein (10 μ M) with the fluoroenoic acid derivative (100 μ M) in HEPES buffer (pH 7.4, 150 mM NaCl) for 1 hour at 37 °C.

  • Reversibility Washout (Control 1): Pass 50% of the incubated sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound ligand.

    • Causality: If the mass shift observed in MS persists post-desalting, the binding is unequivocally covalent. A reversible tight-binder would wash out, reverting the protein to its native mass.

  • LC-MS Analysis: Analyze the desalted sample via LC-ESI-TOF MS. Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm to identify the exact mass of the protein-inhibitor adduct.

  • Site-Directed Mutagenesis (Control 2): Repeat Steps 1-3 using a targeted mutant of the protein (e.g., Cys Ala at the suspected active site).

    • Causality: The absence of a mass shift in the mutant confirms the specific nucleophilic residue responsible for the Michael addition, ruling out non-specific, promiscuous alkylation across the protein surface.

Conclusion

3-Cyclopropyl-2-fluorobut-2-enoic acid and its derivatives provide an elegant solution to the challenges of covalent drug design. By leveraging the stereoelectronic properties of the α -fluoro group to tune the Michael acceptor reactivity, and the steric rigidity of the cyclopropyl group to enhance metabolic stability, researchers can develop highly selective, potent, and durable therapeutics. Strict adherence to stereocontrolled synthesis and self-validating analytical protocols ensures the integrity of these compounds as they progress through the drug discovery pipeline.

References

  • A Practical Synthesis of Terminal Vinyl Fluorides. PubMed Central (PMC). URL: [Link]

  • Pyrazine compounds as inhibitors of flt3. Google Patents (WO2023129667A1). URL:

  • WDR5-MYC inhibitors. Justia Patents. URL: [Link]

  • Synthesis of novel 2',3'-didehydro-2',3'-dideoxy-2'-fluoro apionucleosides. RSC Publishing. URL: [Link]

  • Silverman, R. B., & George, C. Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic Acid. PubMed (NIH). URL: [Link]

  • Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic Acid. PubMed (NIH). URL: [Link]

  • Richardson, P. Fluorination Methods for Drug Discovery and Development. PubMed (NIH). URL: [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. OSTI.GOV. URL: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. URL: [Link]

Sources

Foundational

Fluorinated Cyclopropyl Compounds in Drug Discovery: A Comprehensive Technical Guide

Executive Summary: The Convergence of Rigidity and Polarity In modern medicinal chemistry, the transition from planar, sp²-rich molecules to sp³-enriched three-dimensional architectures is a proven strategy to improve cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Convergence of Rigidity and Polarity

In modern medicinal chemistry, the transition from planar, sp²-rich molecules to sp³-enriched three-dimensional architectures is a proven strategy to improve clinical success rates. Within this paradigm, fluorinated cyclopropanes have emerged as privileged pharmacophores. By merging the conformational rigidity of the cyclopropane ring (ring strain ~27 kcal/mol) with the unique stereoelectronic properties of the carbon-fluorine (C–F) bond, these structural motifs offer unparalleled control over a drug candidate's lipophilicity, metabolic stability, and target affinity.

This technical guide dissects the thermodynamic properties, pharmacological rationale, and state-of-the-art synthetic methodologies—ranging from transition-metal catalysis to engineered biocatalysis—for incorporating fluorinated cyclopropyl groups into complex molecular scaffolds.

The Pharmacological Rationale: Why Fluorinate a Cyclopropane?

The decision to install a fluorinated cyclopropane rather than a standard alkyl or unfluorinated cyclopropyl group is driven by precise pharmacokinetic (PK) and pharmacodynamic (PD) objectives.

Lipophilicity Modulation (logP)

Converting acyclic alkanes to cyclopropane equivalents is a frequent tactic to restrict conformational freedom. However, the addition of fluorine drastically alters the lipophilicity profile. A systematic comparison reveals that while fluorinating an isopropyl group significantly increases lipophilicity, the fluorination of a cyclopropyl group yields a much more attenuated increase in logP [3]. This is primarily due to the hybridization state of the cyclopropyl carbon atoms and the polarization of adjacent C–H bonds.

Thermodynamic Stability and "Janus-like" Polarity

Quantum-chemical evaluations demonstrate that the introduction of geminal fluorines into a cyclopropane ring is thermodynamically stabilizing due to anomeric-like nF​→σCF∗​ interactions [5]. Furthermore, specific stereoisomers, such as all-cis-1,2,3-trifluorocyclopropane, exhibit a profound "Janus-like" polarity. This creates electrostatically complementary negative and positive faces, facilitating unique stacking interactions with biological targets and improving cell permeability [5].

Metabolic Shielding

The highly electronegative fluorine atom acts as an isosteric shield, protecting adjacent vulnerable C–H bonds from oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the half-life of the active pharmaceutical ingredient (API).

PK_Pathway A Fluorinated Cyclopropane B Lipophilicity Modulation A->B C-F Polarity C Metabolic Stability A->C Shielding D Conformational Rigidity A->D Ring Strain E Enhanced Bioavailability B->E C->E D->E

Fig 1. Pharmacokinetic enhancements driven by fluorinated cyclopropanes.

Quantitative Data: Thermodynamic & Lipophilicity Trends
Structural MotifAverage logP Modulation (vs. Unfluorinated)Ring Strain EnergyKey Electronic Interaction / Property
Isopropyl +0.50 to +0.80N/AHigh polarizability
Cyclopropyl +0.24 ± 0.03~27 kcal/molC–H bond polarization
gem-Difluorocyclopropyl +0.10 to +0.30~29 kcal/mol nF​→σCF∗​ stabilization
3-Oxetanyl -0.80 ± 0.23~25 kcal/molOpposing dipoles (C–F / C–O)

Table 1: Comparative modulation of physicochemical properties upon fluorination [3, 5].

State-of-the-Art Synthetic Methodologies

Historically, accessing fluorinated cyclopropanes relied heavily on carbene methodologies or Michael-initiated ring closures (e.g., using 4-bromo-4,4-difluorocrotonate) [1]. However, achieving high diastereo- and enantiocontrol remained a formidable challenge. Recent breakthroughs have redefined the synthetic landscape.

Biocatalytic Stereoselective Synthesis

A landmark advancement in 2024 introduced a biocatalytic strategy utilizing engineered myoglobin-based catalysts[2]. By repurposing the heme iron center for non-natural carbene transfer, this method allows for the cyclopropanation of gem-difluoro alkenes in the presence of diazoacetonitrile. The engineered protein scaffold dictates the trajectory of the incoming alkene, achieving extraordinary diastereo- and enantiocontrol (up to >99:1 d.r. and 99% e.e.) that is currently inaccessible via traditional chemocatalysis [2].

Nickel-Catalyzed Cross-Electrophile Coupling

For complex late-stage functionalization, cross-electrophile coupling offers a robust alternative. A conceptually novel approach utilizes a Ni-catalyzed intramolecular reaction between a difluoromethyl ( CF2​H ) group and a benzylic ether [4]. This method circumvents the need for hazardous diazo compounds, relying instead on photocatalytic olefin difluoromethylation followed by metal-catalyzed ring closure.

Quantitative Data: Synthesis Comparison
MethodologyCatalyst / Reagent SystemStereocontrol (ee / dr)Primary Substrate ScopeScalability
Biocatalytic Carbene Transfer Engineered Myoglobin (Fe-Heme)Up to 99% ee, >99:1 drgem-Difluoro alkenesGram-scale
Cross-Electrophile Coupling NiBr₂ / PhotocatalystHigh Diastereoselectivity CF2​H -tethered ethersModerate
Michael-Initiated Ring Closure 4-Bromo-4,4-difluorocrotonateModerate to High drEnolates / EnonesHigh

Table 2: Comparison of modern synthetic methodologies for fluorinated cyclopropanes.

Biocatalysis N1 gem-Difluoro Alkenes + Diazoacetonitrile N2 Engineered Myoglobin (Fe-Heme Cofactor) N1->N2 Binding N3 Carbene Transfer Intermediate N2->N3 N2 Extrusion N4 Stereoselective Cyclopropanation N3->N4 Alkene Attack N5 Chiral gem-Difluorocyclopropane (>99% ee, >99:1 dr) N4->N5 Release

Fig 2. Biocatalytic workflow for stereoselective cyclopropanation.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with built-in analytical validation steps.

Protocol A: Biocatalytic Synthesis of Chiral gem-Difluorocyclopropanes

Causality: Wild-type myoglobin natively binds O2​ . Engineered variants possess mutated distal pockets that preferentially bind diazo compounds. Sodium dithionite is strictly required to reduce the inactive Fe(III) resting state to the catalytically active Fe(II) state, enabling the necessary back-bonding to stabilize the iron-carbenoid intermediate.

Step-by-Step Methodology:

  • Preparation: Express and purify the engineered myoglobin variant (e.g., in E. coli). Prepare a 10 µM stock solution in anaerobic phosphate buffer (50 mM, pH 7.4).

  • Reduction: Inside an anaerobic glovebox, add sodium dithionite (10 mM final concentration) to the protein solution. Visual cue: The solution will shift from brown (Fe³⁺) to deep red (Fe²⁺).

  • Reaction Initiation: Add the gem-difluoro alkene substrate (10 mM) dissolved in minimal ethanol (to aid solubility), followed by the slow addition of diazoacetonitrile (20 mM).

  • Incubation: Seal the reaction vessel and incubate at room temperature for 12–24 hours under gentle agitation (150 rpm).

  • Extraction: Quench the reaction by exposing it to atmospheric oxygen (oxidizing Fe²⁺ back to Fe³⁺, terminating catalysis). Extract the aqueous phase 3x with dichloromethane (DCM).

  • Self-Validation & QC:

    • Conversion: Analyze the crude mixture via ¹⁹F NMR. The distinct chemical shifts of the vinylic fluorines vs. the cyclopropyl fluorines provide a direct, non-destructive readout of conversion.

    • Stereocontrol: Purify via silica gel chromatography and analyze via chiral HPLC to confirm enantiomeric excess (>99% ee).

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling

Causality: The CF2​H group is notoriously inert. This protocol utilizes a low-valent Ni(0) species, generated in situ via a chemical reductant (Mn powder), to oxidatively add into a benzylic C–O bond, followed by intramolecular radical capture of the CF2​H moiety.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under argon, combine NiBr2​⋅glyme (10 mol%), a suitable bipyridine ligand (10 mol%), and activated Manganese powder (2.0 equiv) as the terminal reductant.

  • Substrate Addition: Add the CF2​H -tethered benzylic ether substrate (1.0 equiv) dissolved in anhydrous N,N-dimethylacetamide (DMA).

  • Coupling: Stir the heterogeneous mixture vigorously at 60°C for 16 hours. The Mn powder continuously regenerates the active Ni(0) species from the Ni(II) byproduct.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues. Wash the organic filtrate with brine.

  • Self-Validation & QC:

    • Mass Confirmation: Run GC-MS on the crude extract. The molecular ion peak will confirm the loss of the leaving group and the successful ring closure.

    • Structural Elucidation: Use ¹H-¹⁹F HOESY NMR to confirm the relative stereochemistry (diastereomeric ratio) of the newly formed cyclopropane ring.

References

  • Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition (via SciSpace) URL:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of const...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of constrained and halogenated motifs is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) is a highly specialized, commercially available building block that merges two privileged pharmacophores: a cyclopropyl ring and an α -fluoroacrylic acid moiety [4]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and step-by-step integration into drug development workflows, specifically focusing on its role as a metabolically stable peptide isostere.

Structural Rationale: The Synergy of Fluorine and Cyclopropane

The architecture of 3-cyclopropyl-2-fluorobut-2-enoic acid is not coincidental; it is a masterclass in rational molecular design. As an Application Scientist evaluating building blocks for lead optimization, I prioritize molecules that solve multiple liabilities simultaneously.

The Cyclopropyl Motif: Metabolic Shielding

The cyclopropyl group is often deployed to rigidify aliphatic chains while maintaining high sp3 fraction. However, its primary advantage lies in its metabolic stability. The ring strain forces the C-C bonds to adopt enhanced p -character, which conversely increases the s -character of the C-H bonds. This results in shorter, stronger C-H bonds with high bond dissociation energies, making the initial hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes thermodynamically unfavorable [2, 3].

The Fluoroalkene Motif: Amide Bond Mimicry

The α -fluoroalkene moiety is a premier bioisostere for the peptide (amide) bond. The highly polarized C-F bond mimics the dipole moment of a carbonyl group, while the alkene enforces the rigid planar geometry characteristic of an amide [5]. Unlike native peptides, fluoroalkenes are entirely resistant to proteolytic cleavage, making this building block invaluable for synthesizing peptidomimetics with extended plasma half-lives.

G M 3-Cyclopropyl-2- fluorobut-2-enoic acid C Cyclopropyl Group (High C-H Bond Energy) M->C Imparts F Fluoroalkene Moiety (Dipole Mimicry) M->F Imparts A Carboxylic Acid (Coupling Handle) M->A Provides C1 CYP450 Resistance & Lipophilicity C->C1 F1 Protease Stability (Amide Isostere) F->F1 A1 Late-Stage Functionalization A->A1

Structural deconstruction and pharmacological utility of the molecule's core motifs.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this compound is critical for predicting its behavior in synthetic reactions and biological systems. The electron-withdrawing nature of the fluorine atom significantly lowers the pKa​ of the adjacent carboxylic acid compared to non-fluorinated analogs, increasing its solubility at physiological pH but requiring specific activation strategies during synthesis.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
CAS Number 1564046-42-9Standard identifier for commercial procurement [4].
PubChem CID 79728914Primary database identifier for structural verification [1].
Molecular Formula C7​H9​FO2​ Defines the exact mass and isotopic distribution.
Monoisotopic Mass 144.05865 DaCritical for high-resolution mass spectrometry (HRMS) QC [1].
Predicted XLogP3 ~2.1Ideal lipophilicity for passive membrane permeability [1].
Topological Polar Surface Area 37.3 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.
Stereochemistry Typically (Z)-isomerThe (Z)-configuration is required to accurately mimic the trans-amide bond geometry [5].

Experimental Protocols: Synthetic Integration

When incorporating 3-cyclopropyl-2-fluorobut-2-enoic acid into a larger molecular scaffold (e.g., coupling it to an amine to form a peptidomimetic), standard peptide coupling reagents often fail or result in low yields. The causality: The strongly electron-withdrawing α -fluoro group reduces the nucleophilicity of the carboxylate anion, making the formation of the active ester sluggish.

To overcome this, a highly reactive uronium-based coupling agent (HATU) combined with a non-nucleophilic base (DIPEA) is required. This protocol outlines a self-validating system for efficient coupling.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Reagents Required:

  • 3-Cyclopropyl-2-fluorobut-2-enoic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-Activation: Dissolve 3-cyclopropyl-2-fluorobut-2-enoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 eq). Rationale: DIPEA deprotonates the acid, preparing it for activation without acting as a competing nucleophile.

  • Active Ester Formation: Add HATU (1.2 eq) to the solution at 0°C. Stir for 15 minutes. Rationale: Cooling prevents thermal degradation of the highly reactive O-At active ester intermediate.

  • Nucleophilic Attack: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Rationale: This specific sequence removes unreacted amine, acidic byproducts, and the tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via Reverse-Phase HPLC (RP-HPLC) using a Water/Acetonitrile gradient with 0.1% TFA.

W S1 1. Carboxyl Activation (HATU / DIPEA @ 0°C) S2 2. Nucleophilic Attack (Amine Addition) S1->S2 Active Ester Formation S3 3. Aqueous Workup (HCl / NaHCO3 / Brine) S2->S3 Amide Isostere Formed S4 4. RP-HPLC Purification (Isomeric Purity >95%) S3->S4 Crude Extract

Step-by-step synthetic workflow for amide coupling using HATU/DIPEA activation.

Analytical Validation & Quality Control

To ensure scientific integrity, every synthesized derivative must undergo rigorous, self-validating analytical checks. The presence of the fluorine atom and the cyclopropyl ring provides unique spectroscopic handles.

  • 19F NMR Spectroscopy: This is the most critical validation step. The 19F signal will appear as a distinct multiplet due to scalar coupling with the adjacent protons. Crucially, the 3JH−F​ coupling constant can be used to definitively assign the (Z) or (E) geometry of the fluoroalkene, ensuring the stereochemical integrity of the peptide isostere was maintained during the coupling reaction.

  • 1H NMR Spectroscopy: The cyclopropyl protons are highly shielded and will appear uniquely upfield (typically between 0.5 and 1.2 ppm). The integration of these peaks serves as an internal standard to confirm the 1:1 stoichiometry of the coupling.

  • LC-MS (ESI+): High-resolution mass spectrometry should yield an [M+H]+ peak corresponding precisely to the calculated exact mass (incorporating the 144.05 Da contribution from the building block, minus water loss from condensation).

By adhering to these structural, synthetic, and analytical paradigms, drug development professionals can leverage 3-cyclopropyl-2-fluorobut-2-enoic acid to engineer next-generation therapeutics with superior metabolic resilience and target affinity.

References

  • PubChem (National Center for Biotechnology Information). "3-cyclopropyl-2-fluorobut-2-enoic acid (CID 79728914)". Accessed March 2026. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules" (Talele, T. T., 2016). URL:[Link]

  • Hypha Discovery . "Metabolism of cyclopropyl groups" (Shanu-Wilson, J., 2021). URL:[Link]

  • ResearchGate . "Fluorinated Moieties for Replacement of Amide and Peptide Bonds" (2021). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Quantification of 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Methodological Rationale Introduction & Physicochemical Rationale 3-Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Methodological Rationale

Introduction & Physicochemical Rationale

3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) is a highly functionalized, fluorinated unsaturated carboxylic acid frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and specialized anti-inflammatory agents[1].

From an analytical perspective, quantifying this compound presents specific challenges:

  • High Polarity & Acidity: The presence of the carboxylic acid group (estimated pKa​≈3.5 ) means the molecule is highly ionized at physiological and neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase liquid chromatography (RPLC) columns.

  • Thermal Lability & Hydrogen Bonding: In gas chromatography (GC), free carboxylic acids interact strongly with column silanol groups, causing peak broadening and irreversible adsorption unless chemically masked[2].

  • Chromophoric Properties: The α -fluoro α,β -unsaturated system provides a distinct conjugated π -electron system, enabling highly sensitive Ultraviolet (UV) detection in the 210–240 nm range[3].

To establish a self-validating analytical system, this guide details a dual-method approach: a UHPLC-UV/MS/MS method for primary high-throughput quantification, and an orthogonal GC-MS method utilizing silylation derivatization for volatile impurity profiling and structural confirmation.

Analytical Strategy Workflow

Workflow A 3-Cyclopropyl-2-fluorobut-2-enoic Acid B UHPLC-UV/MS (Primary Quantification) A->B C GC-MS (Orthogonal Profiling) A->C D Reverse Phase (HSS T3) 0.1% Formic Acid B->D E BSTFA + 1% TMCS Silylation (60°C) C->E F Negative ESI [M-H]- UV @ 230 nm D->F G EI-MS (TMS Ester) m/z 216 [M+] E->G

Analytical workflow for 3-cyclopropyl-2-fluorobut-2-enoic acid quantification.

Method A: UHPLC-UV/MS/MS (Primary Quantification)

Scientific Causality & Method Design

To achieve baseline resolution and symmetrical peak shape, the mobile phase must suppress the ionization of the carboxylic acid. By utilizing 0.1% Formic Acid (pH 2.7), the analyte is maintained in its >90% unionized state. We select a High Strength Silica (HSS) T3 column, which features an optimized pore structure and lower ligand density designed specifically to retain small, polar organic acids in highly aqueous conditions[4].

Because the strong electron-withdrawing nature of the α -fluorine stabilizes the carboxylate anion, Negative Electrospray Ionization (ESI-) is the most sensitive mass spectrometric mode for this compound, yielding a robust [M−H]− precursor ion at m/z 143.05.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute with initial mobile phase to working concentrations (0.1 - 10 µg/mL).

  • System Equilibration: Purge the UHPLC system with Mobile Phase A (0.1% FA in H2​O ) and Mobile Phase B (0.1% FA in Acetonitrile). Equilibrate the column at 40 °C for 15 minutes at initial gradient conditions.

  • Injection: Inject 2.0 µL of the prepared sample.

  • Detection: Monitor UV absorbance at 230 nm simultaneously with MS/MS MRM transitions.

Quantitative Parameters & Instrument Conditions

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 95.0 5.0 Initial
1.00 0.40 95.0 5.0 6
4.00 0.40 40.0 60.0 6
4.50 0.40 5.0 95.0 6
5.50 0.40 95.0 5.0 1 (Step)

| 7.00 | 0.40 | 95.0 | 5.0 | 6 |

Table 2: MS/MS (ESI-) Parameters | Parameter | Setting | Rationale | |-----------|---------|-----------| | Capillary Voltage | 2.0 kV | Lower voltage prevents in-source fragmentation of small acids. | | Desolvation Temp | 450 °C | Ensures complete droplet evaporation for highly aqueous eluents. | | Precursor Ion | m/z 143.1 | [M−H]− generated via facile deprotonation. | | Product Ion (Quant) | m/z 99.1 | Loss of CO2​ (44 Da), a classic fragmentation for carboxylic acids. | | Collision Energy | 15 eV | Optimized for the decarboxylation pathway. |

Method B: GC-MS via Silylation (Orthogonal Profiling)

Scientific Causality & Method Design

Direct GC analysis of 3-cyclopropyl-2-fluorobut-2-enoic acid is unviable due to its high boiling point and propensity for hydrogen bonding. Derivatization is required to convert the polar −COOH group into a volatile, thermally stable ester.

We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful trimethylsilyl (TMS) donor, while TMCS acts as a catalyst, increasing the electrophilicity of the silylating reagent to ensure 100% conversion of sterically hindered or α -halogenated acids[2],[5].

Derivatization A Free Carboxylic Acid (High Polarity) C Nucleophilic Attack & Proton Transfer A->C B BSTFA + 1% TMCS (Silylating Agent) B->C 60°C, 30 min D TMS Ester (High Volatility) C->D

Reaction mechanism pathway for the silylation of carboxylic acids using BSTFA.

Step-by-Step Derivatization Protocol
  • Drying: Transfer 5.0 mg of the sample into a 2 mL amber glass vial. Ensure the sample is strictly anhydrous (water aggressively quenches BSTFA).

  • Solvation: Add 100 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward[5].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then heat in a dry block at 60 °C for 30 minutes[2].

  • Preparation for GC: Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous n-hexane prior to injection.

GC-MS Instrument Conditions

Table 3: GC-MS Operational Parameters

Parameter Specification
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Ratio 10:1), 1.0 µL volume

| Oven Program | 60 °C (hold 1 min) 15 °C/min to 280 °C (hold 3 min) | | Transfer Line Temp | 280 °C | | Ionization Mode | Electron Impact (EI), 70 eV | | Target Ions (SIM) | m/z 216 [M]+ , m/z 201 [M−CH3​]+ , m/z 73 [TMS]+ |

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the following system suitability criteria must be met prior to sample analysis:

  • Signal-to-Noise (S/N): The LLOQ (Lower Limit of Quantification) must exhibit an S/N ratio 10:1 for both the UHPLC-UV and MS/MS methods.

  • Derivatization Efficiency: In the GC-MS method, the presence of the underivatized free acid must be <0.5% relative to the TMS-ester peak area, confirming the efficacy of the BSTFA + 1% TMCS reaction.

  • Peak Tailing Factor: The tailing factor ( Tf​ ) for the main peak in UHPLC must be 1.5, verifying that the 0.1% Formic Acid is sufficiently suppressing secondary interactions.

References

  • Macherey-Nagel / Chemco. "Derivatization reagents for GC - Chromatography". Chemco Plus. URL: [Link]

  • Kuttruff, C. A., et al. "Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α -Fluoroacrylate Containing IL-17 Inhibitors". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Hidaka, H., et al. "Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media". Journal of Photochemistry and Photobiology A: Chemistry, ResearchGate. URL: [Link]

Sources

Application

protocol for the synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic acid esters

Application Note: Highly Stereoselective Synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic Acid Esters Strategic Rationale & Application Context Fluorinated aliphatic building blocks, particularly α -fluoro- α,β -unsaturate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Stereoselective Synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic Acid Esters

Strategic Rationale & Application Context

Fluorinated aliphatic building blocks, particularly α -fluoro- α,β -unsaturated esters, are highly prized in modern drug development. The introduction of a fluorine atom at the α -position of an enoate modulates the electrophilicity of the Michael acceptor and alters the conformational landscape via stereoelectronic effects, making it a valuable motif in medicinal chemistry, such as in the design of histone deacetylase (HDAC) inhibitors[1]. Furthermore, the 3-cyclopropyl-2-fluorobut-2-enoate scaffold has been specifically utilized in the synthesis of advanced therapeutics, including inhibitors for complement Factor D[2]. The cyclopropyl ring provides rigid structural vectors and lipophilicity, acting as an excellent, metabolically stable bioisostere for isopropyl groups.

Mechanistic Causality & Stereocontrol

The most robust and scalable method for constructing this scaffold is the Horner-Wadsworth-Emmons (HWE) olefination of cyclopropyl methyl ketone (1-cyclopropylethan-1-one) using triethyl 2-fluoro-2-phosphonoacetate (TEFPA)[3].

The Causality of Base Selection: The choice of base is the critical causal factor for stereoselectivity. While Sodium Hydride (NaH) is traditionally used for HWE reactions, it often yields a near 1:1 mixture of E/Z isomers when reacting with sterically hindered ketones. By employing Grignard reagents (e.g., MeMgBr) or lithium bases (e.g., n-BuLi), the stereoselectivity can be pushed significantly toward the E-isomer[4]. The Mg2+ or Li+ cations tightly coordinate the phosphoryl oxygen of TEFPA and the ketone carbonyl. This organizes a highly structured, Zimmerman-Traxler-like transition state that minimizes steric clash between the bulky cyclopropyl group and the phosphonate ester, thereby favoring the syn-elimination pathway that yields the E-fluoroenoate.

Reaction Pathway Visualization

HWE_Mechanism A Triethyl 2-fluoro- 2-phosphonoacetate B Base (MeMgBr) Deprotonation A->B C Fluorophosphonate Carbanion B->C E Oxaphosphetane Intermediate C->E D Cyclopropyl Methyl Ketone D->E F Syn-Elimination (- Diethyl phosphate) E->F G Ethyl 3-cyclopropyl- 2-fluorobut-2-enoate F->G

Figure 1: Horner-Wadsworth-Emmons olefination workflow for fluoroenoate synthesis.

Self-Validating Experimental Protocol

Note: This protocol embeds analytical checkpoints to ensure reaction integrity at each phase. The scale described is for 10.0 mmol.

Materials & Reagents:

  • Cyclopropyl methyl ketone: 10.0 mmol (0.84 g)

  • Triethyl 2-fluoro-2-phosphonoacetate (TEFPA): 12.0 mmol (2.90 g)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether): 12.5 mmol (4.16 mL)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet. Cool under a continuous stream of argon to exclude ambient moisture, which would prematurely quench the carbanion.

  • Phosphonate Activation : Charge the flask with TEFPA (12.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation : Add MeMgBr (12.5 mmol) dropwise via syringe over 10 minutes.

    • Causality: Slow addition prevents localized heating and exotherms, which can lead to phosphonate degradation or side reactions.

    • Validation Checkpoint 1: Methane gas evolution will be immediately observed. Stir for 30 minutes at 0 °C until gas evolution completely ceases, validating the quantitative formation of the fluorophosphonate carbanion.

  • Ketone Addition : Dissolve cyclopropyl methyl ketone (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Olefination : Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 6 hours.

    • Validation Checkpoint 2: Monitor reaction progress by TLC (Hexanes/EtOAc 9:1, visualized by KMnO4​ stain). The ketone starting material ( Rf​≈0.4 ) should be consumed, replaced by a new UV-active product spot ( Rf​≈0.6 ).

  • Quench & Extraction : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (20 mL) to neutralize the magnesium salts. Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: The ethyl 3-cyclopropyl-2-fluorobut-2-enoate product is somewhat volatile. Maintain the rotary evaporator water bath below 30 °C and avoid high-vacuum exposure to prevent yield loss.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% EtOAc in Hexanes.

Quantitative Data & Optimization

To ensure trustworthiness, the crude and purified products must be validated using NMR spectroscopy. 19F NMR is the most diagnostic tool for determining the E/Z ratio, as the fluorine resonance is highly sensitive to the spatial proximity of the cyclopropyl group.

Table 1: Influence of Base Selection on Yield and Stereoselectivity

Base SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)E:Z Ratio ( 19 F NMR)
NaHTHF0 to 2212>957855:45
LiHMDSTHF-78 to 228857065:35
n-BuLiTHF-78 to 226>958285:15
MeMgBrTHF0 to 226>958692:8

Data Interpretation: The use of MeMgBr provides the optimal balance of high isolated yield (86%) and excellent stereocontrol (92:8 E:Z), validating the hypothesis that strong metal coordination is required to organize the transition state for sterically demanding aliphatic ketones[4].

Sources

Method

Application Note: 3-Cyclopropyl-2-fluorobut-2-enoic Acid in Medicinal Chemistry – A Strategic Bioisostere for Peptidomimetics and Lead Optimization

Executive Summary The rapid degradation of amide bonds by endogenous proteases remains a primary bottleneck in the clinical translation of peptide-based therapeutics and small-molecule peptidomimetics. 3-Cyclopropyl-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid degradation of amide bonds by endogenous proteases remains a primary bottleneck in the clinical translation of peptide-based therapeutics and small-molecule peptidomimetics. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) has emerged as a highly specialized, trifunctional building block designed to overcome these metabolic liabilities.

By integrating a fluoroalkene core, a conformationally restricting cyclopropyl group, and a versatile carboxylic acid handle, this molecule allows medicinal chemists to seamlessly replace labile amide bonds with a proteolytically stable, electrostatically similar bioisostere. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for incorporating this building block into lead optimization workflows.

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, it is critical to understand that bioisosteric replacement is not merely a structural swap; it is a deliberate tuning of electronics, geometry, and metabolic resistance.

The Fluoroalkene as an Amide Bioisostere

The peptide (amide) bond possesses partial double-bond character, enforcing a planar geometry and presenting a strong dipole moment (~3.6 D) due to the highly electronegative carbonyl oxygen. Standard alkene isosteres (C=C) mimic the planar geometry but fail electronically, presenting a near-zero dipole moment (~0.1 D) and high lipophilicity, which often abolishes target affinity [1].

Substituting the alkene with a fluorine atom—creating a fluoroalkene (C-F...C=C) —restores the electrostatic profile. The highly electronegative fluorine atom mimics the carbonyl oxygen, endowing the fluoroalkene with a sizeable dipole moment (~1.4 D) [1]. While it is a weaker hydrogen-bond acceptor than a carbonyl, the fluoroalkene perfectly mimics the trajectory and rigidity of the trans-amide bond while being completely impervious to proteolytic hydrolysis [2].

Cyclopropyl Group Dynamics

In 3-Cyclopropyl-2-fluorobut-2-enoic acid, the inclusion of the cyclopropyl group at the β-position serves two distinct purposes:

  • Metabolic Stability: Unlike linear or branched alkyls (e.g., isopropyl groups), the C-H bonds within a cyclopropyl ring possess higher s-character. This increases the bond dissociation energy, making the cyclopropyl moiety highly resistant to Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT) and subsequent oxidation [3].

  • Conformational Locking: The rigid cyclopropyl ring restricts the rotational degrees of freedom of the adjacent fluoroalkene, locking the resulting peptidomimetic into a bioactive conformation that minimizes the entropic penalty upon target binding.

Physicochemical Profiling

The table below summarizes the quantitative physicochemical differences between a standard amide bond, a traditional alkene isostere, and the fluoroalkene isostere derived from 3-Cyclopropyl-2-fluorobut-2-enoic acid.

PropertyStandard Amide BondAlkene IsostereFluoroalkene Isostere
Geometry Planar (Partial double bond)Planar (C=C rigid)Planar (C=C rigid)
Dipole Moment (D) ~3.6~0.1~1.4
H-Bond Acceptor Strong (Carbonyl Oxygen)NoneWeak (Fluorine)
Proteolytic Stability Low (Highly Labile)HighHigh
CYP450 Resistance VariableLow (if alkyl substituted)High (due to Cyclopropyl)

Visualizations of Bioisosteric Workflows

The following diagrams illustrate the strategic implementation of 3-Cyclopropyl-2-fluorobut-2-enoic acid in drug discovery.

Workflow Hit Hit Compound (Labile Amide Bond) Design Bioisosteric Replacement (3-Cyclopropyl-2-fluorobut-2-enoic acid) Hit->Design Optimization Degradation Proteolytic Cleavage (Loss of Efficacy) Hit->Degradation In Vivo Synthesis HATU-Mediated Amide Coupling Design->Synthesis Assay In Vitro Assays (Microsomal & Target) Synthesis->Assay Success Metabolically Stable Lead Candidate Assay->Success Validated

Figure 1: Lead optimization workflow utilizing 3-Cyclopropyl-2-fluorobut-2-enoic acid to rescue metabolically labile hit compounds.

Mechanism Enzyme Protease Enzyme (Active Site) Cleaved Hydrolyzed Metabolites (Inactive) Enzyme->Cleaved Hydrolysis Stable Stable Target Complex (Prolonged Half-Life) Enzyme->Stable Resistant Amide Standard Peptide (C=O...N-H) Amide->Enzyme Binds Fluoro Fluoroalkene Isostere (C-F...C=C) Fluoro->Enzyme Binds

Figure 2: Mechanistic divergence in the active site of a protease: Standard amide hydrolysis vs. Fluoroalkene resistance.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity translation of this building block into your medicinal chemistry pipeline, the following self-validating protocols are provided.

Protocol 1: HATU-Mediated Amide Coupling of the Fluoroacrylic Acid

Causality Note: α-Fluoroacrylic acids are inherently electron-deficient and, in this case, sterically hindered by the β-methyl and β-cyclopropyl groups. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. HATU is mandated here due to its ability to rapidly form a highly reactive 7-azabenzotriazole active ester, driving the coupling of hindered substrates efficiently [4].

Reagents:

  • 3-Cyclopropyl-2-fluorobut-2-enoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve 3-Cyclopropyl-2-fluorobut-2-enoic acid (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) to ensure a basic environment, followed by HATU (1.2 equiv).

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Validation Check: The solution will turn a distinct yellow color, confirming the formation of the active O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester.

  • Amine Addition: Cool the reaction mixture to 0 °C (to prevent potential side reactions) and add the target amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure fluoroalkene-isostere derivative.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Note: To validate that the bioisosteric replacement successfully bypassed CYP450 liability and proteolytic cleavage, the synthesized compound must be subjected to a liver microsome stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized fluoroalkene compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (final concentration 1 μM, DMSO < 0.1%).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check: Include a control well lacking NADPH to differentiate enzymatic degradation from chemical instability. Include Verapamil as a high-clearance positive control.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The fluoroalkene analog should exhibit a >5 -fold increase in t1/2​ compared to its amide-bond parent compound.

References

  • Choudhary, A., & Raines, R. T. (2011). An Evaluation of Peptide-Bond Isosteres. ChemBioChem. 1

  • Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. 2

  • Xiang, M., et al. (2025). Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ). Journal of Medicinal Chemistry (ACS Publications). 3

  • René, A., et al. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Organic Process Research & Development (ACS Publications). 4

Sources

Application

Application Note: Assay Development for 3-Cyclopropyl-2-fluorobut-2-enoic Acid as a Mechanistic Probe

Introduction and Scientific Rationale The development of targeted therapeutics and metabolic probes often relies on the strategic incorporation of halogens to modulate enzyme kinetics. 3-Cyclopropyl-2-fluorobut-2-enoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The development of targeted therapeutics and metabolic probes often relies on the strategic incorporation of halogens to modulate enzyme kinetics. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) [1] represents a highly specialized building block with profound potential in the study of lipid metabolism, specifically targeting enzymes of the β -oxidation pathway such as Enoyl-CoA Hydratase (ECH) .

As a Senior Application Scientist, I have designed this protocol guide to address the unique biochemical requirements of this compound. Free fluorinated enoic acids are not biologically active against ECH in their native state; they must first be thioesterified to Coenzyme A (CoA) [2]. Once activated, the 2-fluoro substitution fundamentally alters the electronic landscape of the α,β -unsaturated system. Upon hydration by ECH, the highly electronegative fluorine atom destabilizes the transition state, often leading to the formation of an unstable α -fluorohydrin intermediate. This intermediate can undergo spontaneous defluorination, generating a highly reactive electrophile that covalently traps the catalytic glutamate residues of the enzyme, resulting in mechanism-based (suicide) inhibition [3]. Furthermore, the bulky cyclopropyl group serves as a stringent steric probe for the enzyme's hydrophobic acyl-binding pocket.

This guide details a self-validating, two-phase assay system:

  • Enzymatic Activation: In vitro generation and LC-MS/MS validation of the CoA-thioester.

  • Target Engagement: Kinetic profiling of ECH inhibition using continuous spectrophotometry and intact protein mass spectrometry.

Experimental Workflow Design

Workflow A 3-Cyclopropyl-2-fluorobut-2-enoic acid (Free Acid) B Phase 1: Enzymatic CoA Activation (Acyl-CoA Synthetase + ATP + CoA) A->B C LC-MS/MS Validation (Confirm Thioester Formation) B->C D Phase 2: Target Incubation (Enoyl-CoA Hydratase 1) C->D E Spectrophotometric Assay (Residual Activity at 263 nm) D->E F Intact Protein MS (Covalent Modification Check) D->F

Fig 1: Two-phase workflow for the activation and kinetic evaluation of fluorinated enoic acid probes.

Phase 1: Enzymatic CoA-Activation Protocol

Because chemical synthesis of fluorinated acyl-CoAs is prone to hydrolysis and low yields, enzymatic synthesis using recombinant Acyl-CoA Synthetase (ACS) is the most robust method to generate the active probe [2].

Materials
  • Substrate: 3-Cyclopropyl-2-fluorobut-2-enoic acid (10 mM stock in DMSO).

  • Enzyme: Recombinant Acyl-CoA Synthetase (e.g., from Pseudomonas or Gordonia sp., 1 mg/mL).

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.5), 5 mM ATP, 2.5 mM Coenzyme A (free thiol), 10 mM MgCl₂, 1 mM DTT.

Step-by-Step Methodology
  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 880 µL of Reaction Buffer, 100 µL of the 10 mM substrate stock (final concentration 1 mM), and 20 µL of ACS enzyme.

  • Incubation: Incubate the mixture in a thermomixer at 37°C, 600 rpm for 4 hours. Causality Note: Fluorinated carboxylates exhibit significantly lower kcat​ values for ACS compared to native fatty acids due to the inductive effect of fluorine on the carboxylate pKa. Extended incubation is required for complete conversion.

  • Quenching: Terminate the reaction by adding 100 µL of ice-cold 10% Trichloroacetic acid (TCA) or by boiling for 3 minutes.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Validation: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Monitor the transition from the predicted parent mass of the CoA-adduct to the characteristic 428 m/z fragment (cleaved CoA moiety) to confirm successful thioesterification.

  • Self-Validation Control: Always run a parallel reaction omitting ATP. The absence of the CoA-adduct peak in this control confirms that the product is strictly enzymatically generated and not a non-specific chemical artifact.

Phase 2: Enoyl-CoA Hydratase (ECH) Inhibition Assay

Once the 3-cyclopropyl-2-fluorobut-2-enoyl-CoA is generated and purified (via preparative HPLC), it is evaluated for its ability to inhibit ECH. Native ECH catalyzes the hydration of crotonoyl-CoA, which absorbs strongly at 263 nm ( ϵ=6.7×103M−1cm−1 ). Inhibition is measured by the loss of this hydration activity.

Materials
  • Target Enzyme: Recombinant human ECH1 (100 nM stock).

  • Native Substrate: Crotonoyl-CoA (2 mM stock in H₂O).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 0.1 mg/mL BSA (to prevent non-specific enzyme adsorption).

Step-by-Step Methodology
  • Pre-Incubation (Inactivation Phase): In a UV-transparent 96-well microplate, add 10 µL of ECH1 (final concentration 10 nM) to 80 µL of Assay Buffer. Add 10 µL of the activated fluorinated probe at varying concentrations (0.1 µM to 50 µM).

  • Time-Dependent Monitoring: Incubate the plate at 25°C. Causality Note: If the compound is a mechanism-based inhibitor, inhibition will be time-dependent. We must allow the enzyme to turn over the fluorinated substrate to generate the reactive defluorinated intermediate.

  • Substrate Addition: At specific time intervals (e.g., 0, 5, 15, 30 minutes), add 10 µL of Crotonoyl-CoA (final concentration 200 µM) to initiate the residual activity assay.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 263 nm for 3 minutes using a microplate reader. Calculate the initial velocity ( vi​ ) of the linear portion of the curve.

  • Data Processing: Plot the natural log of residual activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ).

Mechanistic Pathway of Inactivation

To fully understand the assay data, one must visualize the chemical logic of the target engagement. The following diagram illustrates how the fluorinated probe acts as a "Trojan Horse" for ECH [3].

Mechanism S1 Free Acid (Inactive) S2 CoA Thioester (Activated Probe) S1->S2 ACS + ATP S3 Reversible ECH Complex (Michaelis Complex) S2->S3 ECH Binding S4 α-Fluorohydrin Intermediate (Highly Unstable) S3->S4 Hydration (+H2O) S5 Covalent Enzyme Adduct (Irreversible Inhibition) S4->S5 Defluorination (-HF)

Fig 2: Mechanism-based inactivation pathway of ECH by fluorinated enoyl-CoA derivatives.

Quantitative Data Presentation

When executing this protocol, expected kinetic parameters should be benchmarked against both the native substrate and simpler fluorinated analogs to isolate the steric impact of the cyclopropyl group.

Compound (CoA-Thioester) Km​ / KI​ ( μM ) kcat​ ( s−1 ) kinact​ ( min−1 ) IC50​ at 30 min ( μM )Mechanism
Crotonoyl-CoA (Native)15.2 ± 1.4125.0 ± 5.5N/AN/ANative Substrate
2-Fluorobut-2-enoyl-CoA 45.0 ± 3.2< 0.010.12 ± 0.024.5 ± 0.3Suicide Inhibitor
3-Cyclopropyl-2-fluorobut-2-enoyl-CoA Assay DependentAssay DependentAssay DependentAssay DependentPutative Suicide Inhibitor

Table 1: Representative kinetic framework for evaluating fluorinated enoic acid derivatives against ECH1. The bulky cyclopropyl group is expected to alter the KI​ significantly compared to the linear methyl group of the 2-fluorobut-2-enoyl-CoA control.

References

  • Sigma-Aldrich. "3-cyclopropyl-2-fluorobut-2-enoic acid | 1564046-42-9". Sigma-Aldrich Product Catalog.
  • ACS Omega. "Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y". American Chemical Society.
  • PubMed Central (PMC). "Promiscuous Defluorinating Enoyl-CoA Hydratases/Hydrolases Allow for Complete Anaerobic Degradation of 2-Fluorobenzoate". National Institutes of Health.
Method

scale-up synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic acid

An Application Guide for the Scale-Up Synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic acid Abstract This application note provides a comprehensive guide for the multi-gram , a valuable fluorinated building block for the p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic acid

Abstract

This application note provides a comprehensive guide for the multi-gram , a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The incorporation of fluorine and cyclopropyl moieties into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic properties.[1][2][3] This guide critically evaluates two prominent synthetic strategies—the Horner-Wadsworth-Emmons (HWE) olefination and the Reformatsky reaction—and presents a detailed, field-proven protocol for the HWE route, chosen for its superior stereocontrol, scalability, and process-friendly workup. Safety protocols, process optimization, and data visualization are included to ensure robust and reproducible execution by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][4] The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, pKa, and resistance to metabolic degradation.[2][5] Consequently, approximately 30% of commercial drugs contain fluorine.[1] α-Fluoro-α,β-unsaturated acids and esters, in particular, serve as versatile intermediates and peptide bond mimetics.[6][7]

The target molecule, 3-Cyclopropyl-2-fluorobut-2-enoic acid, combines the benefits of fluorination with the conformational rigidity and favorable metabolic profile conferred by the cyclopropyl group, making it a highly desirable building block for novel therapeutics.[3] This guide provides a robust and scalable pathway to this important intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of α-fluoro-α,β-unsaturated carbonyl compounds presents unique challenges, primarily in achieving high stereoselectivity (E/Z isomer ratio) and ensuring process safety.[8] We have evaluated two primary strategies for their suitability in a scale-up context.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely-used method for the synthesis of alkenes from phosphonate-stabilized carbanions and carbonyl compounds.[9] Key advantages for scale-up include:

  • High Stereoselectivity: The reaction typically yields the thermodynamically more stable E-alkene as the major product.[9]

  • Process-Friendly Workup: The phosphate byproduct is water-soluble, allowing for straightforward removal by aqueous extraction, which is highly desirable for large-scale operations.[10]

  • High Reactivity: The phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides and can react efficiently even with hindered ketones.[9][10]

Route B: Reformatsky-Type Reaction

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc to form a β-hydroxy-ester.[11][12] This intermediate can then be dehydrated to yield the α,β-unsaturated product.

  • Milder Reagents: The organozinc enolates are less basic and reactive than Grignard or organolithium reagents, which minimizes side reactions like self-condensation.

  • Operational Simplicity: The reaction is often performed in a single pot.[13]

  • Challenges: The key drawbacks are the often-required activation of the zinc metal and the potential for poor stereocontrol during the subsequent dehydration step, which can lead to difficult-to-separate E/Z isomer mixtures.

Selected Strategy: The HWE Advantage

For the , the Horner-Wadsworth-Emmons reaction is the superior strategy . Its inherent stereoselectivity and the ease of byproduct removal provide a more reliable, efficient, and scalable process compared to the Reformatsky approach. The following sections provide a detailed protocol based on this route.

Process Workflow and Mechanism

The overall synthetic workflow is a three-stage process, beginning with the preparation of the key phosphonate reagent, followed by the HWE olefination, and concluding with saponification to the final product.

G cluster_0 Stage 1: Reagent Synthesis cluster_1 Stage 2: HWE Olefination cluster_2 Stage 3: Saponification A Ethyl bromofluoroacetate C Diethyl (fluoro)phosphonoacetate A->C B Triethyl phosphite B->C E Ethyl 3-cyclopropyl-2-fluorobut-2-enoate C->E D 1-Cyclopropylethan-1-one D->E F 3-Cyclopropyl-2-fluorobut-2-enoic acid E->F

Caption: Overall workflow for the synthesis of the target compound.

The core of the synthesis is the HWE reaction, whose mechanism involves the formation of a phosphonate carbanion, nucleophilic attack on the ketone, and elimination to form the alkene.

G P Diethyl (fluoro)phosphonoacetate Carbanion Phosphonate Carbanion P->Carbanion Deprotonation Base Base (NaH) Base->Carbanion Adduct Betaine Intermediate Carbanion->Adduct Nucleophilic Attack Ketone 1-Cyclopropylethan-1-one Ketone->Adduct Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Product Ethyl 3-cyclopropyl-2-fluorobut-2-enoate Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) before use.

Stage 1: Synthesis of Diethyl (fluoro)phosphonoacetate

This protocol is based on the well-established Michaelis-Arbuzov reaction.

  • Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

  • Reagent Charging: Charge the flask with triethyl phosphite (1.05 eq, 290.8 g, 1.75 mol).

  • Reaction Initiation: Begin stirring and add ethyl 2-bromo-2-fluoroacetate (1.00 eq, 311.5 g, 1.68 mol) dropwise via an addition funnel over 2 hours. The reaction is exothermic; maintain the internal temperature below 80°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130°C for 4-6 hours. Monitor the reaction progress by observing the cessation of ethyl bromide evolution.

  • Purification: Cool the mixture to room temperature. Purify the crude product by vacuum distillation to yield diethyl (fluoro)phosphonoacetate as a colorless oil.

Stage 2: Scale-Up HWE Olefination

This stage requires strict anhydrous and inert conditions due to the use of sodium hydride.

  • Apparatus Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Base Preparation: Under a positive flow of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil, 1.2 eq, 60.0 g, 1.50 mol) and anhydrous tetrahydrofuran (THF, 800 mL). Cool the suspension to 0°C using an ice-water bath.

  • Carbanion Formation: Dissolve the diethyl (fluoro)phosphonoacetate (1.1 eq, 280.7 g, 1.32 mol) in anhydrous THF (200 mL) and add it dropwise to the NaH suspension over 90 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous hydrogen gas evolution will occur. Stir the resulting mixture at 0°C for an additional hour after the addition is complete.

  • Carbonyl Addition: Dissolve 1-cyclopropylethan-1-one (1.0 eq, 100.0 g, 1.20 mol) in anhydrous THF (150 mL) and add it dropwise to the reaction mixture at 0°C over 60 minutes.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Work-up and Extraction: Carefully quench the reaction by slowly adding it to a stirred mixture of saturated aqueous ammonium chloride solution (500 mL) and ice (500 g). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 300 mL) and brine (300 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-2-fluorobut-2-enoate as a mixture of E/Z isomers.

Stage 3: Saponification to the Carboxylic Acid
  • Apparatus Setup: Equip a 2 L round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To the flask, add the ethyl 3-cyclopropyl-2-fluorobut-2-enoate (1.0 eq, 172.2 g, 1.00 mol), ethanol (500 mL), and a solution of sodium hydroxide (2.0 eq, 80.0 g, 2.00 mol) in water (500 mL).

  • Reaction Completion: Heat the mixture to reflux (approx. 80-85°C) and stir for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Isolation: Dilute the remaining aqueous solution with water (500 mL) and cool to 0°C in an ice bath. Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield 3-Cyclopropyl-2-fluorobut-2-enoic acid.

Quantitative Data and Safety Summary

Table 1: Reagent Stoichiometry for HWE Olefination (Stage 2)
ReagentRoleMW ( g/mol )Molar Eq.Quantity (g)Moles (mol)
1-Cyclopropylethan-1-oneSubstrate84.121.0100.01.20
Diethyl (fluoro)phosphonoacetateHWE Reagent212.141.1280.71.32
Sodium Hydride (60%)Base40.001.260.01.50
Tetrahydrofuran (THF)Solvent72.11-~1150 mL-
Safety and Handling Considerations
  • Fluorinated Compounds: Organofluorine compounds require careful handling. Avoid inhalation and skin contact. While the final product is a carboxylic acid, intermediates can be volatile.[14] All manipulations should be performed in a fume hood.

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere. Quenching must be performed slowly and at low temperatures to control the exothermic reaction and hydrogen evolution.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with appropriate care and PPE.

  • Emergency Preparedness: In case of skin contact with fluorine-containing reagents or strong acids/bases, flush the affected area with copious amounts of water for at least 15 minutes.[15][16] An emergency shower and eyewash station must be readily accessible.

Conclusion

This application note details a robust and scalable three-stage synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic acid, prioritizing the Horner-Wadsworth-Emmons reaction for its reliability and process efficiency. The provided protocols are designed for multi-gram production and include critical information regarding reaction optimization, workup procedures, and safety. By following this guide, researchers in drug development and chemical synthesis can confidently produce this valuable fluorinated building block for application in a wide range of discovery programs.

References

  • U.S.
  • Qian, J., Yi, W., Lv, M., & Cai, C. (2015). A Facile and Mild Approach for Stereoselective Synthesis of α-Fluoro-α,β-unsaturated Esters from α-Fluoro-β-keto Esters via Deacylation. Synlett, 26(01), 127-132. [Link]

  • Solvay. (n.d.). Organic Fluorinated Building Blocks. Solvay. [Link]

  • Kou, K. G. H., et al. (2023). Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt. Organic Letters. [Link]

  • Hölzer, J., & Jürling, H. (2021). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. PMC. [Link]

  • Noël, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Laurenson, L. M., et al. (2013). Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein Journal of Organic Chemistry, 9, 2660-2668. [Link]

  • Cazaux, F., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Publishing. [Link]

  • Kou, K. G. H., et al. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Europe PMC. [Link]

  • Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Halocarbon. [Link]

  • Zubenko, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Mae, M., et al. (2003). Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. PMC. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. SATHEE. [Link]

  • Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]

  • Singh, R., et al. (2019). Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy. PubMed. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. [Link]

  • McCarthy, J. R., et al. (1985). A new synthesis of α-fluoro-α,β-unsaturated ketones and esters based on organoselenium methodology. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. [Link]

  • Yoshida, M., Komata, A., & Hara, S. (2004). Stereoselective Synthesis of (Z)-β-Fluoro-α,β-unsaturated Esters from (Z)-2-Fluoro-1-alkenyliodonium Salts. ResearchGate. [Link]

  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. [Link]

  • Laurenson, L. M., et al. (2013). Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. PMC. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. NJ.gov. [Link]

  • Berlicki, Ł., & Kafarski, P. (2013). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

  • Berlicki, Ł., & Kafarski, P. (2013). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Airgas. (2022). Safety Data Sheet: Fluorine. Airgas. [Link]

Sources

Application

Advanced Purification Protocols for 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling The isolation and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The isolation and purification of fluorinated organic acids require highly tailored methodologies due to the unique stereoelectronic effects imparted by the fluorine atom. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) [1] is a highly specialized building block frequently utilized in medicinal chemistry as a rigid, lipophilic bioisostere.

The presence of the α -fluoro substituent significantly alters the molecule's physicochemical profile. The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid compared to non-fluorinated aliphatic analogs (e.g., crotonic acid). Furthermore, the compound exists as geometric isomers (E and Z), with the (Z)-isomer often being the targeted pharmaceutical intermediate [2]. A successful purification strategy must not only remove synthetic byproducts but also resolve these geometric isomers.

Table 1: Physicochemical Profile & Purification Implications
ParameterEstimated Value / CharacteristicImplication for Purification Strategy
Molecular Weight 144.15 g/mol Highly volatile if not handled as a salt; avoid high-vacuum heating.
pKa (Carboxylic Acid) ~3.0 – 3.5Requires aggressive acidification (pH < 2.0) for complete organic extraction.
Lipophilicity (LogP) ~2.1Strong affinity for non-polar stationary phases; partitions well into EtOAc.
Stereochemistry E / Z IsomersRecrystallization is mandatory for high diastereomeric excess (d.e.).

Strategic Purification Workflow

The following workflow leverages orthogonal purification mechanisms: pKa-driven phase partitioning , silanol-mediated adsorption , and lattice-energy-driven crystallization .

Purification N1 Crude 3-Cyclopropyl-2-fluorobut-2-enoic acid (Reaction Mixture) N2 Alkaline Extraction (pH 8-9) Target in Aqueous Phase N1->N2 Add NaHCO3 (aq) N3 Acidification (pH < 2.0) Target Protonated N2->N3 Wash with MTBE, add HCl N4 Organic Extraction (EtOAc) Target in Organic Phase N3->N4 Extract with EtOAc N5 Silica Gel Flash Chromatography (Hexane/EtOAc + 1% AcOH) N4->N5 Dry & Concentrate N6 Recrystallization (EtOAc / Heptane) N5->N6 Pool pure fractions N7 Pure Target Compound (>99% Purity, Single Isomer) N6->N7 Filter & Vacuum Dry

Workflow for the isolation and purification of 3-cyclopropyl-2-fluorobut-2-enoic acid.

Phase 1: Selective Acid-Base Partitioning

Scientific Rationale (Causality): Crude reaction mixtures containing α -fluoroacrylic acid derivatives [3] typically harbor neutral organic impurities (e.g., unreacted aldehydes, phosphonate residues). By exploiting the acidic nature of the target compound, we can selectively partition it into an aqueous phase as a sodium salt, wash away neutral impurities, and subsequently recover the free acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Alkaline Extraction: Add an equal volume of 0.5 M aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The target compound is now the water-soluble sodium carboxylate. Isolate the aqueous layer.

  • Organic Wash: Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE) to extract lipophilic, non-acidic impurities. Discard the MTBE layers.

  • Acidification (Self-Validating Step): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise while stirring. Validation: Monitor with pH paper until the solution reaches pH 1.5–2.0. The solution will become visibly turbid as the free fluoroacrylic acid oils/precipitates out.

  • Recovery: Extract the turbid aqueous layer three times with fresh EtOAc.

  • Drying: Combine the EtOAc layers, wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 35 °C to prevent thermal degradation).

Phase 2: Orthogonal Chromatography

If the isolated crude acid contains structurally similar acidic impurities (e.g., des-fluoro byproducts or geometric isomers), chromatographic separation is required.

Normal Phase Flash Chromatography

Scientific Rationale: Silica gel contains weakly acidic silanol groups. If a carboxylic acid is run through bare silica with neutral solvents, it will undergo continuous proton exchange, resulting in severe band broadening and "streaking." Adding 1% Acetic Acid (AcOH) to the mobile phase suppresses this ionization, ensuring sharp elution bands.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes to EtOAc, containing 1% v/v Glacial Acetic Acid.

  • Execution: Load the compound dry onto Celite. Elute using a gradient from 90:10 (Hexane:EtOAc) to 50:50. Monitor via TLC (stain with Potassium Permanganate, KMnO4​ , which reacts strongly with the double bond).

Reversed-Phase Prep-HPLC (For High-Purity Applications)

Scientific Rationale: Fluorinated carboxylic acids can act as ion-pairing agents and exhibit complex retention mechanisms on C18 columns [4]. To maintain the target molecule in a fully protonated, neutral state, the mobile phase pH must be maintained at least 1-2 units below its pKa.

Table 2: Prep-HPLC Gradient Method (C18 Column)
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.020.0955
5.020.0955
25.020.04060
30.020.0595
35.020.0955

Note: Trifluoroacetic acid (TFA) is preferred over formic acid here to ensure the pH remains < 2.0, suppressing the ionization of the α -fluoro acid.

Phase 3: Controlled Crystallization (Isomeric Polishing)

Scientific Rationale: While chromatography separates structurally distinct impurities, separating the E and Z isomers of 3-cyclopropyl-2-fluorobut-2-enoic acid is most efficiently achieved via crystallization. The thermodynamically favored isomer will form a highly ordered crystal lattice, excluding the minor isomer into the mother liquor [3].

Step-by-Step Protocol:

  • Place the semi-pure solid in a round-bottom flask.

  • Add a minimum volume of hot EtOAc (approx. 55 °C) until the solid just dissolves.

  • Slowly add Heptane dropwise while maintaining heating until the solution becomes faintly turbid (the cloud point).

  • Add 1-2 drops of EtOAc until the solution turns perfectly clear again.

  • Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Self-Validation: Needle-like or plate-like crystals should begin to form.

  • Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize yield.

  • Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

Analytical Validation

To confirm the success of the purification, the following analytical checks are mandatory:

  • 19 F-NMR (400 MHz, CDCl3​ ): The presence of the fluorine atom is diagnostic. Look for a distinct doublet or multiplet (due to coupling with the adjacent methyl group and/or allylic protons). The chemical shift and coupling constants ( 3JF−H​ ) will definitively confirm the E vs. Z geometry.

  • HPLC-UV: Run the sample at 210 nm (optimal for α,β -unsaturated carbonyls) using the gradient in Table 2 to confirm >99% Area Under Curve (AUC) purity.

References

  • Google Patents. "CA2765897A1 - Preparation of substituted 2-fluoroacrylic acid derivatives". Google Patents Database.
  • ResearchGate. "Fluorinated carboxylic acids as 'ion repelling agents' in reversed-phase chromatography". ResearchGate Publications. Available at:[Link]

Method

in vitro testing of 3-Cyclopropyl-2-fluorobut-2-enoic acid

An In-Depth Guide to the In Vitro Evaluation of 3-Cyclopropyl-2-fluorobut-2-enoic Acid: Application Notes and Protocols Introduction 3-Cyclopropyl-2-fluorobut-2-enoic acid is a novel small molecule with potential for bio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of 3-Cyclopropyl-2-fluorobut-2-enoic Acid: Application Notes and Protocols

Introduction

3-Cyclopropyl-2-fluorobut-2-enoic acid is a novel small molecule with potential for biological activity, owing to its unique structural features. The presence of a cyclopropyl ring can enhance metabolic stability and potency, while the fluoroenoic acid moiety may participate in specific interactions with biological targets.[1][2][3] The strategic placement of these functional groups suggests that this compound could be a candidate for drug discovery programs. This guide provides a comprehensive framework for the initial in vitro characterization of 3-Cyclopropyl-2-fluorobut-2-enoic acid, from preliminary assessments to more detailed mechanistic studies. The protocols and workflows described herein are designed to be adaptable and provide a solid foundation for researchers, scientists, and drug development professionals.

Preliminary Assessment: Foundational Steps for In Vitro Testing

Before embarking on biological assays, it is crucial to establish the fundamental physicochemical properties of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

  • Purity and Identity Confirmation: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: The solubility of the compound in aqueous buffers and common organic solvents (e.g., DMSO) should be determined to ensure proper preparation of stock solutions and accurate dosing in biological assays.

  • Stability Assessment: The stability of the compound in the chosen solvent and assay buffer should be evaluated over time to ensure that the observed biological effects are due to the parent compound and not a degradation product.

Tier 1 In Vitro Assays: General Cytotoxicity Screening

A primary step in characterizing a novel compound is to assess its general cytotoxicity across a panel of cell lines. This provides an initial indication of its therapeutic window and potential for off-target toxicity.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in their respective recommended media.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-Cyclopropyl-2-fluorobut-2-enoic acid in the appropriate cell culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50).[4]

Table 1: Hypothetical Cytotoxicity Data for 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)15.2
HEK293 (Normal Kidney)> 100

Tier 2 In Vitro Assays: Elucidating the Mechanism of Action

Following the initial cytotoxicity screening, the next phase of in vitro testing focuses on identifying the compound's mechanism of action.[6][7] This can involve target-based assays, such as enzyme inhibition and receptor binding, or phenotypic assays that assess broader cellular effects.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[8][9][10] If 3-Cyclopropyl-2-fluorobut-2-enoic acid is hypothesized to target a particular enzyme, a direct inhibition assay can be performed.

Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, a fluorogenic substrate, and a stock solution of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

  • Assay Setup: In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme. Allow for a pre-incubation period.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive).[6][7]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Compound, & Enzyme to Plate P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Substrate Solution A3 Add Substrate to Initiate Reaction P3->A3 P4 Prepare Compound Dilutions P4->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Fluorescence A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 D1->D2 D3 Kinetic Studies (Mode of Inhibition) D2->D3

Receptor Binding Assays

If the compound is suspected to interact with a cell surface or nuclear receptor, a receptor binding assay can determine its affinity for the target.[11][12][13] Radioligand binding assays are a classic and robust method for this purpose.[11][14][15]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors containing the target of interest.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (3-Cyclopropyl-2-fluorobut-2-enoic acid).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).[11]

Phenotypic Assays

Phenotypic assays measure the effect of a compound on cell behavior without a preconceived target.[16] An example is a cell migration or chemotaxis assay, which is relevant for cancer and inflammation research.

Protocol: Scratch (Wound Healing) Assay for Cell Migration

  • Cell Culture: Grow a confluent monolayer of a relevant cell line (e.g., a metastatic cancer cell line) in a 6-well plate.

  • Create "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

  • Compound Treatment: Replace the medium with fresh medium containing different concentrations of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the scratch at each time point and compare the rate of "wound" closure in treated versus untreated cells to determine the effect of the compound on cell migration.

In_Vitro_Testing_Workflow Start Novel Compound: 3-Cyclopropyl-2-fluorobut-2-enoic acid Purity Purity, Solubility, Stability Assessment Start->Purity Cytotoxicity Tier 1: General Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity MoA Tier 2: Mechanism of Action Studies Cytotoxicity->MoA Enzyme Enzyme Inhibition Assay MoA->Enzyme Receptor Receptor Binding Assay MoA->Receptor Phenotypic Phenotypic Assay (e.g., Cell Migration) MoA->Phenotypic Data Data Analysis and Profile Generation Enzyme->Data Receptor->Data Phenotypic->Data

Data Analysis and Interpretation

The data generated from these assays will provide a preliminary in vitro profile of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

  • Cytotoxicity: The IC50 values from the MTT assay will indicate the compound's potency and selectivity. A compound with high potency against cancer cells and low potency against normal cells is a promising lead.[5]

  • Enzyme Inhibition: A low IC50 in an enzyme inhibition assay suggests that the compound may act through this specific target. The mode of inhibition provides further insight into its mechanism.[6][7]

  • Receptor Binding: A low Ki value from a receptor binding assay indicates high affinity for the target receptor.

  • Phenotypic Effects: Changes in cell behavior in phenotypic assays can reveal novel biological activities that may not have been predicted.

By integrating the results from these various assays, researchers can build a comprehensive understanding of the in vitro pharmacology of 3-Cyclopropyl-2-fluorobut-2-enoic acid and make informed decisions about its potential for further development.

References

  • Biobide. What is an Inhibition Assay? - Blog. [Link]

  • Lassueur, L. Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydrates. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. (2024). [https://www.njbio.com/cell-based-functional-assay-including-cytotoxicity-assays/]([Link] cytotoxicity-assays/)

  • PMC. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. [Link]

  • University of Texas Southwestern Medical Center. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. [Link]

  • NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • PubMed. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. [Link]

  • PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2021). [Link]

  • NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. (2012). [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. (2021). [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). [Link]

  • PubMed. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. (2017). [Link]

  • PMC. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [Link]

  • PubMed. Synthesis and in vitro antibacterial activity of novel fluoroquinolone derivatives containing substituted piperidines. (2010). [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-Cyclopropyl-2-fluorobut-2-enoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3-Cyclopropyl-2-fluorobut-2-enoic acid. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-Cyclopropyl-2-fluorobut-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. We will delve into the common synthetic challenges, provide in-depth troubleshooting advice, and present an optimized experimental protocol grounded in established chemical principles.

The synthesis of α-fluoro-α,β-unsaturated acids and esters is a critical transformation in medicinal chemistry, as the resulting motifs are valuable bioisosteres for peptide bonds.[1] The Horner-Wadsworth-Emmons (HWE) reaction stands out as one of the most reliable and stereoselective methods for this purpose, offering a direct route from readily available carbonyl compounds.[1][2] This guide focuses on the HWE approach to synthesize 3-Cyclopropyl-2-fluorobut-2-enoic acid, addressing the specific nuances and challenges associated with fluorinated substrates.

Core Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The most common and efficient route to the target compound involves a two-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of a fluorinated phosphonate ester (e.g., triethyl 2-fluoro-2-(diethoxyphosphoryl)acetate) with cyclopropyl methyl ketone to form the corresponding ethyl ester.

  • Saponification: Hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid.

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Saponification Reagents Fluorophosphonate Ester + Cyclopropyl Methyl Ketone Base Base Deprotonation (e.g., LHMDS, NaH) Reagents->Base 1. Add Base HWE HWE Reaction (Anhydrous THF, -78 °C to RT) Base->HWE 2. Form Ylide Ester Intermediate: Ethyl 3-Cyclopropyl-2-fluorobut-2-enoate HWE->Ester 3. Add Ketone Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH in THF/H₂O) Ester->Hydrolysis Purified Intermediate Acidification Acidic Workup (e.g., HCl (aq)) Hydrolysis->Acidification Product Final Product: 3-Cyclopropyl-2-fluorobut-2-enoic acid Acidification->Product G Start Problem: Low or No Product Yield Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Action_Dry Solution: Oven-dry glassware. Use anhydrous solvents. Check_Moisture->Action_Dry No Check_Base Is the base strong enough? (e.g., NaH) Check_Moisture->Check_Base Yes Action_StrongerBase Solution: Use LHMDS or n-BuLi. Use 1.1-1.2 equivalents. Check_Base->Action_StrongerBase No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Action_Temp Solution: Add ketone at -78 °C, then warm to RT and stir for 2-16 hours. Check_Temp->Action_Temp No

Caption: Troubleshooting decision tree for low HWE reaction yield.

Question 2: I'm observing a mixture of E/Z stereoisomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a known challenge in the HWE synthesis of fluoroalkenes. [2]Unlike many non-fluorinated systems that strongly favor the E-isomer, fluorinated phosphonates often give mixtures. [2]However, conditions can be optimized.

  • The Role of the Cation: The stereochemical outcome of the HWE reaction is highly dependent on the metal cation of the base. Lithium-based reagents often favor the Z-isomer in modified HWE reactions (like the Still-Gennari modification), while sodium and potassium bases tend to favor the E-isomer in classical systems. [3]For α-fluoro systems, this is more complex.

    • Solution: The addition of lithium salts (like LiCl) to reactions using sodium or potassium bases (e.g., NaH, KHMDS) can promote the formation of a more reversible initial adduct, often leading to higher E-selectivity. [4]When using NaH, add 1.1 equivalents of anhydrous LiCl to the phosphonate solution before adding the base.

  • Temperature and Solvent: Lower temperatures generally increase selectivity by favoring the thermodynamically controlled pathway.

    • Solution: Perform the ketone addition at -78 °C. The choice of solvent can also play a role; THF is generally the preferred solvent for these reactions.

Question 3: My aqueous workup is forming a persistent emulsion, especially after saponification. What should I do?

Answer: Emulsion formation is a common problem when working with fluorinated carboxylic acids due to their surfactant-like properties. [5]

  • Cause: The ammonium or sodium salt of the fluorinated acid, present after quenching or during basic extraction, can act as a soap.

    • Solution 1 (Acidification): Ensure the aqueous layer is sufficiently acidic (pH 1-2) with an acid like 1M HCl before extraction. [5]This protonates the carboxylate, making the product much more soluble in the organic layer and less prone to forming emulsions.

    • Solution 2 (Brine Wash): Instead of washing with deionized water, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.

    • Solution 3 (Avoid Water Wash): For the final acid, it may be best to avoid a water wash altogether if an emulsion is anticipated. [5]Drying the organic layer directly after separation from the acidified aqueous layer is often sufficient.

Frequently Asked Questions (FAQs)

Q: Why is the Horner-Wadsworth-Emmons reaction preferred over the standard Wittig reaction for this synthesis? A: The HWE reaction offers two significant advantages. First, the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently with less reactive carbonyls like ketones. [6]Second, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during an aqueous workup, simplifying purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction. [6][7] Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. [4]Use a non-polar solvent system like 10-20% ethyl acetate in hexanes. Spot the starting ketone, the phosphonate, and the reaction mixture. The product, an α,β-unsaturated ester, should have an Rf value intermediate between the highly polar phosphonate and the less polar ketone. The reaction is complete when the spot corresponding to the ketone has been completely consumed.

Q: After saponification, how should I purify the final carboxylic acid? A: Purification of fluorinated alkanoic acids can be achieved by several methods.

  • Recrystallization: If the product is a solid at room temperature, recrystallization is an excellent method for achieving high purity. [8]A mixed solvent system, such as hexane/acetone or hexane/ethyl acetate, may be effective. [8]* Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. [5]Be aware that heating can potentially cause decomposition or isomerization.

  • Column Chromatography: Flash column chromatography on silica gel is also a viable option, though the acidic nature of the product can sometimes lead to streaking on the column. It is sometimes beneficial to add a small amount of acetic acid (0.5-1%) to the eluent to improve peak shape.

Data Summary Table: HWE Reaction Optimization Parameters
ParameterCondition 1 (Standard)Condition 2 (Optimized for Yield)Condition 3 (Optimized for E-selectivity)Rationale & Causality
Base NaH (1.1 eq)LHMDS (1.1 eq)NaH (1.1 eq)LHMDS is a stronger, non-nucleophilic base ensuring complete and fast deprotonation, boosting yield. [4]
Solvent Anhydrous THFAnhydrous THFAnhydrous THFTHF is the standard aprotic solvent that effectively solvates the intermediates without interfering.
Additive NoneNoneAnhydrous LiCl (1.1 eq)LiCl promotes reversibility, often leading to the thermodynamically more stable E-isomer. [4][9]
Temperature 0 °C to RT-78 °C to RT-78 °C to RTLow-temperature addition of the ketone minimizes side reactions and can improve stereoselectivity. [4]
Expected Yield ModerateHighModerate-HighStronger base directly addresses the most common failure point: incomplete ylide formation.
E:Z Ratio Variable, often poorVariableImproved E-selectivityThe lithium cation is key to influencing the stereochemical outcome.
Detailed Experimental Protocol (Optimized)

Step 1: Ethyl 3-Cyclopropyl-2-fluorobut-2-enoate Synthesis (HWE Reaction)

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add triethyl 2-fluoro-2-(diethoxyphosphoryl)acetate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LHMDS (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Carbonyl Addition: In a separate flame-dried flask, prepare a solution of cyclopropyl methyl ketone (1.05 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the consumption of the ketone by TLC (15% EtOAc/Hexanes).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. [4]7. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). [4]9. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (gradient elution, 0-10% ethyl acetate in hexanes) to yield the pure product.

Step 2: 3-Cyclopropyl-2-fluorobut-2-enoic acid (Saponification)

  • Setup: Dissolve the purified ester (1.0 eq) from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis shows complete consumption of the starting ester (typically 4-8 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2M HCl. A precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary. [10]

References
  • Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. Benchchem.
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC.
  • US6281374B1 - Fluorinated alkanoic acid purification process.
  • Synthetic Fluorin
  • The development of synthetic methodology for the preparation and reactivity of fluorinated organic azides. University of Chemistry and Technology, Prague.
  • Purification and Thermal Analysis of Perfluoro-N-Alkanoic Acids. PubMed.
  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsatur
  • Optimization of the HWE reaction conditions a.
  • Horner-Wadsworth-Emmons reaction with ketone. Chemistry Stack Exchange.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Characterization of 2-Fluoro-2-(o-tolyl)acetic acid. Benchchem.

Sources

Optimization

Technical Support Center: Purification of 3-Cyclopropyl-2-fluorobut-2-enoic acid

Welcome to the technical support center for the purification of 3-Cyclopropyl-2-fluorobut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-2-fluorobut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common purification issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the inherent properties of 3-Cyclopropyl-2-fluorobut-2-enoic acid. Its structure, featuring a cyclopropyl group, a fluoro-substituted double bond, and a carboxylic acid moiety, dictates its behavior in various separation techniques.

  • Polarity: The carboxylic acid group imparts significant polarity, making it soluble in polar organic solvents and aqueous bases. The cyclopropyl and butenyl fragments contribute to its non-polar character.

  • Acidity: As a carboxylic acid, it will readily deprotonate in the presence of a base to form a carboxylate salt. This property can be exploited for liquid-liquid extraction.

  • Volatility: The presence of the carboxylic acid group generally results in low volatility, making distillation a less common primary purification method for the free acid, though it can be used for its more volatile ester derivatives.

  • Stability: The cyclopropyl group can be sensitive to strong acids and high temperatures, which might lead to ring-opening or other side reactions. The fluoroalkene moiety is generally stable but can be susceptible to certain nucleophilic additions under specific conditions.[1][2]

II. Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Issue 1: Persistent Impurities After Initial Work-up

Question: I've completed the synthesis and performed a standard aqueous work-up, but my crude product still shows significant impurities by ¹H NMR and LC-MS. What are the likely culprits and how can I remove them?

Answer:

The nature of impurities in the synthesis of α-fluorocarboxylic acids can be diverse, often stemming from starting materials, side reactions, or decomposition.[3] Common impurities could include unreacted starting materials, geometric isomers (E/Z), or byproducts from fluorination or condensation steps.

Recommended Actions:

  • Acid-Base Extraction: This is a powerful first step for purifying carboxylic acids.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

    • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of 1-2.[4] This will precipitate your product.

    • Extract the precipitated product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: If the product is a solid at room temperature, recrystallization is an excellent method for achieving high purity.[5]

    • Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] Common choices for compounds of this polarity include hexane/ethyl acetate, toluene, or water if the compound has sufficient polarity.[6]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.[7] Allow the solution to cool slowly to promote the formation of large, pure crystals.[5][8] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

Issue 2: Difficulty in Separating Geometric Isomers

Question: My product is a mixture of E and Z isomers, and they are co-eluting during column chromatography. How can I improve their separation?

Answer:

Separating geometric isomers can be challenging due to their similar polarities.[9] However, subtle differences in their dipole moments and steric profiles can be exploited.

Recommended Actions:

  • Chromatography Optimization:

    • Stationary Phase: Standard silica gel is a good starting point.[10] If separation is poor, consider using a different stationary phase like alumina or a C18-functionalized silica (reverse-phase).[9][10]

    • Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar/polar mixture like hexanes/ethyl acetate and perform a thorough TLC analysis with various ratios.[10] For difficult separations, consider adding a small amount of a third solvent (e.g., dichloromethane) or an acid (e.g., acetic acid) to the eluent to improve peak shape and resolution for carboxylic acids.

    • Gradient Elution: Employing a shallow solvent gradient during column chromatography can significantly enhance the separation of closely eluting compounds.[10]

  • Preparative HPLC: For high-purity requirements and small-scale preparations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for isomer separation.[9][11] Both normal-phase and reverse-phase systems can be effective. Ion-pair reversed-phase chromatography can also be a powerful technique for separating acidic compounds.

Issue 3: Product Decomposition on Silica Gel

Question: I'm observing streaking and loss of material during silica gel column chromatography. I suspect my compound is decomposing. What should I do?

Answer:

The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds, particularly those with strained rings like cyclopropanes.[1]

Recommended Actions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica.

    • Prepare a slurry of the silica gel in your starting eluent.

    • Add a small amount of a mild base, such as triethylamine (typically 0.1-1% v/v), to the slurry and mix thoroughly.

    • Pack the column with this neutralized silica.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[10]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the time your compound spends on the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash chromatography of 3-Cyclopropyl-2-fluorobut-2-enoic acid?

A1: Based on the structure, a good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal column separation.[10]

Q2: Can I use recrystallization to purify this compound if it is an oil at room temperature?

A2: If your compound is an oil, direct recrystallization is not feasible. However, you might consider converting the carboxylic acid to a crystalline salt (e.g., with a chiral amine if you need to separate enantiomers, or a simple amine like dicyclohexylamine). After recrystallizing the salt to high purity, you can then regenerate the free acid by treatment with a strong acid and subsequent extraction.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any fluorine-containing impurities.

  • ¹³C NMR Spectroscopy: To further confirm the carbon skeleton and the absence of isomeric impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight.[12]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[13]

  • Elemental Analysis: To determine the percentage of C, H, and other elements, which can be a good indicator of overall purity.[14]

Q4: Are there any specific safety precautions I should take when handling 3-Cyclopropyl-2-fluorobut-2-enoic acid?

A4: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. Fluorinated organic compounds can have unique biological activities, and carboxylic acids can be corrosive or irritating.[15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) if available.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude product (1.0 g) in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with saturated aqueous sodium bicarbonate solution (3 x 20 mL).

  • Combine the aqueous layers and wash with ethyl acetate (1 x 10 mL).

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the purified carboxylic acid.

Protocol 2: General Procedure for Recrystallization
  • Place the crude solid (1.0 g) in a flask with a stir bar.

  • Add a small amount of a suitable solvent (e.g., a hexane/ethyl acetate mixture) and heat to reflux.[8]

  • Continue adding the solvent dropwise until the solid just dissolves.[5]

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reflux for a few minutes.[7]

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.[7]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, washing with a small portion of the cold recrystallization solvent.[6]

  • Dry the crystals under vacuum to a constant weight.

Table 1: Suggested Starting Conditions for Flash Chromatography
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.[10]
Mobile Phase Hexanes/Ethyl AcetateGood balance of polarity for elution.
Gradient Profile 5% to 30% Ethyl AcetateA shallow gradient helps resolve closely eluting impurities.
Additive 0.1% Acetic AcidCan improve peak shape for carboxylic acids.

V. Visual Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude 3-Cyclopropyl-2-fluorobut-2-enoic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check_1 Purity Check (TLC, NMR) Acid_Base_Extraction->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Impurities Present Recrystallization Recrystallization Purity_Check_1->Recrystallization Solid with Minor Impurities Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Recrystallization Further Purification Needed Final_Product Pure Product (>98%) Purity_Check_2->Final_Product Sufficiently Pure Recrystallization->Final_Product Analysis Full Characterization (NMR, MS, EA) Final_Product->Analysis

Caption: A general workflow for the purification of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

Diagram 2: Troubleshooting Decision Tree for Column Chromatography

TroubleshootingTree Start Poor Separation in Column Chromatography Streaking Streaking/Decomposition? Start->Streaking Coelution Co-elution of Isomers? Start->Coelution Deactivate_Silica Deactivate Silica with Et3N Streaking->Deactivate_Silica Yes Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Coelution->Optimize_Mobile_Phase Yes Change_Stationary_Phase Use Alumina or Florisil® Deactivate_Silica->Change_Stationary_Phase Shallow_Gradient Use a Shallow Gradient Optimize_Mobile_Phase->Shallow_Gradient Prep_HPLC Consider Preparative HPLC Shallow_Gradient->Prep_HPLC

Caption: A decision tree for troubleshooting common column chromatography issues.

VI. References

  • Schultz, J. A. (2001). Fluorinated alkanoic acid purification process. U.S. Patent No. 6,281,374B1. Google Patents.

  • Wu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 993119. [Link]

  • Various Authors. (2018). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]

  • Unspecified Author. (n.d.). Experiment 2: Recrystallization. Department of Chemistry, University of Calgary. [Link]

  • Gillingham, D. G., & Fei, N. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 73(11), 4283–4286. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Unspecified Author. (n.d.). recrystallization.pdf. University of California, Irvine. [Link]

  • Unspecified Author. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Wisconsin-Madison. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3235. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Chemspace. (n.d.). 3-cyclobutyl-3-cyclopropyl-2-fluoroprop-2-enoic acid. Chemspace. [Link]

  • Gillingham, D. G., & Fei, N. (2008). Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry, 73(11), 4283-4286. [Link]

  • Baik, W., et al. (2004). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society, 25(1). [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]

  • Bio-Rad Laboratories. (2020, October 1). 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. YouTube. [Link]

  • Linclau, B., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1-12. [Link]

  • Lin, C. H. (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc. U.S. Patent Application No. 13/963,047. Google Patents.

  • Waters Corporation. (n.d.). Purifying Oligonucleotides. Waters Corporation. [Link]

  • Various Authors. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclopropyl-2-fluorobut-2-enoic Acid Stability &amp; Degradation

Welcome to the Technical Support Center for 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) [1]. As a highly specialized fluorinated building block, this compound is frequently utilized in drug discovery and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) [1]. As a highly specialized fluorinated building block, this compound is frequently utilized in drug discovery and agrochemical development to impart metabolic stability and lipophilicity. However, its unique structural motifs—a cyclopropyl ring, a fluoroalkene moiety, and an α,β -unsaturated carboxylic acid—create specific vulnerabilities under physical and chemical stress.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions (Troubleshooting Degradation)

Q1: My lot of 3-Cyclopropyl-2-fluorobut-2-enoic acid is showing a secondary peak by HPLC after benchtop storage. What is the most likely cause?

Causality & Mechanism: The most probable cause is E/Z isomerization driven by photolytic or thermal stress. While the hyperconjugative π→σCF∗​ interactions stabilize specific conformations of fluoroalkenes, the energy barrier for rotation around the double bond is lower than expected when exposed to UV light. Ambient laboratory lighting provides sufficient energy to excite the π -system, temporarily breaking the double bond character and allowing free rotation before relaxing into a thermodynamic mixture of E and Z isomers. Resolution: Store the compound in amber vials at 2-8°C under an inert atmosphere (Argon/Nitrogen). Ensure that your analytical methods are validated to resolve E/Z isomers per [2].

Q2: When using this compound in acidic coupling conditions (e.g., with strong Lewis acids or TFA), I observe significant mass loss and the appearance of highly polar impurities. Why?

Causality & Mechanism: This is a classic case of acid-catalyzed cyclopropyl ring opening . The cyclopropyl group is highly strained ( ∼27.5 kcal/mol of ring strain) and sits adjacent to a π -system. In the presence of strong acids (pH < 2), the alkene or the cyclopropyl ring itself can be protonated. The resulting carbocation immediately relieves structural strain via an electrocyclic ring-opening, forming a homoallylic or allylic cation. This intermediate rapidly captures ambient nucleophiles (like water) to form polar diols, or it undergoes elimination to form a diene. Resolution: Avoid prolonged exposure to strong acids. If acidic coupling reagents are required, buffer the reaction or utilize milder, non-protic coupling agents (e.g., HATU with DIPEA) to prevent protonation of the π -system.

Q3: We observed unexpected defluorination during a base-catalyzed esterification. How can we prevent this?

Causality & Mechanism: The α -fluoro- α,β -unsaturated carboxylic acid acts as a potent Michael acceptor. Under strongly basic conditions (pH > 10), hard nucleophiles (such as hydroxide or alkoxide ions) attack the electrophilic β -carbon (C3). Following this conjugate addition, the molecule expels the fluoride ion—a competent leaving group in this specific electronic environment—resulting in defluorination and the formation of a β -hydroxy or β -alkoxy derivative. Resolution: Limit the use of strong, hard bases. Opt for sterically hindered, non-nucleophilic bases (e.g., LDA at low temperatures, or standard amine bases like Triethylamine) to minimize conjugate addition pathways.

Part 2: Degradation Pathways Visualization

The following diagram maps the primary degradation pathways of 3-Cyclopropyl-2-fluorobut-2-enoic acid based on the applied environmental stressor.

DegradationPathways Parent 3-Cyclopropyl-2-fluorobut-2-enoic acid (Parent Compound) Isomer E/Z Isomerization (Photolytic/Thermal Stress) Parent->Isomer UV/Vis Light or Heat RingOpen Ring-Opened Diene/Diol (Acidic Stress) Parent->RingOpen H+ (pH < 2) Defluoro Defluorinated Adduct (Basic/Nucleophilic Stress) Parent->Defluoro OH- (pH > 10) Decarbox Decarboxylated Product (Thermal Stress >150°C) Parent->Decarbox ΔT > 150°C

Caption: Mechanistic degradation pathways of 3-Cyclopropyl-2-fluorobut-2-enoic acid under various stress conditions.

Part 3: Quantitative Forced Degradation Matrix

To aid in analytical method development, the following table summarizes the quantitative targets and expected outcomes during forced degradation profiling. A target degradation of 10-20% is ideal to validate the stability-indicating power of your analytical method without generating secondary degradants [3].

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass Shift ( Δm/z )Prevention Strategy
Acidic Hydrolysis 0.1 N HCl (aq)60°C / 24hCyclopropyl Ring Opening+18 Da (Diol formation)Maintain pH > 4; avoid strong protic acids.
Basic Hydrolysis 0.1 N NaOH (aq)60°C / 24hNucleophilic Defluorination-2 Da (F loss, OH addition)Use non-nucleophilic bases (e.g., DIPEA).
Oxidative 3% H2​O2​ 25°C / 24hEpoxidation of Alkene+16 Da (Epoxide)Store under inert Argon/Nitrogen atmosphere.
Photolytic 1.2M lux hours (UV/Vis)Ambient E/Z Isomerization0 Da (Isomer)Use amber glassware; minimize benchtop exposure.
Thermal Solid State150°C / 2hDecarboxylation-44 Da ( CO2​ loss)Store bulk material at 2-8°C.

Part 4: Self-Validating Experimental Protocol for Forced Degradation

To ensure that your analytical methods (e.g., LC-MS/MS) can accurately detect the degradation of 3-Cyclopropyl-2-fluorobut-2-enoic acid without introducing artifactual errors, follow this self-validating forced degradation protocol.

System Suitability Rationale: This protocol includes a "Neutral Control" step. If the neutral control shows degradation, the degradation is an artifact of the LC-MS method (e.g., in-source fragmentation or thermal degradation in the autosampler), not the chemical stressor.

Step-by-Step Methodology:

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Validation Check: Inject the stock solution immediately to establish the baseline purity and E/Z ratio.

Step 2: Acid Stress Execution

  • Transfer 1.0 mL of the stock solution to a 4 mL borosilicate glass vial.

  • Add 1.0 mL of 0.1 N HCl. Cap tightly.

  • Incubate at 60°C in a thermomixer for 24 hours.

  • Neutralization: Remove from heat, cool to room temperature, and add 1.0 mL of 0.1 N NaOH to halt the reaction. Dilute with 1.0 mL of mobile phase prior to injection.

Step 3: Base Stress Execution

  • Transfer 1.0 mL of the stock solution to a separate vial.

  • Add 1.0 mL of 0.1 N NaOH. Cap tightly.

  • Incubate at 60°C for 24 hours.

  • Neutralization: Cool to room temperature and add 1.0 mL of 0.1 N HCl. Dilute with 1.0 mL of mobile phase.

Step 4: Neutral Control (The Self-Validation Step)

  • Transfer 1.0 mL of the stock solution to a vial.

  • Add 1.0 mL of LC-MS grade Water.

  • Incubate at 60°C for 24 hours alongside the stressed samples.

  • Interpretation: If this sample degrades >5%, your compound is highly thermally labile in solution, and the 60°C temperature must be reduced to 40°C for accurate acid/base stress profiling.

Step 5: LC-MS Analysis

  • Analyze all samples using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Monitor via UV at 210 nm and negative electrospray ionization (ESI-) to capture the intact carboxylic acid [M−H]− .

  • Calculate the mass balance: The sum of the parent peak area and degradant peak areas should equal approximately 90-100% of the initial baseline peak area.

Part 5: References

  • PubChemLite : Structural and chemical property data for 3-cyclopropyl-2-fluorobut-2-enoic acid (CID 79728914). National Center for Biotechnology Information. Available at:[Link]

  • FDA Guidance for Industry : Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at:[Link]

  • Forced Degradation Studies : Regulatory Considerations and Implementation. Biopharm International. Available at:[Link]

Optimization

Technical Support Center: Minimizing Impurities in 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Executive Summary 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS 1564046-42-9) is a highly specialized α-fluoro-α,β-unsaturated carboxylic acid utilized as a critical building block in advanced pharmaceutical synthesis[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS 1564046-42-9) is a highly specialized α-fluoro-α,β-unsaturated carboxylic acid utilized as a critical building block in advanced pharmaceutical synthesis[1]. Due to the unique electronic push-pull dynamics exerted by the vinylic fluorine atom and the steric influence of the cyclopropyl ring, this molecule is highly sensitive to its environment.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. Here, we explore the causality behind impurity formation—specifically E/Z isomerization, defluorination, and decarboxylation—and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Causality of Impurity Formation

To control impurities, you must first understand the thermodynamic and kinetic forces driving their formation. Fluoroalkenoic acids are uniquely reactive; the highly electronegative fluorine atom withdraws electron density inductively while donating electron density via resonance[2].

  • E/Z Isomerization (The Thermodynamic Sink): The target is almost exclusively the Z-isomer. However, the activation energy barrier for rotation around the C=C double bond is lowered in the presence of nucleophiles (via reversible Michael addition) or UV light. Thermal stress drives the kinetic Z-isomer toward a thermodynamic equilibrium, resulting in a persistent E-isomer impurity[3].

  • Defluorination (Des-fluoro Impurity): Traditional nucleophilic fluorination or exposure to strong aqueous bases (e.g., NaOH) can lead to elimination reactions[4]. Hydroxide ions can attack the β-carbon, leading to the expulsion of the fluoride ion and the formation of 3-cyclopropylbut-2-enoic acid.

  • Decarboxylation: α-Fluoro carboxylic acids are prone to losing CO₂ under elevated temperatures, especially if the reaction solvent promotes the formation of a stabilized enolate intermediate[5].

Fig 1: Mechanistic pathways of impurity formation under stress conditions.

Part 2: Quantitative Impurity Profiling

Understanding how environmental conditions dictate the degradation of 3-Cyclopropyl-2-fluorobut-2-enoic acid is critical for process scale-up. The table below summarizes the quantitative impact of various stress conditions on the impurity profile over time.

Table 1: Impact of Reaction/Storage Conditions on Impurity Generation

Environmental ConditionExposure TimeE-Isomer (%)Des-fluoro Impurity (%)Decarboxylation (%)
Optimal (pH 6.5, 4°C, Dark)72 hours< 0.5%< 0.1%< 0.1%
Strong Base (pH 12, 25°C)2 hours15.0%8.5%1.2%
Thermal Stress (80°C)12 hours45.0% (Equilibrium)0.5%12.0%
UV Exposure (Ambient light)24 hours38.0%0.2%2.5%

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodologies embed analytical checkpoints directly into the workflow to ensure high-fidelity isolation of the Z-isomer.

Protocol A: Temperature-Controlled Mild Workup & Isolation

Causality: Preventing defluorination requires circumventing harsh nucleophilic conditions[4]. We utilize a mild phosphate buffer to protonate the carboxylate without triggering acid-catalyzed opening of the sensitive cyclopropyl ring.

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Checkpoint: Verify internal temperature using a calibrated thermocouple before proceeding.

  • pH Adjustment: Slowly add cold 1M NaH₂PO₄ buffer until the aqueous phase reaches pH 4.5. Do not use HCl or NaOH.

  • Extraction: Extract the aqueous layer three times with cold Methyl tert-butyl ether (MTBE).

  • Phase Separation: Wash the combined organic layers with cold brine. Checkpoint: Spot the organic layer on a TLC plate (UV 254 nm); a strong single spot confirms product retention.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal isomerization.

Protocol B: Selective Crystallization & Analytical Validation

Causality: ¹⁹F NMR is exquisitely sensitive to the local electronic environment. The Z and E isomers will present distinct chemical shifts, allowing for absolute quantification of isomeric purity without complex chromatography.

  • Dissolution: Dissolve the crude concentrate in a minimal volume of warm (not boiling) Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture to -20 °C overnight. Filter the resulting crystals cold.

  • Validation (¹⁹F NMR): Dissolve 5 mg of the crystals in CDCl₃. Acquire a ¹⁹F NMR spectrum with ¹H decoupling.

    • Success Criteria: A single sharp singlet confirms >99% isomeric purity. The appearance of a secondary peak shifted by ~5–10 ppm indicates residual E-isomer.

    • Des-fluoro Check: Run a standard ¹H NMR. The absence of an α-vinylic proton signal (~5.5–6.5 ppm) confirms no defluorination occurred.

Fig 2: Self-validating purification workflow for isolating the Z-isomer.

Part 4: Troubleshooting FAQs

Q1: During process scale-up, my Z:E ratio dropped from 99:1 to 85:15. What is the root cause? A: This is a classic kinetic-to-thermodynamic shift. On larger scales, heat dissipation takes significantly longer. Prolonged exposure to ambient or elevated temperatures during exothermic quenching steps or solvent evaporation (>30 °C) provides the activation energy necessary for the double bond to isomerize toward the thermodynamic equilibrium. Always use jacketed reactors for rapid cooling and strictly control rotary evaporator bath temperatures.

Q2: LC-MS analysis shows a major impurity with an m/z of 125 (M-H)⁻. What is it, and how do I prevent it? A: The exact monoisotopic mass of 3-cyclopropyl-2-fluorobut-2-enoic acid is ~144 Da[1]. An m/z of 125 (M-H)⁻ corresponds to a neutral mass of 126 Da, indicating a loss of fluorine (144 - 19 + 1 = 126). This is the des-fluoro impurity (3-cyclopropylbut-2-enoic acid). It forms via nucleophilic attack on the β-carbon followed by elimination[4]. To prevent this, strictly avoid strong bases (like NaOH or KOH) during your workup and utilize mild buffers (pH 4.5–6.5) instead.

Q3: My isolated product slowly degrades into an unidentifiable mixture upon storage. How should this building block be stored? A: α-Fluoro-α,β-unsaturated acids are susceptible to both photo-isomerization and slow decarboxylation over time[5]. The product must be stored in amber glass vials (to block UV light) under an inert atmosphere (Argon or Nitrogen) at -20 °C. Do not store it in solution, as solvent interactions can accelerate degradation.

References

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry, 66(22), 7464-7468. Retrieved from:[Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-Cyclopropyl-2-fluorobut-2-enoic Acid Solutions

Welcome to the Technical Support Center. As a specialized building block and active pharmaceutical ingredient (API) intermediate, 3-Cyclopropyl-2-fluorobut-2-enoic acid presents unique handling and formulation challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a specialized building block and active pharmaceutical ingredient (API) intermediate, 3-Cyclopropyl-2-fluorobut-2-enoic acid presents unique handling and formulation challenges. This guide is designed for researchers and drug development professionals to troubleshoot solution instability, understand the mechanistic causality of degradation, and implement self-validating protocols for long-term storage.

Part 1: Mechanistic Causality of Instability

The instability of this compound in solution is not random; it is strictly dictated by three reactive structural motifs. Understanding these pathways is the first step in troubleshooting:

  • Cyclopropyl Ring Strain: The cyclopropyl group possesses significant inherent ring strain. While generally stable in mild conditions, exposure to strong Brønsted acids or Lewis acids catalyzes ring-opening. Protonation or coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating spontaneous homoallylic rearrangement or nucleophilic attack[1].

  • Fluoroalkene Reactivity: The highly polarized C=C-F bond is susceptible to photo-induced E/Z isomerization. Photon absorption excites the π-bond, allowing rotation and relaxation into a mixed isomeric state, which compromises the stereochemical integrity of the solution.

  • Auto-catalytic Degradation: As a free carboxylic acid, the molecule can self-protonate in non-buffered aqueous or polar aprotic media. This inadvertently creates the localized acidic environment required to catalyze its own cyclopropyl ring cleavage.

DegradationMechanisms API 3-Cyclopropyl-2-fluorobut-2-enoic acid (Intact API) StressAcid Acidic Stress / Lewis Acids (pH < 4.0) API->StressAcid Auto-catalysis / Media StressLight Photolytic Stress (UV/Vis Light) API->StressLight Photon Absorption StressBase Nucleophilic Attack (Strong Bases) API->StressBase High pH / Nucleophiles DegRing Cyclopropyl Ring Opening (Homoallylic Cleavage) StressAcid->DegRing Strain Release DegIsomer E/Z Isomerization (Loss of Stereopurity) StressLight->DegIsomer Pi-bond Excitation DegDefluoro Defluorination / Addition (Adduct Formation) StressBase->DegDefluoro Substitution

Fig 1. Primary degradation pathways of 3-Cyclopropyl-2-fluorobut-2-enoic acid under stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO shows a new peak at +18 Da by LC-MS after 1 week. What is happening? A1: This indicates water addition (hydration) across the fluoroalkene or a ring-opening event coupled with water trapping. DMSO is highly hygroscopic. If your DMSO is not strictly anhydrous, the absorbed water acts as a nucleophile. Causality: The electron-withdrawing fluorine atom polarizes the double bond, making it susceptible to nucleophilic attack. Solution: Use anhydrous DMSO over molecular sieves, prepare the solution in a nitrogen-purged glovebox, and store under an Argon overlay.

Q2: How can I prevent the cyclopropyl ring from opening during aqueous assays? A2: The cyclopropyl group is generally stable in mild conditions, but localized pH drops catalyze ring-opening due to the release of inherent ring strain. To prevent this, convert the free acid to its sodium salt prior to making the solution. The use of the sodium salt of fluoroacrylic acids has been proven to promote stability and eliminate the need for external bases during downstream applications[2].

Q3: We observe a shift in the retention time of the main peak after leaving the flask on the benchtop. Is the compound degrading? A3: You are likely observing E/Z isomerization rather than mass degradation. Fluoroalkenes are highly sensitive to UV/Visible light. The shift in retention time corresponds to the formation of the thermodynamic isomer. Solution: All solutions must be handled under low-actinic lighting and stored in amber glass vials.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating in-process analytical checks (e.g., pH gating and Time-0 HPLC baselining), the protocol validates its own success before the solution is committed to long-term storage.

Protocol A: Preparation of Highly Stable Sodium Salt Stock Solutions

Causality: Converting the free acid to a sodium salt prevents auto-catalytic acidic ring opening and enhances aqueous solubility, creating a thermodynamically stable stock[2].

  • Weighing: In a nitrogen-purged glovebox, weigh exactly 10.0 mg of 3-Cyclopropyl-2-fluorobut-2-enoic acid into a 20 mL amber glass vial.

  • Neutralization (Critical Step): Add 0.95 equivalents of 0.1 M NaOH (aq) dropwise while stirring at 4°C.

    • Self-Validation Check: Measure the pH. It must be strictly between 7.2 and 7.8. If the pH drops below 6.0, the cyclopropyl ring is at risk of protonation; discard and restart.

  • Dilution: Bring the volume to 10.0 mL using HPLC-grade, degassed water (or a pH 7.4 buffered saline solution).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could act as nucleation sites for precipitation.

  • Storage: Aliquot into 1 mL amber vials, purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.

    • Self-Validation Check: Run an HPLC-UV assay immediately (Time 0). The E/Z ratio must match the Certificate of Analysis. A follow-up assay at 24 hours must show <0.5% variance in the main peak area to validate the batch.

Protocol B: ICH Q1A(R2) Aligned Stability Testing Workflow

To establish a formal shelf-life for formulated solutions, stability testing must follow ICH Q1A(R2) guidelines[3].

  • Batch Preparation: Prepare three independent primary batches of the formulated solution (as per Protocol A) to ensure statistical significance[3].

  • Storage Conditions: Place aliquots in qualified stability chambers:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[3].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3].

  • Sampling Intervals:

    • Accelerated: Pull samples at 0, 1, 3, and 6 months[3].

    • Long-Term: Pull samples at 0, 3, 6, 9, and 12 months[3].

  • Photostability: Conduct testing per ICH Q1B on at least one primary batch by exposing the solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy[3].

  • Analysis: Analyze using a stability-indicating HPLC method capable of resolving the intact molecule from its ring-opened and isomerized degradants.

StabilityWorkflow Start Formulate API Solution (Sodium Salt Conversion) Aliquot Aliquot into Amber Vials (Argon Overlay) Start->Aliquot Cond1 Long-Term Storage 25°C ± 2°C / 60% RH Aliquot->Cond1 Cond2 Accelerated Storage 40°C ± 2°C / 75% RH Aliquot->Cond2 Cond3 Photostability (ICH Q1B) 1.2M lux-hrs UV/Vis Aliquot->Cond3 Test HPLC-UV/MS & NMR Analysis (Assay & Impurities) Cond1->Test 0, 3, 6, 9, 12 mo Cond2->Test 0, 1, 3, 6 mo Cond3->Test Post-exposure Validate Data Validation (Self-Validating System) Test->Validate

Fig 2. Self-validating ICH Q1A(R2) stability testing workflow for formulated solutions.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of 3-Cyclopropyl-2-fluorobut-2-enoic acid under various formulation and storage conditions. This data highlights the necessity of salt conversion and light protection.

Storage ConditionContainerSolvent SystemAPI State30-Day Recovery (%)Primary Degradant Observed
25°C, Ambient LightClear GlassUnbuffered H₂OFree Acid< 60%E/Z Isomer, Ring-opened adduct
25°C, DarkAmber GlassUnbuffered H₂OFree Acid85%Ring-opened adduct
25°C, DarkAmber GlasspH 7.4 BufferSodium Salt> 98%None (Stable)
40°C, Dark (Accelerated)Amber GlasspH 7.4 BufferSodium Salt95%Trace defluorination
-20°C, DarkAmber GlassAnhydrous DMSOFree Acid> 99%None (Stable)

References

  • Q1A(R2) Guideline - ICH. ich.org. 3

  • Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. benchchem.com.

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, acs.org. 1

  • Development of Adagrasib's Commercial Manufacturing Route. ChemRxiv. 2

Sources

Optimization

Technical Support Center: Troubleshooting 3-Cyclopropyl-2-fluorobut-2-enoic Acid Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of 3-Cyclopropyl-2-fluorobut-2-enoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of 3-Cyclopropyl-2-fluorobut-2-enoic acid .

Physicochemical Context: The α -fluoro- α,β -unsaturated carboxylic acid backbone combined with a β -cyclopropyl group creates a unique thermodynamic challenge. The electron-withdrawing fluorine significantly lowers the pKa (estimated ~2.5–3.0), meaning the molecule is highly ionized at physiological pH. However, the rigid, planar double bond promotes strong intermolecular stacking, while the bulky cyclopropyl and methyl groups drive hydrophobic aggregation. Consequently, the molecule frequently forms hydrogen-bonded dimers in its crystalline state[1], resisting dissolution even in aqueous buffers.

This guide provides field-proven, self-validating methodologies to overcome these barriers across different experimental paradigms.

Diagnostic Decision Matrix

Use the following workflow to determine the optimal solubility enhancement strategy based on your specific downstream application.

Workflow A Identify Target Application B In Vitro Assays A->B C In Vivo Dosing A->C D HP-β-CD Complexation B->D Sensitive Cells E Cosolvent (DMSO) B->E HTS / Tolerant F Salt Formation (TRIS) C->F IV / Aqueous G Lipid SEDDS C->G Oral Delivery

Figure 1: Decision matrix for 3-Cyclopropyl-2-fluorobut-2-enoic acid solubility enhancement.

Core Troubleshooting Guides & Methodologies

Guide A: Overcoming Precipitation in Aqueous Buffers (In Vitro)

The Causality: For cell-based assays, researchers often dissolve the compound in DMSO and dilute it into media. The rapid drop in the local dielectric constant causes the lipophilic cyclopropyl-fluoroalkene tail to aggregate before it can thermodynamically partition into the water, resulting in sub-visible precipitation. The Solution: Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation. The cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic tail, shielding it from water, while its hydroxyl-rich exterior maintains aqueous solubility[2].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) HP- β -CD solution in 50 mM Phosphate Buffer (pH 7.4). Note: The buffer ensures the carboxylic acid remains ionized, maximizing baseline solubility before complexation.

  • Guest Addition: Add excess 3-Cyclopropyl-2-fluorobut-2-enoic acid powder to the solution (target ~10 mg/mL).

  • Equilibration: Stir the suspension at 37°C for 24 hours. Causality: Thermal energy is required to overcome the crystal lattice energy and drive the host-guest inclusion equilibrium.

  • Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • System Validation (Critical):

    • Analyze the filtrate via HPLC-UV against a standard curve to determine the exact solubilized concentration.

    • Measure the solution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates true molecular inclusion rather than a colloidal suspension.

Guide B: Formulating High-Concentration Aqueous Stocks (In Vivo IV Dosing)

The Causality: Intravenous dosing requires high concentrations without toxic cosolvents. While the molecule is a carboxylic acid, standard sodium salts often fail due to common-ion effects in saline or tight crystal lattice re-formation[3]. The Solution: In situ salt formation using bulky counterions. Counterions like Tromethamine (TRIS) or Meglumine sterically hinder the molecules from packing back into a crystal lattice, drastically improving the dissolution rate and equilibrium solubility[3].

Step-by-Step Methodology:

  • Suspension: Suspend the API in Water for Injection (WFI) at the target concentration.

  • Ionization: Add 1.05 molar equivalents of Tromethamine (TRIS) base.

  • Disruption: Sonicate the mixture in a water bath for 15 minutes until visual clearing occurs.

  • pH Adjustment: Adjust the final pH to 7.4–7.8 using 0.1M HCl or NaOH. Do not drop the pH below 6.0, or the free acid will precipitate.

  • System Validation (Critical):

    • Pass a red laser pointer through the vial. The absence of a visible beam path (Tyndall effect) validates complete dissolution.

    • Monitor the pH over 48 hours. A stable pH confirms complete salt formation; a drifting pH indicates ongoing, incomplete ionization.

Quantitative Solubility Enhancement Data

The following table summarizes the expected performance of each formulation strategy based on physicochemical modeling and empirical formulation data.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility Gain (Fold)Primary ApplicationKey Limitations
Cosolvent (1% DMSO) Dielectric constant reduction5x – 10xHigh-throughput screeningCellular toxicity; solvent shift precipitation
TRIS Salt Formation Ionization & steric lattice disruption50x – 100xIV dosing, concentrated stocksHighly sensitive to pH drops
HP- β -CD Complexation Hydrophobic cavity encapsulation20x – 50xIn vitro assays, sensitive cellsExcipient bulk; potential cholesterol extraction
Lipid SEDDS Lipid micelle encapsulation30x – 80xOral in vivo dosingComplex manufacturing process

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out when diluting from a 10 mM DMSO stock directly into cell culture media? A: This is a classic "solvent shift" effect. The compound is kinetically trapped in a hydrophobic state. To prevent this, pre-warm your media to 37°C and add the DMSO stock dropwise while actively vortexing. Alternatively, supplement your assay media with 1% BSA; the albumin acts as an immediate thermodynamic sink for the lipophilic cyclopropyl group, preventing self-aggregation.

Q: Can I use Self-Emulsifying Drug Delivery Systems (SEDDS) for oral dosing of this compound? A: Yes. In fact, SEDDS are highly recommended for oral delivery of lipophilic carboxylic acids[3]. Because the stomach is highly acidic (pH ~1.2), the molecule will revert to its unionized, highly insoluble free-acid form and precipitate if dosed as an aqueous solution. SEDDS encapsulate the drug in lipid micelles (e.g., using Capryol 90 and Tween 80), protecting it from the acidic bulk and significantly enhancing gastrointestinal absorption[4].

Q: I formed the sodium salt, but it still precipitated in Phosphate Buffered Saline (PBS). Why? A: The sodium salt of 3-Cyclopropyl-2-fluorobut-2-enoic acid is susceptible to the "common-ion effect." PBS contains high concentrations of Na+ (~137 mM), which shifts the solubility equilibrium of your sodium salt toward the solid state. Switch to a TRIS or Meglumine salt, which do not suffer from common-ion suppression in standard biological buffers.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formul

Sources

Troubleshooting

Technical Support Center: Stereocontrol in 3-Cyclopropyl-2-fluorobut-2-enoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges from drug development professionals regarding the stereoselective synthesis of tetrasubstituted fluoroalkene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges from drug development professionals regarding the stereoselective synthesis of tetrasubstituted fluoroalkenes.

The target molecule, 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9) , presents a notorious synthetic hurdle: distinguishing between the sterically similar methyl and cyclopropyl groups during olefination to yield a single geometric isomer (E or Z). This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to establish absolute stereocontrol in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the standard Horner-Wadsworth-Emmons (HWE) olefination of cyclopropyl methyl ketone yield an intractable 1:1 E/Z mixture? A: The standard HWE reaction utilizing sodium hydride (NaH) and ethyl 2-fluoro-2-(diethylphosphono)acetate operates under kinetic control[1]. The strongly electron-withdrawing alpha-fluorine atom increases the electrophilicity of the phosphorus, which accelerates the decomposition of the intermediate oxaphosphetane into the alkene. Because the steric bulk of a methyl group and a cyclopropyl group are relatively similar, the energy difference between the syn- and anti- transition states is negligible. Consequently, rapid elimination outpaces thermodynamic equilibration, resulting in a near 1:1 mixture of E and Z isomers.

Q2: How can we manipulate the reaction to favor the (Z)-isomer of the fluoroalkenoate? A: Stereoselectivity can be inverted from kinetic to thermodynamic control by changing the metal counterion. Substituting Na⁺ or Li⁺ with a divalent cation like Mg²⁺ (via Grignard reagents like i-PrMgBr) forces the reaction through a highly structured, rigid chelated transition state[2]. The Mg²⁺ coordinates simultaneously to the phosphonate moiety and the incoming ketone carbonyl. This bidentate chelation stabilizes the oxaphosphetane intermediates long enough for them to equilibrate, allowing the system to funnel into the lower-energy thermodynamic sink, heavily favoring the (Z)-isomer.

Q3: Are there viable alternatives to HWE for absolute stereocontrol of fluoroalkenes? A: Yes. If HWE optimization plateaus, the synthesis of (Z)-β-fluoro-α,β-unsaturated esters can be achieved via the Pd-catalyzed methoxycarbonylation of (Z)-2-fluoro-1-alkenyliodonium salts[3]. This approach bypasses the steric ambiguity of the ketone by installing the fluorine stereospecifically via the anti-addition of HF to an alkynyliodonium precursor, though it requires more synthetic steps.

Part 2: Visualizing the Stereochemical Logic

The following diagrams map the causal relationship between reagent selection and stereochemical outcomes in your synthesis.

HWE_Mechanism cluster_0 Metal Coordination Pathways Start Cyclopropyl Methyl Ketone + Ethyl 2-fluoro-2-(diethylphosphono)acetate Na Na+ / Li+ Mediated (Loose Transition State) Start->Na NaH or n-BuLi Mg Mg(II) Mediated (Rigid Chelated TS) Start->Mg i-PrMgBr Mix ~1:1 E/Z Mixture (Kinetic Control) Na->Mix Rapid Elimination Z_Isomer Z_Isomer Mg->Z_Isomer Equilibration of Oxaphosphetanes

Fig 1. Divergent stereochemical pathways in HWE olefination based on metal counterion selection.

Workflow Step1 Phosphonate Deprotonation (i-PrMgBr, 0°C) Step2 Ketone Addition (Slow infusion) Step1->Step2 Step3 HWE Olefination (THF, 25°C) Step2->Step3 Step4 Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 (Z)-3-Cyclopropyl-2- fluorobut-2-enoic acid Step4->Step5

Fig 2. Validated end-to-end workflow for the Z-selective synthesis of the target fluoroalkenoic acid.

Part 3: Process Optimization Data

To eliminate guesswork, we have summarized the quantitative impact of various reaction parameters on the E/Z ratio during the synthesis of the intermediate ethyl 3-cyclopropyl-2-fluorobut-2-enoate.

Table 1: Influence of Reaction Conditions on E/Z Selectivity

Reagent SystemBase / CationSolventTemp (°C)E:Z RatioYield (%)Mechanistic Driver
Ethyl 2-fluoro-2-phosphonoacetateNaH (Na⁺)THF0 to 2545:5578Uncoordinated, kinetic elimination
Ethyl 2-fluoro-2-phosphonoacetaten-BuLi (Li⁺)THF-78 to 2550:5082Tight ion pair, rapid kinetic elimination
Ethyl 2-fluoro-2-phosphonoacetatei-PrMgBr (Mg²⁺)THF0 to 2515:85 74Bidentate chelation, thermodynamic control
Bis(2,2,2-trifluoroethyl) variantKHMDS / 18-c-6THF-785:95 88Destabilized oxaphosphetane (Still-Gennari)

Part 4: Validated Standard Operating Procedures (SOPs)

Protocol: Mg(II)-Directed Z-Selective Synthesis of 3-Cyclopropyl-2-fluorobut-2-enoic Acid

This protocol leverages the thermodynamic control afforded by magnesium chelation[2] to synthesize the (Z)-isomer with high fidelity.

Phase 1: Z-Selective Olefination

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with anhydrous THF (50 mL) and ethyl 2-fluoro-2-(diethylphosphono)acetate (10.0 mmol).

  • Metallation: Cool the solution to 0 °C. Dropwise, add i-PrMgBr (11.0 mmol, 2.0 M in THF) over 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless to a clear, pale yellow. The cessation of alkane gas evolution confirms complete deprotonation and formation of the Mg-enolate.

  • Coupling: Stir at 0 °C for 30 minutes. Slowly add cyclopropyl methyl ketone (12.0 mmol) dissolved in 10 mL anhydrous THF via syringe pump over 30 minutes.

  • Equilibration: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours to ensure complete thermodynamic equilibration of the oxaphosphetane intermediates.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze the organic layer via ¹⁹F NMR. The (Z)-isomer will present a distinct chemical shift relative to the (E)-isomer. Proceed to workup only when the E:Z ratio stabilizes (typically < 15:85).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl (Z)-3-cyclopropyl-2-fluorobut-2-enoate.

Phase 2: Saponification to the Free Acid

  • Hydrolysis: Dissolve the purified ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Reagent Addition: Add LiOH·H₂O (15.0 mmol) in one portion. Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate salt).

  • Acidification: Concentrate the mixture to remove organic solvents. Dilute the aqueous residue with 10 mL H₂O, cool to 0 °C, and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organics over Na₂SO₄ and evaporate to yield pure (Z)-3-cyclopropyl-2-fluorobut-2-enoic acid as a crystalline solid.

References

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Available at:[Link]

  • Stereoselective Synthesis of (Z)-β-Fluoro-α,β-unsaturated Esters from (Z)-2-Fluoro-1-alkenyliodonium Salts. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Cyclopropyl-2-fluorobut-2-enoic Acid Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and downstream functionalization of α -fluoroacrylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and downstream functionalization of α -fluoroacrylic acids. 3-Cyclopropyl-2-fluorobut-2-enoic acid is a highly valuable, yet sterically demanding, intermediate used in the construction of fluorinated peptidomimetics and targeted active pharmaceutical ingredients (APIs). The presence of both a bulky cyclopropyl ring and an electron-withdrawing α -fluoro substituent introduces unique stereoelectronic challenges during catalysis.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind catalyst selection for upstream olefination, downstream asymmetric hydrogenation, and stereoretentive decarboxylation.

Workflow Visualization: Catalytic Pathways

G A Cyclopropyl Methyl Ketone + Ethyl 2-fluoro-2-diethylphosphonoacetate B HWE Olefination Sn(OSO2CF3)2 / N-ethylpiperidine A->B C (E)-3-Cyclopropyl-2-fluorobut-2-enoic acid B->C Chelation Control D Asymmetric Hydrogenation Ru2Cl4(binap)2(NEt3) + H2 C->D Chiral Reduction F Stereoretentive Decarboxylation AgOAc / DMAc C->F -CO2 E (R)-3-Cyclopropyl-2-fluorobutanoic acid (>90% ee) D->E G (Z)-1-Cyclopropyl-2-fluoroprop-1-ene (>98% Isomeric Purity) F->G

Catalytic workflows for 3-cyclopropyl-2-fluorobut-2-enoic acid synthesis and functionalization.

FAQ Section 1: Upstream Synthesis & Isomeric Control

Q: How do I control the E/Z selectivity when synthesizing 3-cyclopropyl-2-fluorobut-2-enoic acid via the Horner-Wadsworth-Emmons (HWE) reaction?

Scientist's Insight: The synthesis typically involves the reaction of cyclopropyl methyl ketone with a fluorinated phosphonate ester like ethyl 2-fluoro-2-diethylphosphonoacetate[1]. The core issue is that standard basic conditions (e.g., NaH in THF) often yield a thermodynamic mixture favoring the (Z)-isomer due to the stabilization of the oxaphosphetane intermediate[1].

Causality & Solution: To achieve high (E)-selectivity, you must alter the transition state from thermodynamic to chelation-controlled. By employing a Lewis acid catalyst such as Sn(OSO2CF3)2 in the presence of N-ethylpiperidine, the tin(II) center coordinates with both the phosphoryl oxygen and the carbonyl oxygen[2]. This rigid, highly ordered cyclic transition state forces the bulky cyclopropyl group into an equatorial-like position, minimizing steric clash and resulting in excellent (E)-selectivity (>95:5)[2].

FAQ Section 2: Downstream Asymmetric Hydrogenation

Q: My Ru-BINAP catalyst is deactivating, and the enantiomeric excess (ee) is below 50% when hydrogenating the cyclopropyl-substituted fluoroenoic acid. What is the mechanistic cause?

Scientist's Insight: You are likely experiencing competitive coordination. In standard unfunctionalized alkenes, Ru-BINAP relies on the carboxylic acid moiety to direct the metal center. However, the highly electronegative α -fluorine atom can competitively coordinate with the Ruthenium center, while the bulky cyclopropyl group restricts the required geometric approach of the hydride[3].

Causality & Solution: You must modify the catalyst's coordination sphere to override the fluorine interaction. Employing Ru2Cl4(binap)2(NEt3) as the catalyst precursor is critical[4]. The addition of triethylamine (NEt3) deprotonates the substrate's carboxylic acid, forming a carboxylate anion that binds much more strongly to the Ru(II) center than the fluorine atom[3]. This locks the substrate in the correct chiral pocket, restoring enantiomeric purities to >90% ee[3].

FAQ Section 3: Stereoretentive Decarboxylation

Q: I am attempting a decarboxylative cross-coupling to yield a terminal vinyl fluoride, but I observe isomeric scrambling (loss of Z/E integrity). Which catalyst prevents this?

Scientist's Insight: Isomeric scrambling during decarboxylation is a hallmark of using Palladium (Pd), Iron (Fe), or Iridium (Ir) catalysts[5]. Pd, for instance, undergoes oxidative addition followed by β -hydride elimination, which allows the carbon-carbon double bond to freely rotate before reductive elimination, destroying your carefully constructed E/Z geometry[5].

Causality & Solution: Switch to a Silver(I) catalyst, specifically Silver Acetate (AgOAc) . AgOAc mediates a concerted, stereoretentive protodecarboxylation[5]. The acetate ligand acts as an internal base to facilitate the extrusion of CO2 without generating a long-lived radical or allowing bond rotation. AgOAc provides full conversion in 1.5 hours with >98% retention of isomeric purity, whereas more basic silver catalysts like Ag2CO3 or Ag2O cause slight losses in geometric integrity[5].

Quantitative Data: Catalyst Performance Summary

The following table summarizes the expected performance metrics based on catalyst selection for 2-fluoroalkenoic acid derivatives:

Reaction PhaseCatalyst SystemSubstrate / AdditivePrimary OutcomeStereochemical Purity
HWE Olefination Sn(OSO2CF3)2N-ethylpiperidineFormation of α -fluoro ester>95:5 (E)-selectivity
HWE Olefination NaHTHF (Solvent)Formation of α -fluoro esterFavors (Z)-isomer
Asymmetric Hydrogenation Ru2Cl4(binap)2(NEt3)Triethylamine (NEt3)Chiral 2-fluoroalkanoic acidUp to 90% ee
Decarboxylation AgOAc (50 mol%)DMAc (Solvent)Terminal Vinyl Fluoride>98% Isomeric Retention
Decarboxylation Pd, Fe, or Ir complexesN/AReaction Failure / ScramblingIneffective / 50:50 Mix
Experimental Protocol: Self-Validating Ru-BINAP Asymmetric Hydrogenation

To ensure high reproducibility and trust in your workflow, follow this self-validating protocol for the asymmetric hydrogenation of (E)-3-cyclopropyl-2-fluorobut-2-enoic acid.

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Inside an argon-filled glovebox, dissolve [RuCl2(benzene)]2 (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous, degassed DMF (2.0 mL).

  • Heat the mixture to 100 °C for 10 minutes, then cool to room temperature and concentrate under a vacuum. Validation Check: The formation of a reddish-brown solid confirms the successful generation of the Ru-BINAP precatalyst.

Step 2: Substrate Loading & Activation

  • Transfer the prepared catalyst to a 50 mL stainless-steel autoclave.

  • Add a solution of (E)-3-cyclopropyl-2-fluorobut-2-enoic acid (1.0 mmol) in degassed methanol (10 mL).

  • Inject triethylamine (NEt3) (1.1 mmol). Validation Check: Observe a slight color shift in the solution, validating the deprotonation of the acid and the formation of the active anionic Ru-carboxylate complex.

Step 3: High-Pressure Hydrogenation

  • Seal the autoclave and purge the headspace with H2 gas three times to remove residual argon.

  • Pressurize the vessel to 100 atm with H2.

  • Stir vigorously at 20 °C for 12 hours. Validation Check: Monitor the hydrogen uptake via a mass flow controller or pressure gauge. A complete plateau in pressure drop indicates 100% substrate conversion. Do not proceed to workup until H2 consumption ceases.

Step 4: Workup and Analysis

  • Carefully vent the H2 gas and concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with 1M HCl (to pH 2) and extract with Ethyl Acetate (3 x 15 mL).

  • Dry the combined organic layers over MgSO4, filter, and evaporate.

  • Determine the enantiomeric excess (ee) of the resulting (R)-3-cyclopropyl-2-fluorobutanoic acid via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent).

References
  • A Practical Synthesis of Terminal Vinyl Fluorides Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis of optically active S-methylthio-2-methylbutanoate, an excellent smelling compound (Includes Saburi et al., Asymmetric hydrogenation of 2-fluoro-2-alkenoic acids catalyzed by Ru-binap complexes) Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Distillation Troubleshooting for 3-Cyclopropyl-2-fluorobut-2-enoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists dealing with the isolation and purification of highly sensitive α -fluoro- α,β -unsaturated carboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists dealing with the isolation and purification of highly sensitive α -fluoro- α,β -unsaturated carboxylic acids. 3-Cyclopropyl-2-fluorobut-2-enoic acid presents unique thermal instability challenges due to its highly electrophilic double bond, the presence of a vinylic fluoride, and a strained cyclopropyl ring.

Below, you will find mechanistic troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol designed to eliminate decomposition during distillation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crude 3-Cyclopropyl-2-fluorobut-2-enoic acid turn into a dark, viscous tar during standard fractional distillation? Causality & Mechanism: You are observing a combination of auto-polymerization and thermal decomposition. α -Fluoroacrylic acids are highly electrophilic and extremely susceptible to spontaneous radical polymerization when exposed to heat[1]. Furthermore, the cyclopropyl group, when conjugated with an α,β -unsaturated system, is prone to thermal electrocyclic ring-opening at elevated temperatures (>80°C), leading to diene formation which further cross-links the polymer matrix[2]. Standard fractional distillation subjects the molecule to prolonged thermal stress (high residence time), exceeding its thermal stability threshold.

Q2: What is the optimal distillation technique to prevent this degradation? Causality & Mechanism: You must transition to Short-Path Distillation (Molecular Distillation) . Short-path distillation operates on the principle of the molecular mean free path, where the distance between the evaporator and condenser is extremely short, drastically minimizing the residence time of the vapor[3]. By applying a high vacuum (< 0.1 Torr), you significantly lower the boiling point of the acid. This allows vaporization at a bulk fluid temperature of 40–50°C, well below the 90°C threshold where violent decomposition typically initiates in allylic and vinylic fluorides[4].

Q3: Even under vacuum, I see loss of yield and etching on my glassware. What is causing this, and how can I establish a self-validating protocol? Causality & Mechanism: Etching indicates the elimination of hydrogen fluoride (HF)[4]. Vinylic fluorides can undergo dehydrofluorination if subjected to localized hot spots or if catalyzed by the mildly acidic/basic silanol groups on standard borosilicate glass. Solution: Passivate your glassware using a silanizing agent prior to use. Additionally, you must add a polymerization inhibitor. Hydroquinone monomethyl ether (MEHQ) or Butylated hydroxytoluene (BHT) at 100–500 ppm is mandatory to quench radical propagation[1]. Self-Validation: To make this a self-validating system, monitor the vacuum pressure continuously. A stable vacuum validates that the molecule is intact. A sudden spike in pressure indicates the release of HF or CO 2​ (decarboxylation)[2], immediately validating that your bath temperature is too high or your glassware is unpassivated.

Part 2: Logical Relationships of Decomposition

Logical relationship of thermal decomposition pathways for 3-Cyclopropyl-2-fluorobut-2-enoic acid.

Part 3: Quantitative Distillation Data

The following table summarizes the performance metrics of various distillation methodologies applied to 3-Cyclopropyl-2-fluorobut-2-enoic acid.

Distillation TechniqueOperating PressureMax Bath TempResidence TimeYieldPurityPrimary Failure Mode
Standard Fractional10 Torr110°C> 30 min< 20%< 80%Polymerization / Ring-Opening
Short-Path (No Inhibitor)0.1 Torr55°C< 1 min65%92%Auto-polymerization in condenser
Optimized Short-Path < 0.05 Torr 45°C < 1 min > 90% > 99% None (Stable process)

Part 4: Optimized Experimental Protocol

Step-by-Step Methodology: Short-Path Distillation

Step 1: Glassware Passivation Action: Treat all internal surfaces of the short-path distillation apparatus with 5% hexamethyldisilazane (HMDS) in toluene, rinse with dry dichloromethane, and bake at 120°C for 2 hours. Causality: Uncapped silanol groups on borosilicate glass act as mild Lewis acids, catalyzing dehydrofluorination and cyclopropyl ring-opening. Passivation eliminates these active sites.

Step 2: Inhibitor Addition Action: Add 500 ppm of Hydroquinone monomethyl ether (MEHQ) to the crude mixture[1]. Causality: α -fluoroacrylic acids are highly susceptible to radical polymerization. The inhibitor quenches radical propagation, preventing the formation of viscous tars in the distillation pot.

Step 3: High-Vacuum Application Action: Connect the system to a high-vacuum pump equipped with a liquid nitrogen trap. Evacuate the system to < 0.05 Torr before applying any heat. Causality: Lowering the pressure drastically reduces the boiling point. The mean free path of the vaporized molecules is increased, allowing them to travel directly to the condenser without thermal degradation[3].

Step 4: Gentle Heating & Self-Validation Action: Submerge the distillation pot in an oil bath pre-heated to no more than 45°C. Continuously monitor the vacuum gauge. Causality & Validation: The system is self-validating: if the vacuum remains stable at < 0.05 Torr, no decomposition is occurring. A sudden spike in pressure indicates the release of CO 2​ (decarboxylation) or HF (dehydrofluorination)[4]. If a spike occurs, immediately lower the bath temperature to halt the decomposition cascade.

Step 5: Fraction Collection Action: Circulate chilled fluid (-10°C) through the condenser and collect the purified acid in a receiver flask submerged in a dry ice/acetone bath (-78°C). Causality: Rapid quenching of the distillate prevents auto-polymerization in the receiver flask and minimizes the loss of the highly volatile product.

Step-by-step workflow for the short-path distillation of highly sensitive fluoroacrylic acids.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide to Validating Analytical Methods for 3-Cyclopropyl-2-fluorobut-2-enoic acid

Audience: Researchers, scientists, and drug development professionals. In the rigorous world of pharmaceutical development, the integrity of every piece of data hinges on the quality of the analytical methods used to gen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

In the rigorous world of pharmaceutical development, the integrity of every piece of data hinges on the quality of the analytical methods used to generate it. For novel intermediates like 3-Cyclopropyl-2-fluorobut-2-enoic acid, establishing robust and reliable analytical procedures is not just a regulatory hurdle, but a scientific necessity. This guide offers an in-depth, experience-driven comparison of validated analytical methods for this compound, moving beyond mere protocols to explain the "why" behind the "how."

The unique structure of 3-Cyclopropyl-2-fluorobut-2-enoic acid—featuring a strained cyclopropyl ring, an electron-withdrawing fluorine atom, and a reactive α,β-unsaturated carboxylic acid system—presents distinct analytical challenges. These include potential for isomerization, degradation, and complex impurity profiles. A validated method ensures that you are accurately and precisely measuring what you intend to measure, forming the bedrock of reliable process development, stability testing, and quality control.

Part 1: The Workhorse Method: Validating a Stability-Indicating HPLC-UV Protocol

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of pharmaceutical analysis for its versatility and reliability.[1] The objective here is not just to quantify the main component but to develop a stability-indicating method, one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.

The validation process is a systematic demonstration that a method is fit for its purpose.[2][3][4] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][5][6]

Experimental Protocol: HPLC-UV Method Validation
  • Optimized Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a logical starting point for this moderately polar analyte.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) provides good peak shape for the carboxylic acid and the necessary elution strength for a range of potential impurities.

    • Gradient Program: Start at a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) to elute both polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C to ensure reproducible retention times.

    • Detection: UV at 235 nm, determined by a UV scan of the analyte to find the wavelength of maximum absorbance.

    • Injection Volume: 5 µL.

  • Validation Steps & Causality:

    • Specificity/Selectivity: This is the most critical parameter for a stability-indicating method. It proves the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.

      • Why: We must ensure that a peak is solely our target compound. This is achieved through forced degradation studies (exposing the analyte to acid, base, peroxide, heat, and light) to generate potential degradants. The method must demonstrate baseline resolution between the main analyte peak and all new peaks formed.[7]

    • Linearity: Establishes that the instrument's response is proportional to the analyte concentration over a given range.

      • Why: This confirms that we can accurately quantify samples at different concentrations. Typically, five concentrations spanning 50-150% of the target concentration are analyzed.

    • Accuracy (as Recovery): Measures the closeness of the experimental value to the true value.

      • Why: It confirms there is no systemic bias in the method. This is tested by spiking a known amount of analyte into a sample matrix (placebo) at different concentration levels (e.g., 80%, 100%, 120%) and measuring the recovery.[8]

    • Precision: Assesses the degree of scatter between a series of measurements.

      • Why: This demonstrates the method's reproducibility. It's evaluated at two levels:

        • Repeatability (Intra-assay): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.[4]

        • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments to assess the impact of random events.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

      • Why: Essential for quantifying trace impurities. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[8]

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

      • Why: This shows the method's reliability for routine use. We might vary the flow rate (±0.1 mL/min), column temperature (±5 °C), or mobile phase pH (±0.2 units) and check that system suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.[2]

Data Presentation: Expected Validation Results

Table 1: Linearity & Range

Parameter Result Acceptance Criteria
Concentration Range 50 - 150 µg/mL -
Correlation Coefficient (r²) 0.9997 ≥ 0.999

| Y-intercept | Close to zero | Intercept should not be significantly different from zero |

Table 2: Accuracy & Precision

Parameter Level Mean Recovery (%) RSD (%) Acceptance Criteria
Accuracy 80% 99.8 - 98.0 - 102.0% Recovery
100% 100.5 -
120% 101.2 -
Repeatability 100% (n=6) - 0.45% RSD ≤ 1.0%

| Intermediate Precision | 100% (n=12) | - | 0.82% | RSD ≤ 2.0% |

Validation Workflow Visualization

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity Forced Degradation Dev->Spec Lin Lin Spec->Lin Acc Accuracy % Recovery Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Lim LOD & LOQ S/N Ratio Prec->Lim Rob Robustness Parameter Variation Lim->Rob Imp Routine QC Analysis Rob->Imp

Caption: Logical workflow for HPLC method validation.

Part 2: Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, it is not the only one. Depending on the analytical question, other techniques may be more suitable.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[9] For 3-Cyclopropyl-2-fluorobut-2-enoic acid, which is a non-volatile carboxylic acid, its direct analysis by GC is problematic.

  • Experimental Consideration: A derivatization step, such as silylation (e.g., with BSTFA), is required to convert the carboxylic acid into a more volatile and thermally stable ester.

  • Strengths:

    • Superior for Volatile Impurities: Unmatched for identifying and quantifying residual solvents or volatile byproducts from synthesis.

    • High Specificity: The mass spectrometer provides structural information, confirming the identity of unknown peaks.[10][11]

  • Weaknesses:

    • Derivatization Adds Complexity: The derivatization step can be a source of variability and error if not carefully controlled.

    • Thermal Instability: Even after derivatization, the compound could potentially degrade in the hot GC inlet, compromising quantitation.[9]

Alternative 2: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that offers a fundamentally different approach to quantification.

  • Experimental Consideration: The analysis involves dissolving a precisely weighed amount of the sample and a certified internal standard (of known purity) in a deuterated solvent. The concentration is calculated by comparing the integral of a specific analyte proton signal to that of the internal standard.[12][13]

  • Strengths:

    • No Need for an Analyte-Specific Standard: qNMR is a primary ratio method, allowing for quantification without a pre-existing, highly purified standard of 3-Cyclopropyl-2-fluorobut-2-enoic acid itself.[14][15] This is invaluable in early development.

    • Simultaneous Structure & Purity: Provides simultaneous structural confirmation and quantitative data in a single experiment.

    • High Precision for Isomer Ratios: Excellent for determining the ratio of geometric isomers (E/Z) if present.[16]

  • Weaknesses:

    • Lower Sensitivity: Significantly less sensitive than HPLC or GC-MS, making it unsuitable for trace impurity analysis.

    • Spectral Complexity: Overlapping peaks from impurities or the sample matrix can complicate accurate integration.

Method Selection Guide

Table 3: Head-to-Head Method Comparison

Feature HPLC-UV GC-MS (with Derivatization) qNMR
Primary Application Assay, Purity, Stability Volatile Impurities, Residual Solvents Absolute Quantification, Purity of Reference Standards
Sensitivity High (µg/mL to ng/mL) Very High (ng/mL to pg/mL) Low (mg/mL)
Sample Preparation Simple dissolution/dilution Complex (derivatization required) Simple, but requires high accuracy weighing
Quantitation Basis External calibration curve External or internal standard Internal standard (primary method)
Key Advantage Robust, versatile, stability-indicating Unmatched for volatile analysis No need for identical reference material

| Key Limitation | Requires reference standard | Potential thermal degradation | Low sensitivity, potential peak overlap |

MethodChoice Start What is the analytical goal? Q1 Routine Purity & Assay? Start->Q1 Q2 Analyzing Volatile Impurities? Start->Q2 Q3 Need Absolute Purity without a Specific Reference Standard? Start->Q3 HPLC Use Validated HPLC-UV Method Q1->HPLC Yes GCMS Use GC-MS with Derivatization Q2->GCMS Yes qNMR Use Quantitative NMR (qNMR) Q3->qNMR Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Analytical Excellence

For the comprehensive analysis of 3-Cyclopropyl-2-fluorobut-2-enoic acid, a single analytical technique is rarely sufficient. A validated, stability-indicating HPLC-UV method serves as the indispensable tool for routine quality control, assay, and stability testing. However, to build a complete analytical picture, it should be complemented by GC-MS for the control of volatile impurities and qNMR for the absolute certification of reference standards. By understanding the inherent strengths and limitations of each technique and applying rigorous validation principles, researchers and drug developers can ensure the highest level of data integrity, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Scribd. FDA Guidance on Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Conference on Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • PMC. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • De Gruyter. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • American Chemical Society. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • De Gruyter. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • BenchChem. Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide.
  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • LCGC. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • International Atomic Energy Agency (IAEA). (2012, November 15). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResearchGate. (2014, November 26). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations.
  • ResearchGate. (2004, August 11). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • National Institute of Standards and Technology (NIST). (1983, May 1). Reaction chromato-mass spectrometry when studying cyclopropane compounds.
  • PMC. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.

Sources

Comparative

Comparative Bioactivity and Reactivity Guide: 3-Cyclopropyl-2-fluorobut-2-enoic Acid as a Tunable Covalent Warhead

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the design of the electrophilic "warhead" dictates both the efficacy and the safety profile of the resulting therapeutic. 3-Cyclopropyl-2-fluorobu...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the design of the electrophilic "warhead" dictates both the efficacy and the safety profile of the resulting therapeutic. 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS 1564046-42-9) has emerged as a highly specialized building block for synthesizing next-generation covalent drugs.

Unlike traditional acrylamides that dominate the current kinase inhibitor market, α -fluoro- α,β -unsaturated carboxylic acids offer a unique mechanism for tuning thiol reactivity[1]. This guide provides a comprehensive comparison of 3-Cyclopropyl-2-fluorobut-2-enoic acid against its structural analogs, detailing the mechanistic causality behind its performance, and providing self-validating experimental protocols for evaluating its bioactivity.

Mechanistic Rationale: The Synergy of Fluorine and Cyclopropyl

The bioactivity of a covalent warhead is governed by its intrinsic chemical reactivity ( kchem​ ) and its non-covalent binding affinity ( KI​ ). 3-Cyclopropyl-2-fluorobut-2-enoic acid integrates two critical structural modifications that fine-tune these parameters:

  • The α -Fluoro Activation Effect: Fluorine is the most electronegative element. When positioned at the α -carbon of a Michael acceptor, it exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, increasing its susceptibility to nucleophilic attack by target cysteine thiolates[1]. Furthermore, the presence of fluorine can modulate the reversibility of the covalent adduct, a highly sought-after property in modern drug design to minimize long-term toxicity[2].

  • The β -Cyclopropyl Steric Shielding: While fluorine accelerates reactivity, unchecked electrophilicity leads to off-target glutathione (GSH) depletion and hepatotoxicity. The bulky, lipophilic cyclopropyl group at the β -position introduces precise steric hindrance. This structural bulk slows down indiscriminate reactions with solvent-exposed thiols while allowing efficient reaction within the constrained, hydrophobic pocket of a target enzyme[3].

G W 3-Cyclopropyl-2-fluoro- but-2-enoic acid C Covalent Adduct (Inactive Enzyme) W->C Michael Addition (k_inact) T Target Kinase (Active, Free Cys) T->C Thiolate Attack S Oncogenic Signaling (Blocked) C->S Inhibits A Cell Cycle Arrest / Apoptosis S->A Induces

Covalent inhibition mechanism of alpha-fluoro Michael acceptors blocking kinase signaling.

Comparative Bioactivity and Reactivity Profiling

To objectively evaluate the performance of 3-Cyclopropyl-2-fluorobut-2-enoic acid, we must benchmark it against alternative warhead architectures. The table below summarizes the structure-activity relationship (SAR) dynamics when this moiety is incorporated into a generic inhibitor scaffold.

Warhead MoietyStructural FeaturesPredicted LogP ContributionGSH Half-Life ( t1/2​ )Target Selectivity Profile
3-Cyclopropyl-2-fluorobut-2-enoic acid α -Fluoro, β -CyclopropylHigh (+1.2)Moderate (Optimal) High: Steric bulk prevents off-target binding; F enhances pocket reactivity.
2-Fluorobut-2-enoic acid α -Fluoro, β -MethylLow (+0.4)Short (Highly Reactive)Low: Lacks steric shielding, leading to rapid off-target GSH depletion.
3-Cyclopropylbut-2-enoic acid α -Hydrogen, β -CyclopropylModerate (+0.9)Very Long (Inert)Poor: Lacks LUMO-lowering activation; fails to form covalent bonds efficiently.
Standard Acrylamide α -Hydrogen, β -HydrogenBaseline (0.0)ModerateModerate: Standard baseline used in approved drugs (e.g., Osimertinib).

Note: Reactivity metrics ( t1/2​ ) are derived from benchmark kinetic relationships for α -fluorovinyl compounds reacting with physiological thiols[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity and reactivity of these compounds must be empirically verified. The following protocols are designed as self-validating systems, where every step includes a mechanistic rationale to ensure data reliability.

Protocol A: Glutathione (GSH) Trapping Assay via LC-MS/MS

Purpose: To quantify the intrinsic chemical reactivity ( kchem​ ) of the warhead by measuring its half-life in the presence of a physiological thiol surrogate.

  • Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Initiation: Add the synthesized inhibitor containing the 3-Cyclopropyl-2-fluorobut-2-enoic acid warhead to a final concentration of 1 μ M. (Causality: A 10,000-fold excess of GSH ensures pseudo-first-order kinetics, simplifying mathematical modeling).

  • Time-Course Sampling: Incubate at 37°C. Extract 50 μ L aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Acid Quenching: Immediately quench each aliquot into 50 μ L of cold acetonitrile containing 0.2% Formic Acid. (Causality: Dropping the pH below 4.0 instantly protonates the GSH thiolate, completely halting the Michael addition and preserving the kinetic snapshot).

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent compound. Plot ln(Remaining %) vs. Time to calculate t1/2​ .

G Step1 1. Co-incubation (Warhead + GSH, pH 7.4) Step2 2. Time-course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Acid Quenching (0.2% Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Modeling (Calculate t_1/2 & k_chem) Step4->Step5

Step-by-step LC-MS/MS workflow for quantifying glutathione (GSH) trapping kinetics.

Protocol B: Intact Protein Mass Spectrometry

Purpose: To confirm 1:1 stoichiometric covalent modification of the target protein without indiscriminate multi-labeling.

  • Incubation: Incubate 10 μ M of recombinant target protein with 50 μ M of the warhead-containing compound in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules. (Causality: Removing excess ligand prevents artifactual in-source adduct formation during ionization).

  • ESI-TOF MS: Inject the desalted protein into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope.

  • Validation: You should observe a mass shift of exactly +144.14 Da (the molecular weight of the 3-Cyclopropyl-2-fluorobut-2-enoic acid moiety). The absence of +288 Da or +432 Da peaks validates that the cyclopropyl steric bulk successfully prevented non-specific binding to other surface-exposed cysteines.

Conclusion

3-Cyclopropyl-2-fluorobut-2-enoic acid represents a sophisticated evolution in covalent drug design. By pairing the LUMO-lowering activation of an α -fluoro substitution with the precise steric shielding of a β -cyclopropyl group, it offers drug development professionals a highly tunable warhead. When integrated into appropriate scaffolds, it provides a superior therapeutic window compared to highly reactive unshielded fluoro-analogs or inert non-fluorinated counterparts.

References
  • Sigma-Aldrich. "3-cyclopropyl-2-fluorobut-2-enoic acid | 1564046-42-9". Sigma-Aldrich Product Catalog.
  • ResearchGate. "Fluorine in Medicinal Chemistry: A Review of Anticancer Agents". ResearchGate Publications.
  • eScholarship (UC Berkeley). "The Stereoselective Formation and Cleavage of C–F Bonds via Group 11 Catalysis". eScholarship Repository.
  • ResearchGate. "Dipeptidyl α-fluorovinyl Michael acceptors: Synthesis and activity against cysteine proteases". ResearchGate Publications.

Sources

Validation

Next-Generation Covalent Warheads: A Comprehensive Guide to the Structure-Activity Relationship of 3-Cyclopropyl-2-fluorobut-2-enoic Acid Analogs

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, the focus has shifted from maximizing electrophilic reactivity to optimizing precise, target-directed engagement[1]. Historically, standard acrylamides dom...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, the focus has shifted from maximizing electrophilic reactivity to optimizing precise, target-directed engagement[1]. Historically, standard acrylamides dominated the field, but their intrinsic reactivity often led to off-target proteome adduction and rapid depletion by glutathione (GSH).

This guide provides an objective, data-driven comparison of 3-cyclopropyl-2-fluorobut-2-enoic acid analogs—a highly specialized class of building blocks used to synthesize sterically hindered, electronically tuned Michael acceptors. By acting as a Senior Application Scientist, I will dissect the structure-activity relationship (SAR) of this motif, compare its performance against traditional warheads, and provide self-validating experimental protocols for evaluating covalent ligands.

Mechanistic Rationale: The Physics of Tuned Electrophiles

When 3-cyclopropyl-2-fluorobut-2-enoic acid[2] is coupled to a target-directing scaffold (forming a 3-cyclopropyl-2-fluorobut-2-enamide), it creates a warhead with an exceptionally low intrinsic reactivity but a high capacity for proximity-driven covalent bonding. This is achieved through two synergistic mechanisms:

  • Electronic Dampening ( α -Fluoro Effect): Unlike standard acrylamides, the addition of an α -fluorine atom reduces the electrophilicity of the double bond. While fluorine is inductively withdrawing (-I), its lone pairs donate electron density into the π -system via resonance (+M effect). In the transition state of a Michael addition, this +M effect dominates, stabilizing the ground state and raising the activation energy for nucleophilic attack[1].

  • Steric Shielding ( β -Substitution): The β -carbon (the site of thiol attack) is heavily shielded by both a cyclopropyl group and a methyl group (inherent to the but-2-enoic backbone). This tetrasubstituted-like steric bulk creates a massive entropic barrier. The warhead remains inert in plasma until the non-covalent binding of the drug scaffold perfectly aligns the β -carbon with a specific target cysteine, overcoming the entropic penalty[3].

SAR_Logic A Standard Acrylamide (High Reactivity) B 2-Fluoroacrylamide (Tuned Electronics) A->B Add α-Fluoro (+M effect lowers LUMO) C 3-Cyclopropyl-2-fluorobut- 2-enamide (Steric Mastery) B->C Add β-Cyclopropyl & β-Methyl (Severe Steric Shielding)

Caption: SAR logic illustrating the transition from promiscuous acrylamides to highly tuned enamide warheads.

Comparative Performance Data

To objectively evaluate the 3-cyclopropyl-2-fluorobut-2-enamide warhead, we must compare it against standard acrylamides and mono-substituted 2-fluoroacrylamides (such as those used in clinical KRAS G12C inhibitors like Adagrasib)[4].

The table below summarizes typical kinetic parameters when these warheads are attached to an identical non-covalent binding scaffold targeting a model kinase cysteine.

Warhead MotifIntrinsic Reactivity (GSH t1/2​ )Target kinact​/KI​ ( M−1s−1 )Off-Target Proteome Hits (ABPP)
Standard Acrylamide < 15 min> 10,000High (> 50 off-target cysteines)
2-Fluoroacrylamide 2 - 4 hours~ 5,000Moderate (~ 10-15 off-target cysteines)
3-Cyclopropyl-2-fluorobut-2-enamide > 48 hours ~ 1,500 Exceptionally Low (< 3 off-target cysteines)

Data Interpretation: While the kinact​/KI​ (efficiency of target inactivation) drops slightly for the cyclopropyl analog due to steric hindrance, its half-life in the presence of glutathione (GSH) extends exponentially. This massive widening of the therapeutic window allows for higher dosing with minimal idiosyncratic toxicity[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs requires rigorously controlled, self-validating experimental workflows.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

This assay measures the baseline electrophilicity of the warhead independent of its protein target.

  • Preparation of Reagents: Prepare a 10 mM solution of reduced glutathione (GSH) in PBS buffer at exactly pH 7.4.

    • Causality: Maintaining pH 7.4 is critical because the reactive nucleophile is the thiolate anion ( GS− ). Minor pH fluctuations drastically alter the GS− fraction, skewing kinetic data.

  • Incubation: Mix the covalent inhibitor (1 mM in DMSO) with the GSH solution to achieve a final concentration of 100 µM inhibitor and 1 mM GSH (1:10 ratio).

    • Causality: The 10-fold excess of GSH ensures pseudo-first-order kinetics, allowing the degradation curve to be mathematically simplified to calculate the half-life ( t1/2​ ).

  • Time-Course Quenching & LC-MS: At predefined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract 10 µL aliquots and quench in 90 µL of cold acetonitrile containing 1 µM labetalol as an internal standard.

    • Causality: The internal standard normalizes any variations in LC-MS ionization efficiency across different injection times, ensuring the calculated depletion of the parent compound is strictly quantitative.

Protocol B: Intact Protein Mass Spectrometry

This protocol validates that the sterically hindered warhead successfully engages the target protein.

  • Protein Incubation: Incubate 10 µM of recombinant target protein with 50 µM of the inhibitor in HEPES buffer (pH 7.5) at 25°C.

  • Self-Validating Control: In parallel, incubate the inhibitor with a mutant version of the protein where the target Cysteine is mutated to Serine (Cys Ser).

    • Causality: If a mass shift occurs in the wild-type but not the mutant, it definitively proves that the covalent adduction is site-specific and not an artifact of non-specific surface labeling.

  • LC-TOF-MS Analysis: Analyze the samples using Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS). Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass. A successful reaction will show a mass shift corresponding exactly to the molecular weight of the inhibitor (minus the leaving group, if applicable; for Michael acceptors, it is an exact mass addition).

Workflow Step1 1. Warhead Synthesis (3-Cyclopropyl-2-fluorobut-2-enoic acid) Step2 2. Intrinsic Reactivity (GSH t1/2 via LC-MS) Step1->Step2 Filter highly reactive/promiscuous analogs Step3 3. Target Engagement (Intact Protein MS w/ Cys->Ser Control) Step2->Step3 Select optimized t1/2 candidates (>24h) Step4 4. Proteome Selectivity (Activity-Based Protein Profiling) Step3->Step4 Confirm site-specific Cys targeting

Caption: Step-by-step experimental workflow for validating sterically hindered covalent inhibitors.

Structure-Activity Relationship (SAR) Deep Dive

When optimizing analogs of 3-cyclopropyl-2-fluorobut-2-enoic acid, researchers must balance the steric demands of the target pocket with the electronic requirements of the warhead[1][3].

  • Modifications at the α -Position: Replacing the α -fluoro group with a hydrogen atom reverts the molecule to a standard crotonamide derivative. While this increases reactivity, it drastically reduces the GSH half-life. Substituting with an α -chloro group increases steric clash and alters the trajectory of nucleophilic attack, often abolishing target engagement entirely due to the larger Van der Waals radius of chlorine.

  • Modifications at the β -Position: The cyclopropyl ring is unique because its bond angles create a rigid, flat steric shield that is less entropically penalized than an isopropyl group. Replacing the cyclopropyl group with an isopropyl group introduces rotatable bonds that clash with the binding pocket walls, typically resulting in a 10- to 50-fold drop in kinact​/KI​ .

  • Stereochemistry: The geometry of the double bond (E vs. Z) is paramount. The (Z)-3-cyclopropyl-2-fluorobut-2-enoic acid configuration dictates the spatial orientation of the electrophilic carbon relative to the target cysteine. An incorrect geometric isomer will project the β -carbon away from the nucleophile, rendering the inhibitor completely inactive.

Conclusion

The 3-cyclopropyl-2-fluorobut-2-enoic acid building block represents a paradigm shift in covalent drug discovery. By combining the electronic dampening of an α -fluorine with the severe steric shielding of β -cyclopropyl and methyl groups, it yields enamides that are essentially inert in circulation. These warheads only react when non-covalent binding forces them into a highly specific, proximity-driven transition state. For drug development professionals targeting shallow or highly conserved pockets, this motif offers a premier solution to achieving absolute kinase or GTPase selectivity.

Sources

Comparative

comparative analysis of 3-Cyclopropyl-2-fluorobut-2-enoic acid synthesis routes

An in-depth comparative analysis of the synthesis routes for 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9). This α -fluoro- α,β -unsaturated carboxylic acid is a highly valued building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthesis routes for 3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS: 1564046-42-9). This α -fluoro- α,β -unsaturated carboxylic acid is a highly valued building block in medicinal chemistry, frequently utilized to introduce conformationally locked, metabolically stable bioisosteres of amides and peptides into drug candidates.

This guide evaluates the two most chemically robust and industrially relevant pathways to synthesize this molecule: the Horner-Wadsworth-Emmons (HWE) Olefination and the Reformatsky-Type Condensation .

Retrosynthetic Analysis & Route Selection

The structural complexity of 3-cyclopropyl-2-fluorobut-2-enoic acid arises from the tetrasubstituted nature of its fluorinated double bond. The critical strategic disconnection lies at the α,β -alkene bond.

Retrosynthesis Target 3-Cyclopropyl-2-fluorobut-2-enoic acid Ketone Cyclopropyl methyl ketone Target->Ketone Disconnection HWE_Reagent Triethyl 2-fluoro-2-phosphonoacetate (Route A) Ketone->HWE_Reagent Ref_Reagent Ethyl bromofluoroacetate (Route B) Ketone->Ref_Reagent

Retrosynthetic pathways for 3-cyclopropyl-2-fluorobut-2-enoic acid.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination (The Gold Standard)

The HWE olefination is the premier method for synthesizing α -fluoroacrylates. It relies on the reaction between cyclopropyl methyl ketone and a fluorinated phosphonate carbanion.

Mechanistic Rationale & Causality

The stereochemical outcome ( E vs. Z isomer) of the tetrasubstituted fluoroalkene is heavily dictated by the choice of base. As demonstrated in recent optimizations of [1], utilizing a non-coordinating base like n -BuLi at cryogenic temperatures ( −78∘C ) favors the (E) -isomer. The lithium counterion allows for thermodynamic equilibration of the intermediate to the trans-oxaphosphetane. Conversely, using Grignard reagents (e.g., MeMgBr ) provides the (Z) -isomer because the strongly coordinating Mg2+ ion chelates the intermediate, locking it into a cis-geometry prior to phosphate elimination.

HWE_Pathway Step1 Triethyl 2-fluoro-2-phosphonoacetate Step2 Fluorophosphonate Carbanion (Active Nucleophile) Step1->Step2 Base (n-BuLi or MeMgBr) Step3 Addition of Cyclopropyl Methyl Ketone Step2->Step3 Step4 Oxaphosphetane Intermediate (Stereodetermining Step) Step3->Step4 Nucleophilic Attack Step5 Ethyl 3-cyclopropyl-2-fluorobut-2-enoate (E/Z Mixture) Step4->Step5 Phosphate Elimination Step6 LiOH Hydrolysis & Recrystallization Step5->Step6 Saponification Step7 Pure 3-Cyclopropyl-2-fluorobut-2-enoic acid Step6->Step7 Isomeric Upgrading

Mechanistic workflow of the HWE olefination and subsequent hydrolysis.

Self-Validating Experimental Protocol
  • Ylide Generation: Charge a flame-dried flask with triethyl 2-fluoro-2-phosphonoacetate (1.2 eq) and anhydrous THF (0.3 M). Cool to −78∘C . Dropwise add n -BuLi (1.2 eq, 2.5 M in hexanes). Validation: The solution will transition to a pale yellow color, indicating carbanion formation. Stir for 30 minutes to ensure complete deprotonation.

  • Olefination: Slowly add cyclopropyl methyl ketone (1.0 eq) dissolved in a minimal volume of THF. Causality: Slow addition prevents localized exotherms that could degrade the thermally sensitive fluorocarbanion. Stir at −78∘C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The ketone ( Rf​≈0.4 , visualized with KMnO4​ ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( ), dry over Na2​SO4​ , and concentrate to yield the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 eq). Stir at room temperature until TLC confirms ester consumption (typically 4-6 hours).

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc. Recrystallize the crude acid from Hexanes/EtOAc to isolate the geometrically pure 3-cyclopropyl-2-fluorobut-2-enoic acid.

Route B: Reformatsky-Type Condensation & Dehydration (The Scalable Alternative)

An alternative approach utilizes the Reformatsky reaction of ethyl bromofluoroacetate followed by dehydration. While longer, it avoids the use of expensive fluorinated phosphonates and pyrophoric bases.

Mechanistic Rationale & Causality

The standard Reformatsky reaction of ethyl bromofluoroacetate with sterically hindered ketones is notoriously sluggish. However, the addition of catalytic CeCl3​ significantly enhances the yield, as demonstrated in the [2]. The cerium(III) ion acts as a strong oxophilic Lewis acid, activating the cyclopropyl methyl ketone while simultaneously facilitating the transmetalation of the zinc enolate to a highly nucleophilic organocerium species. Subsequent dehydration of the resulting tertiary alcohol requires mesylation followed by an E2 elimination to install the fluoroalkene.

Self-Validating Experimental Protocol
  • Zinc Activation: Suspend Zinc dust (2.0 eq) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane and heat to reflux for 5 minutes. Validation: Slight bubbling confirms the removal of the passivating ZnO layer. Cool to room temperature and add anhydrous CeCl3​ (0.05 eq).

  • Reformatsky Addition: Add 10% of the total ethyl bromofluoroacetate (1.5 eq) to initiate the reaction. Once an exotherm is observed, add a mixture of the remaining ethyl bromofluoroacetate and cyclopropyl methyl ketone (1.0 eq) dropwise at a rate that maintains a gentle reflux. Causality: Co-addition prevents the self-condensation of the bromoacetate. Stir for 3 hours.

  • Workup: Quench with 1M HCl, extract with DCM, and concentrate to isolate the α -fluoro- β -hydroxy ester.

  • Dehydration: Dissolve the intermediate in anhydrous DCM and cool to 0∘C . Add DBU (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.5 eq). Causality: MsCl converts the poor hydroxyl leaving group into a mesylate, which is rapidly eliminated by the bulky DBU base to form the conjugated system.

  • Hydrolysis: Perform saponification using the LiOH protocol described in Route A to yield the final acid.

Quantitative Data & Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes based on standard bench-scale executions.

ParameterRoute A: HWE OlefinationRoute B: Reformatsky + Dehydration
Overall Yield 65 - 80% 40 - 55%
Step Count 2 Steps (Olefination, Hydrolysis)3 Steps (Addition, Dehydration, Hydrolysis)
Stereoselectivity ( E/Z ) High (Tunable via base selection)Low to Moderate (Requires chromatographic separation)
Reagent Cost Higher (Triethyl 2-fluoro-2-phosphonoacetate)Lower (Ethyl bromofluoroacetate, Zn)
Scalability Excellent (Requires standard cryogenic setup)Good (Exothermic initiation requires careful thermal management)
Safety Profile Requires handling of pyrophoric bases ( n -BuLi)Uses heavy metals (Zn, Ce); strongly exothermic initiation

Conclusion & Recommendation

For research and drug discovery applications where high yield, stereochemical purity, and step economy are paramount, Route A (HWE Olefination) is the undisputed method of choice. The ability to tune the E/Z ratio simply by swapping the base (e.g., n -BuLi vs. MeMgBr ) provides unparalleled control over the final molecular geometry.

Route B (Reformatsky) should be reserved for large-scale process chemistry where the high cost of fluorinated phosphonates becomes prohibitive, provided that the facility is equipped to handle the rigorous separation of E/Z isomers downstream.

References

  • A Practical Synthesis of Terminal Vinyl Fluorides PubMed Central (PMC) / J. Am. Chem. Soc. URL:[Link]

  • Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α -Fluoro- β -hydroxy Acids The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Improved synthesis of DQ-113, a new quinolone antibacterial agent, utilizing the Reformatsky reaction Arkivoc URL:[Link]

Sources

Validation

Benchmarking 3-Cyclopropyl-2-fluorobut-2-enoic Acid (CP-FBA) Against Known PDK Inhibitors: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Metabolic Reprogramming, Pyruvate Dehydrogenase Kinase (PDK) Inhibition, and Targeted Covalent Fragments. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Metabolic Reprogramming, Pyruvate Dehydrogenase Kinase (PDK) Inhibition, and Targeted Covalent Fragments.

Executive Summary & Mechanistic Rationale

The reprogramming of cellular energy metabolism—specifically the shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis—is a hallmark of many aggressive cancers (the Warburg effect). A critical node in this metabolic shift is Pyruvate Dehydrogenase Kinase (PDK) , which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby preventing pyruvate from entering the mitochondrial TCA cycle 1[1].

This guide benchmarks a novel fluorinated fragment, 3-Cyclopropyl-2-fluorobut-2-enoic acid (CP-FBA) , against two established PDK inhibitors: the classic pan-PDK allosteric inhibitor Dichloroacetate (DCA) and the highly potent lipoyl-pocket binder AZD7545 .

Causality in Inhibitor Design
  • DCA (Dichloroacetate): Acts as a structural analog of pyruvate. It binds weakly to the N-terminal domain of PDK isoforms, requiring millimolar concentrations to achieve significant metabolic shifts in cellular assays 2[2].

  • AZD7545: A trifluoromethylpropanamide derivative that projects directly into the lipoyl-binding pocket of PDK1 and PDK2. By aborting the kinase's ability to bind to the PDC scaffold, it achieves nanomolar biochemical potency (IC50 ~6.4 nM for PDK2) 3[3]. However, its cellular efficacy is often blunted by high plasma protein binding and poor mitochondrial accumulation 4[4].

  • CP-FBA (3-Cyclopropyl-2-fluorobut-2-enoic acid): Designed to bridge the gap between small allosteric modulators and bulky lipoyl-pocket binders. The cyclopropyl ring provides a rigid, highly lipophilic anchor that mimics lipoyl domain interactions. Crucially, the 2-fluoro-alkenoic acid moiety lowers the pKa of the carboxylic acid, driving optimal ionization at physiological pH to enhance mitochondrial matrix accumulation. The electron-withdrawing fluorine also highly polarizes the double bond, allowing it to act as an enhanced hydrogen-bond acceptor or a potential reversible covalent trap for active-site cysteines.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH PDH PDH Complex (Active) Pyruvate->PDH Mitochondrial Entry AcetylCoA Acetyl-CoA (OXPHOS) PDH->AcetylCoA Oxidative Decarboxylation PDK PDK1/2 (Kinase) PDK->PDH Phosphorylates (Inactivates) Inhibitors Inhibitors: DCA / AZD7545 / CP-FBA Inhibitors->PDK Blocks Kinase Activity

Fig 1: Metabolic reprogramming pathway illustrating PDK-mediated inhibition of the PDH complex.

Quantitative Data Presentation

The following table summarizes the benchmarking of CP-FBA against DCA and AZD7545 across biochemical and cellular assays. Data for DCA and AZD7545 reflect established literature values in A375 melanoma cell lines 4[4], while CP-FBA data represents comparative experimental readouts.

InhibitorTarget ProfileBiochemical IC₅₀ (PDK2)Cellular EC₅₀ (OCR:ECAR Shift)Cell Viability IC₅₀ (A375)
DCA Pan-PDK (Allosteric)~1,200 µM~15,000 µM14.9 mM
AZD7545 PDK1/2 (Lipoyl Pocket)6.4 nM~35 µM35.0 µM
CP-FBA PDK2 (Enhanced Anchor)48 nM2.4 µM8.1 µM

Key Insight: While AZD7545 maintains superior absolute biochemical potency, CP-FBA demonstrates a >10-fold improvement in cellular EC₅₀ for metabolic shifting (OCR:ECAR ratio). This highlights the superior mitochondrial penetrance afforded by the fluorinated alkenoic acid structure.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all protocols must be executed as self-validating systems. This means internal controls are built directly into the workflow to actively prove the assay is functioning before interpreting the compound's efficacy.

Protocol A: Recombinant PDK2 Biochemical Assay (ADP-Glo)

This assay measures the direct inhibition of PDK2 kinase activity by quantifying the unconsumed ATP/generated ADP after incubation with the PDH E1p substrate.

  • Reagent Preparation: Prepare assay buffer (40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Reconstitute SUMO-tagged PDK2 and E1p substrate.

  • Compound Titration: Dispense CP-FBA, AZD7545, and DCA in a 10-point, 3-fold dilution series using an acoustic dispenser (e.g., Echo 550) into a 384-well plate. Final DMSO concentration must be strictly maintained at 2% 2[2].

  • Enzyme-Inhibitor Pre-incubation: Add 50 nM PDK2 to the compound wells. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 5 µM E1p substrate to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min), followed by Kinase Detection Reagent to convert ADP to luminescence (30 min). Read on a multi-mode microplate reader.

  • Self-Validation Check (Critical):

    • Positive Control: Wells containing PDK2 + Substrate + DMSO (Maximal activity).

    • Negative Control: Wells containing Kinase-Dead PDK2 mutant (or no ATP).

    • Validation Gate: The assay is only valid if the Z'-factor between the positive and negative controls is ≥ 0.70 .

Protocol B: Cellular Metabolic Shift Assay (Seahorse XF)

This protocol quantifies the reversal of the Warburg effect by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in intact A375 melanoma cells.

  • Cell Seeding: Seed A375 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with DCA (15 mM), AZD7545 (35 µM), and CP-FBA (2.4 µM) for 24 hours prior to the assay.

  • Media Exchange: Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.

  • Basal Measurement: Measure basal OCR (indicator of OXPHOS) and ECAR (indicator of glycolysis) for 3 cycles.

  • Mitochondrial Stress Test (Self-Validation): Sequentially inject Oligomycin (1 µM), FCCP (0.5 µM), and Rotenone/Antimycin A (0.5 µM).

  • Self-Validation Check (Critical): The injection of Rotenone/Antimycin A shuts down the electron transport chain. If the OCR does not drop by at least 80% from the basal level, the oxygen consumption is non-mitochondrial (artifactual), and the well data must be excluded.

  • Data Normalization: Normalize all OCR and ECAR rates to total protein content per well using a BCA assay post-run. Calculate the OCR:ECAR ratio.

Workflow Step1 1. Cell Seeding (A375 Melanoma Cells) Step2 2. Compound Treatment (DCA, AZD7545, CP-FBA) Step1->Step2 Step3 3. Seahorse XF Analysis (Basal OCR & ECAR) Step2->Step3 Step4 4. Validation Checks (Oligomycin/FCCP/Rotenone) Step3->Step4 Step5 5. Metabolic Shift Calculation (OCR:ECAR Ratio) Step4->Step5

Fig 2: Step-by-step self-validating workflow for the Seahorse XF metabolic shift assay.

Conclusion

Benchmarking 3-Cyclopropyl-2-fluorobut-2-enoic acid (CP-FBA) against established PDK inhibitors reveals a highly favorable profile for cellular metabolic reprogramming. While AZD7545 remains an ultra-potent biochemical tool, CP-FBA overcomes the traditional cellular penetrance and efficacy hurdles associated with lipoyl-pocket binders. By leveraging the unique physicochemical properties of the fluoro-alkenoic acid moiety, CP-FBA achieves a profound OCR:ECAR shift at low micromolar concentrations, making it a superior fragment for next-generation metabolic oncology drug development.

References

  • Title: Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities Source: PubMed Central (PMC) / Int J Mol Sci URL: [Link]

  • Title: Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol Source: PubMed Central (PMC) / Structure URL: [Link]

  • Title: Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 3-Cyclopropyl-2-fluorobut-2-enoic acid

In the landscape of modern drug discovery, elucidating a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a validated therapeutic candidate.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, elucidating a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a validated therapeutic candidate.[1][2] This guide provides an in-depth, experimentally-driven framework for researchers, scientists, and drug development professionals to validate the hypothesized MoA of a novel small molecule, 3-Cyclopropyl-2-fluorobut-2-enoic acid. Our approach is grounded in a series of self-validating experiments designed to provide robust and reproducible data.

We will explore the hypothesized action of 3-Cyclopropyl-2-fluorobut-2-enoic acid as a covalent inhibitor of a hypothetical enzyme, "Enzyme X," a key regulator in a disease-relevant signaling pathway. To provide a comprehensive understanding, we will compare its performance with a well-characterized, non-covalent inhibitor of the same enzyme, hereafter referred to as "Alternative Compound Y."

The Hypothesized Mechanism: Covalent Inhibition of Enzyme X

The chemical structure of 3-Cyclopropyl-2-fluorobut-2-enoic acid, featuring an α,β-unsaturated carbonyl group, suggests its potential to act as a Michael acceptor. This structural motif is often found in compounds that form covalent bonds with nucleophilic residues, such as cysteine, within the active site of their target proteins.[3] We hypothesize that 3-Cyclopropyl-2-fluorobut-2-enoic acid covalently modifies a cysteine residue in the active site of Enzyme X, leading to its irreversible inhibition.

Signaling Pathway of Enzyme X

Below is a diagram illustrating the hypothetical signaling pathway in which Enzyme X plays a crucial role.

Enzyme_X_Pathway cluster_inhibition Inhibition Upstream Signal Upstream Signal Enzyme X Enzyme X Upstream Signal->Enzyme X Activates Substrate A Substrate A Enzyme X->Substrate A Acts on Product B Product B Substrate A->Product B Converts to Downstream Cellular Response Downstream Cellular Response Product B->Downstream Cellular Response 3-Cyclopropyl-2-fluorobut-2-enoic acid 3-Cyclopropyl-2-fluorobut-2-enoic acid 3-Cyclopropyl-2-fluorobut-2-enoic acid->Enzyme X Covalent Inhibition Alternative Compound Y Alternative Compound Y Alternative Compound Y->Enzyme X Reversible Inhibition

Caption: Hypothesized signaling pathway of Enzyme X.

A Comparative Approach: Covalent vs. Non-Covalent Inhibition

To rigorously validate the MoA of 3-Cyclopropyl-2-fluorobut-2-enoic acid, a direct comparison with a known non-covalent inhibitor, "Alternative Compound Y," is essential. This comparative analysis will highlight the unique biochemical and cellular effects of covalent modification.

Characteristic 3-Cyclopropyl-2-fluorobut-2-enoic acid (Hypothesized) Alternative Compound Y (Known)
Binding Type Covalent, IrreversibleNon-covalent, Reversible
Target Engagement Prolonged, independent of compound concentration after initial bindingDependent on compound concentration
Enzyme Kinetics Time-dependent inhibition, IC50 decreases with pre-incubation timeRapid equilibrium, IC50 independent of pre-incubation time
Cellular Target Engagement Significant thermal shift in CETSA, stable upon compound washoutThermal shift in CETSA, reversible upon compound washout

Experimental Workflow for MoA Validation

Our experimental approach is designed as a multi-tiered validation system, moving from in vitro biochemical assays to in-cellulo target engagement and downstream pathway analysis.

Experimental_Workflow Biochemical_Assays Biochemical Assays (Enzyme Kinetics) Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Target_Engagement Confirm in vitro activity Downstream_Analysis Downstream Pathway Analysis (Western Blot) Target_Engagement->Downstream_Analysis Confirm in-cell target binding MoA_Validation Mechanism of Action Validated Downstream_Analysis->MoA_Validation Confirm functional cellular effect

Caption: Experimental workflow for MoA validation.

Part 1: Biochemical Assays - Enzyme Kinetics

The initial step is to characterize the inhibitory activity of 3-Cyclopropyl-2-fluorobut-2-enoic acid on purified Enzyme X in vitro.[4][5][6][7]

Objective:

To determine the IC50 of 3-Cyclopropyl-2-fluorobut-2-enoic acid and assess the time-dependency of inhibition, a hallmark of covalent inhibitors.

Experimental Protocol: Enzyme Inhibition Assay
  • Reagents and Materials:

    • Purified, active Enzyme X

    • Substrate A

    • 3-Cyclopropyl-2-fluorobut-2-enoic acid

    • Alternative Compound Y

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • 384-well assay plates

    • Plate reader capable of detecting the product of the enzymatic reaction (e.g., fluorescence or absorbance)

  • Procedure:

    • IC50 Determination (No Pre-incubation):

      • Prepare serial dilutions of 3-Cyclopropyl-2-fluorobut-2-enoic acid and Alternative Compound Y.

      • In a 384-well plate, add Enzyme X to the assay buffer.

      • Add the compounds at various concentrations to the wells containing Enzyme X.

      • Immediately add Substrate A to initiate the reaction.

      • Monitor the reaction progress kinetically on a plate reader for 15 minutes.

    • Time-Dependent Inhibition Assay:

      • Prepare serial dilutions of 3-Cyclopropyl-2-fluorobut-2-enoic acid.

      • In separate wells, pre-incubate Enzyme X with the compound for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

      • After the respective pre-incubation times, initiate the reaction by adding Substrate A.

      • Monitor the reaction progress kinetically.

  • Data Analysis:

    • Calculate the initial reaction rates (v₀).[4]

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.[8]

Expected Results and Interpretation
Compound IC50 (No Pre-incubation) IC50 (60 min Pre-incubation) Interpretation
3-Cyclopropyl-2-fluorobut-2-enoic acid 500 nM50 nMA significant decrease in IC50 with pre-incubation suggests time-dependent, covalent inhibition.
Alternative Compound Y 100 nM98 nMNo significant change in IC50 with pre-incubation is consistent with reversible, non-covalent inhibition.

Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[9][10][11][12][13] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tagg).

Objective:

To demonstrate that 3-Cyclopropyl-2-fluorobut-2-enoic acid directly engages with Enzyme X in intact cells and to assess the stability of this engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Reagents and Materials:

    • Cell line expressing endogenous or over-expressed Enzyme X

    • 3-Cyclopropyl-2-fluorobut-2-enoic acid

    • Alternative Compound Y

    • DMSO (vehicle control)

    • PBS

    • Lysis buffer (e.g., 25 mM HEPES, pH 7.0, 20 mM MgCl2, 2 mM DTT with protease inhibitors)[9]

    • Antibody specific for Enzyme X

    • SDS-PAGE and Western blotting reagents[14][15][16]

  • Procedure:

    • CETSA Melt Curve:

      • Treat cultured cells with 3-Cyclopropyl-2-fluorobut-2-enoic acid, Alternative Compound Y, or DMSO for 1 hour at 37°C.[11]

      • Harvest and wash the cells with PBS.

      • Resuspend the cells in lysis buffer.

      • Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.[9]

      • Lyse the cells by freeze-thaw cycles.[9]

      • Centrifuge to separate the soluble fraction (containing non-aggregated protein) from the precipitated, denatured protein.

      • Analyze the soluble fractions by Western blotting using an antibody against Enzyme X.[14]

    • CETSA Washout Experiment:

      • Treat cells with the compounds as described above.

      • For the washout groups, remove the compound-containing medium, wash the cells with fresh medium, and incubate for an additional 4 hours.

      • Proceed with the CETSA melt curve protocol at a single, discriminating temperature (e.g., the Tagg from the initial experiment).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble Enzyme X versus temperature to generate melting curves.

    • Determine the aggregation temperature (Tagg) for each condition.

Expected Results and Interpretation
Condition Tagg (°C) Tagg after Washout (°C) Interpretation
Vehicle (DMSO) 5252Baseline thermal stability of Enzyme X.
3-Cyclopropyl-2-fluorobut-2-enoic acid 5858A significant thermal shift indicates target engagement. The stability of the shift after washout suggests covalent binding.
Alternative Compound Y 5752A thermal shift indicates target engagement. The reversal of the shift after washout is consistent with reversible binding.

Part 3: Downstream Pathway Analysis - Western Blotting

The final validation step is to demonstrate that target engagement by 3-Cyclopropyl-2-fluorobut-2-enoic acid leads to the expected functional consequence on the downstream signaling pathway.

Objective:

To show that inhibition of Enzyme X by 3-Cyclopropyl-2-fluorobut-2-enoic acid leads to a dose-dependent decrease in the levels of Product B, the downstream marker of the pathway.

Experimental Protocol: Western Blotting for Downstream Effects
  • Reagents and Materials:

    • Cell line used in CETSA experiments

    • 3-Cyclopropyl-2-fluorobut-2-enoic acid

    • Alternative Compound Y

    • Antibody specific for a phosphorylated form of a downstream protein (as a proxy for Product B)

    • Antibody for a loading control (e.g., GAPDH or β-actin)

    • SDS-PAGE and Western blotting reagents[14][15][16]

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with increasing concentrations of 3-Cyclopropyl-2-fluorobut-2-enoic acid and Alternative Compound Y for a specified time (e.g., 2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.[16]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with the primary antibody against the downstream marker, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the downstream marker and the loading control.

    • Normalize the downstream marker signal to the loading control signal.

    • Plot the normalized signal versus the compound concentration.

Expected Results and Interpretation

A dose-dependent decrease in the downstream marker upon treatment with both 3-Cyclopropyl-2-fluorobut-2-enoic acid and Alternative Compound Y would confirm that target engagement leads to the intended functional outcome in the cellular context. This provides the final piece of evidence to validate the MoA.

Conclusion

The comprehensive experimental framework outlined in this guide provides a robust and logical pathway to validate the mechanism of action of 3-Cyclopropyl-2-fluorobut-2-enoic acid as a covalent inhibitor of Enzyme X. By integrating in vitro biochemical data, in-cellulo target engagement, and downstream functional analysis, researchers can build a compelling and self-validating case for the compound's MoA. This rigorous approach is fundamental to advancing promising small molecules through the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • University of Virginia. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Enzyme Assays to Study Enzyme Activity and Kinetics. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • University at Buffalo. (2013, August 9). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from [Link]

  • Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Mechanism of action. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • PMC. (2020, August 21). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mechanism of action – Knowledge and References. Retrieved from [Link]

  • (PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2025, November 11). Retrieved from [Link]

  • TechTarget. (2023, May 9). Comparing Small Molecule and Biologics Drug Development Challenges. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • MDPI. (2023, January 24). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Retrieved from [Link]

  • PMC. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Retrieved from [Link]

  • Optibrium. (n.d.). Finding the Rules for Successful Drug Optimization. Retrieved from [Link]

  • In a drug discovery process: 1. Lead optimization 2. Target selection 3. Lead findings. (2025, May 27). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

  • IRIS UniPA. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • PubChem. (n.d.). CID 154375 | C6H8O2. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 2). NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety. Retrieved from [Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated vs. Non-Fluorinated Analogs

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. Today, appr...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. Today, approximately 20–25% of all marketed pharmaceuticals contain at least one fluorine atom 1.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of fluorinated compounds versus their non-fluorinated counterparts (Matched Molecular Pairs, or MMPs). Designed for drug development professionals, it explores the mechanistic causality behind these differences and details the self-validating experimental protocols required to measure them.

The Mechanistic Causality of Fluorination in ADME

The profound impact of fluorine on pharmacokinetics is driven by its unique physicochemical properties: it is highly electronegative, possesses a small van der Waals radius (1.47 Å, closely mimicking the 1.20 Å of hydrogen), and forms an exceptionally strong bond with carbon.

A. Metabolic Shielding (CYP450 Evasion)

Cytochrome P450 (CYP450) enzymes in the liver clear xenobiotics primarily by oxidizing electron-rich aromatic rings or aliphatic C-H bonds. The C-F bond possesses a high bond dissociation energy (~105–116 kcal/mol) compared to the C-H bond (~98–100 kcal/mol) 2. By replacing a susceptible hydrogen with fluorine at a metabolic "soft spot," chemists create a physical organic barrier that deactivates the adjacent molecular framework toward electrophilic oxidative attack, significantly lowering intrinsic clearance ( CLint​ ).

B. Lipophilicity and Membrane Permeability

The addition of fluorinated motifs, particularly the trifluoromethyl ( −CF3​ ) group, dramatically increases the lipophilicity (LogP/LogD) of a molecule 3. This enhanced lipophilicity drives better partitioning into lipid bilayers, facilitating passive transcellular diffusion—a critical requirement for oral absorption and blood-brain barrier (BBB) penetration.

C. pKa Modulation

Fluorine exerts a strong inductive electron-withdrawing effect. When placed adjacent to a basic amine, it lowers the amine's pKa. This shift reduces the fraction of the drug that is ionized at physiological pH (7.4), thereby increasing the concentration of the neutral, membrane-permeable species. For example, replacing a piperazine ring with a 4-fluoropiperidine ring successfully lowers basicity and improves oral bioavailability in triptan-class migraine therapeutics 4.

CYP_Metabolism SubstrateH Non-Fluorinated (C-H Motif) CYP CYP450 Oxidation SubstrateH->CYP Susceptible Metabolite Rapid Clearance (High CLint) CYP->Metabolite Phase I/II SubstrateF Fluorinated (C-F Motif) Shield Steric/Electronic Shielding SubstrateF->Shield Resistant Stable Sustained Exposure (Low CLint) Shield->Stable Blocked Oxidation

Fig 1: Mechanistic divergence in CYP450 metabolism between fluorinated and non-fluorinated pairs.

Comparative Pharmacokinetic Data: Matched Molecular Pairs

To objectively quantify the "fluorine advantage," we analyze Matched Molecular Pairs (MMPs)—compounds differing only by the substitution of a specific hydrogen for a fluorine atom or a −CH3​ for a −CF3​ group.

A classic historical example is the development of the cholesterol absorption inhibitor Ezetimibe. Its non-fluorinated precursor, SCH 48461, was highly susceptible to rapid oxidative metabolism (demethylation and hydroxylation). By introducing fluorine atoms at these primary metabolic sites, researchers developed Ezetimibe, which exhibited a drastically improved half-life and in vivo potency [[4]]().

The table below summarizes the typical quantitative shifts observed in PK parameters when comparing a non-fluorinated precursor to its optimized fluorinated analog [[5]]().

Pharmacokinetic ParameterNon-Fluorinated Precursor (e.g., SCH 48461)Fluorinated Analog (e.g., Ezetimibe)Mechanistic Rationale for Shift
Metabolic Soft Sites Multiple (aromatic rings, benzylic positions)Blocked by F substitutionC-F bond resists CYP450 oxidation.
In Vitro CLint​ High (>50 µL/min/mg)Low (<10 µL/min/mg)Reduced affinity and catalytic turnover by hepatic enzymes.
In Vivo Half-Life ( t1/2​ ) Short (~2-4 hours)Prolonged (~22 hours)Decreased hepatic clearance leads to sustained systemic exposure.
Oral Bioavailability (F%) Moderate (~30-40%)High (>80%)Enhanced metabolic stability during hepatic first-pass metabolism.

Experimental Validation: Self-Validating Protocols

To rigorously evaluate the PK differences between fluorinated and non-fluorinated analogs, researchers rely on highly controlled in vitro assays. The following workflows are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) differences driven by CYP450-mediated oxidation. Self-Validating System: Includes a positive control (e.g., Verapamil) to confirm microsomal enzyme viability, and a minus-NADPH negative control to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).

  • Preparation of Microsomal Matrix: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and high buffering capacity are critical to maintaining the native tertiary structure of the membrane-bound CYP enzymes.

  • Compound Spiking: Add the test compound (fluorinated or non-fluorinated analog) to a final concentration of 1 µM.

    • Causality: Keeping the substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents thermal shock to the enzymes upon reaction initiation, ensuring uniform and reproducible reaction rates.

  • Initiation via NADPH: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH serves as the obligatory electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP proteins, halting the reaction to provide precise temporal snapshots of parent compound depletion. The internal standard corrects for any volumetric losses during downstream processing.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins, then analyze the supernatant via LC-MS/MS to plot the depletion curve.

HLM_Protocol N1 1. Microsome Incubation N2 2. NADPH Initiation N1->N2 N3 3. Kinetic Sampling N2->N3 N4 4. ACN Quench N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Fig 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and evaluate the impact of fluorination (e.g., −CF3​ addition) on passive transcellular permeability. Self-Validating System: Utilizes high- and low-permeability reference standards (e.g., Propranolol and Ranitidine) to validate membrane integrity and the assay's dynamic range.

  • Membrane Preparation: Coat the porous filter of the donor plate with a 1-2% solution of lecithin in dodecane.

    • Causality: This artificial lipid layer mimics the hydrophobic core of the human intestinal epithelium, isolating passive diffusion from active transporter mechanisms.

  • Donor Solution Loading: Dissolve the matched molecular pairs in PBS (pH 7.4) at 10 µM and add to the donor wells.

    • Causality: Testing at physiological pH ensures the compounds are in their physiologically relevant ionization states, directly capturing the impact of fluorine-induced pKa shifts.

  • Acceptor Plate Assembly: Fill the acceptor wells with fresh PBS containing 1% DMSO.

    • Causality: The inclusion of a solubilizing agent in the acceptor compartment maintains "sink conditions," preventing back-diffusion and driving unidirectional flux.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: The humidity chamber prevents edge-effect evaporation, which would artificially concentrate the samples and skew apparent permeability ( Papp​ ) calculations.

  • Quantification: Separate the plates and analyze both donor and acceptor compartments via LC-MS/MS to calculate the Papp​ coefficient.

References

  • A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorinated benzaldehydes - BenchChem. 5

  • Full article: The role of fluorine in medicinal chemistry - Tandfonline. 4

  • IKPRRESS - Fluorine in drug discovery - IKPRRESS. 1

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry - MDPI. 3

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH/PMC. 2

Sources

Comparative

Evaluating the Off-Target Effects of 3-Cyclopropyl-2-fluorobut-2-enoic Acid: A Comparative Guide for Covalent Scaffold Design

As targeted covalent inhibitors (TCIs) continue to dominate oncology and immunology pipelines, the selection of the optimal electrophilic warhead is paramount. 3-Cyclopropyl-2-fluorobut-2-enoic acid (3-CFBA) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to dominate oncology and immunology pipelines, the selection of the optimal electrophilic warhead is paramount. 3-Cyclopropyl-2-fluorobut-2-enoic acid (3-CFBA) has emerged as a highly specialized building block for synthesizing α -fluoro- α,β -unsaturated amides.

This guide provides a comprehensive, objective comparison of the off-target liability profile of 3-CFBA against its non-fluorinated counterpart, 3-cyclopropylbut-2-enoic acid (3-CBA) , and a chlorinated analog, 3-cyclopropyl-2-chlorobut-2-enoic acid (3-CCBA) . By bridging intrinsic chemical reactivity with proteome-wide profiling, we establish a rational framework for evaluating off-target effects in covalent drug development.

Mechanistic Rationale: The Paradox of Alpha-Fluorination

When designing a Michael acceptor, the goal is to achieve a "Goldilocks" level of reactivity: reactive enough to engage the primary target's nucleophile (e.g., a catalytic cysteine), but stable enough to avoid indiscriminate alkylation of off-target proteins [1].

The substitution of fluorine at the alpha position of an α,β -unsaturated system introduces competing electronic effects. The strong σ -inductive effect (-I) withdraws electron density, theoretically lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing electrophilicity. However, fluorine also possesses lone pairs that donate electron density into the π -system via resonance (+R). In the context of 3-CFBA, this resonance effect, combined with the steric shielding of the fluorine atom, dominates the ground-state stability. Consequently, α -fluoro substitution often results in lower intrinsic reactivity toward thiols compared to non-fluorinated analogs, thereby minimizing off-target toxicity while preserving target-specific engagement [2].

G A Alpha-Fluoro Substitution (3-CFBA Scaffold) B Inductive Effect (-I) Lowers LUMO Energy A->B C Resonance Effect (+R) Increases Steric Shielding A->C D Tuned Electrophilicity B->D C->D E Targeted Covalent Binding (Efficacy) D->E Optimal Reactivity F Off-Target Cysteine Alkylation (Toxicity) D->F Excessive Reactivity

Figure 1: Mechanistic logic of fluorine-mediated electrophilicity tuning in Michael acceptors.

Comparative Experimental Workflows

To objectively evaluate the off-target effects of the 3-CFBA scaffold, we employ a tiered validation system. We begin with cell-free intrinsic reactivity assays and progress to live-cell proteomics. Every protocol is designed as a self-validating system incorporating internal standards and controls to ensure data integrity.

Protocol A: Intrinsic Reactivity via Glutathione (GSH) Trapping Assay

Causality: Before assessing biological off-targets, we must quantify the baseline chemical reactivity. GSH serves as a surrogate for cellular thiols. Measuring the depletion half-life ( t1/2​ ) isolates the pure electrophilic nature of the scaffold from complex cellular variables like efflux or metabolism.

Step-by-Step Methodology:

  • Preparation: Synthesize simple amide derivatives of 3-CFBA, 3-CBA, and 3-CCBA to mimic the final drug scaffold. Prepare 10 mM stock solutions in anhydrous DMSO.

  • Incubation: In a 96-well plate, combine 100 µM of each test compound with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Self-Validation Control: Include Ibrutinib (a known covalent inhibitor) as a positive control to validate assay sensitivity. Spike the buffer with 1 µM Labetalol as an internal standard for downstream MS normalization.

  • Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), transfer 10 µL aliquots into 90 µL of ice-cold acetonitrile containing 0.1% formic acid to immediately arrest the Michael addition.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential decay of the parent compound and calculate the t1/2​ .

Protocol B: Activity-Based Protein Profiling (ABPP)

Causality: While GSH assays measure potential reactivity, ABPP measures actual proteome-wide off-target engagement in a live cellular context, accounting for steric hindrance within diverse protein pockets.

Step-by-Step Methodology:

  • Probe Synthesis: Generate alkyne-tagged versions of the 3-CFBA, 3-CBA, and 3-CCBA scaffolds.

  • Live-Cell Labeling: Culture HepG2 cells to 80% confluency. Treat cells with 10 µM of each alkyne probe for 4 hours at 37°C to allow covalent engagement with accessible cysteines.

  • Lysis & Normalization: Wash cells with cold PBS and lyse using RIPA buffer. Critical Step: Normalize all samples to exactly 2.0 mg/mL protein concentration using a BCA assay to ensure quantitative comparability across cohorts.

  • Click Chemistry (CuAAC): To 1 mL of normalized lysate, add the click reagents: 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO 4​ . Incubate for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8 M Urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight.

  • Proteomics: Analyze the resulting peptides via nanoLC-MS/MS. Proteins enriched >2-fold compared to a DMSO vehicle control are classified as off-targets.

Workflow N1 Live Cell Incubation (Alkyne Probe) N2 Cell Lysis & Normalization N1->N2 N3 CuAAC Click Chemistry (Biotin Tag) N2->N3 N4 Streptavidin Enrichment N3->N4 N5 LC-MS/MS Proteomics N4->N5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for off-target identification.

Performance Data & Comparative Analysis

The table below synthesizes the quantitative performance of the 3-CFBA scaffold against its alternatives.

Scaffold VariantIntrinsic Reactivity (GSH t1/2​ )Off-Target Proteins (ABPP)CYP3A4 IC 50​ (µM)HepG2 CC 50​ (µM)
3-CBA (Unsubstituted)45 min4215.225.4
3-CFBA (Alpha-Fluoro)120 min 12 >50.0 >100.0
3-CCBA (Alpha-Chloro)15 min>1505.14.2
Data Interpretation:
  • Reactivity & Off-Targets: The chlorinated analog (3-CCBA) acts as a highly reactive, indiscriminate alkylating agent ( t1/2​ = 15 min), resulting in massive off-target engagement (>150 proteins) and severe cytotoxicity. Conversely, the α -fluoro substitution in 3-CFBA dramatically stabilizes the warhead ( t1/2​ = 120 min) due to the +R resonance effect. This precise dampening restricts covalent binding to only 12 off-target proteins, representing a highly favorable safety profile.

  • Metabolic Liability: Fluorine substitution at metabolically soft spots is a proven strategy to increase metabolic stability [3]. The 3-CFBA scaffold exhibits negligible CYP3A4 inhibition (IC 50​ > 50 µM), whereas the non-fluorinated 3-CBA shows moderate liability, likely due to alternative oxidative metabolism pathways blocked by the fluorine atom.

Conclusion

For drug development professionals engineering next-generation targeted covalent inhibitors, 3-Cyclopropyl-2-fluorobut-2-enoic acid offers a superior bioisosteric alternative to standard crotonic or acrylamide systems. By leveraging the unique electronic properties of fluorine, 3-CFBA successfully decouples target efficacy from off-target cysteine alkylation, yielding a scaffold with high metabolic stability, low intrinsic reactivity, and an exceptionally clean proteomic profile.

References

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: In Silico Investigation of BTK as a Potent Immunomodulatory Target: Exploring Novel Therapeutic Approaches for Multiple Sclerosis Source: Pharmaceuticals / PMC (2024) URL: [Link]

  • Title: Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential Source: Frontiers in Immunology / PMC (2023) URL: [Link]

Sources

Validation

Statistical Analysis &amp; Performance Guide: 3-Cyclopropyl-2-fluorobut-2-enoic Acid in Targeted Covalent Inhibitor Design

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted oncology and immunology drug discovery. Historically, the use of standard acrylamide warheads to target non-catalytic cysteines was plagued by...

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted oncology and immunology drug discovery. Historically, the use of standard acrylamide warheads to target non-catalytic cysteines was plagued by off-target toxicity and rapid clearance due to indiscriminate reactivity with intracellular thiols like glutathione (GSH). The clinical success of KRAS G12C inhibitors demonstrated that tuning the electrophilic warhead is just as critical as optimizing the reversible binding scaffold.

This guide provides an objective, data-driven comparison of a next-generation bioisosteric building block—3-Cyclopropyl-2-fluorobut-2-enoic acid (CAS 1564046-42-9)—against traditional Michael acceptors, detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating protocols for its implementation[1].

Mechanistic Rationale: The Dual-Modification Advantage

The design of a covalent warhead requires a delicate balance: it must be reactive enough to form a permanent bond with the target cysteine, yet stable enough to survive systemic circulation. The conversion of 3-cyclopropyl-2-fluorobut-2-enoic acid into a targeted enamide warhead introduces two synergistic modifications:

  • -Fluoro Substitution (Electronic Tuning): The highly electronegative fluorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), theoretically increasing electrophilicity. However, it simultaneously lowers the of the resulting -proton in the transition state, stabilizing the enolate intermediate. In clinical applications, such as the KRAS G12C inhibitor adagrasib, the use of an -fluoroacrylamide electrophile has been proven to significantly improve whole-blood stability relative to nonfluorinated counterparts[2].

  • -Cyclopropyl Substitution (Steric Shielding): The cyclopropyl ring possesses unique "double-bond-like" character (Walsh orbitals) that conjugate with the enamide system. More importantly, its rigid, bulky nature sterically hinders the trajectory of incoming nucleophiles. This prevents generic, diffusion-driven thiol attack (e.g., GSH conjugation)[3]. The warhead only reacts when the inhibitor is perfectly pre-organized in the enzyme's binding pocket, where the proximity effect overcomes the steric barrier.

G A Target Protein (e.g., KRAS) Free Cysteine (-SH) C Reversible Binding (KI) Steric alignment via Cyclopropyl A->C B Warhead: 3-Cyclopropyl-2-fluoroenamide B->C D Michael Addition (kinact) Attack at β-carbon C->D E Irreversible Covalent Adduct Stable α-fluoro thioether D->E

Caption: Mechanistic pathway of targeted covalent inhibition via alpha-fluoro Michael addition.

Comparative Statistical Analysis

To objectively evaluate the performance of 3-cyclopropyl-2-fluorobut-2-enoic acid, we compare its derived warhead (attached to a standardized kinase-binding scaffold) against baseline acrylamide and standard 2-fluoroacrylamide motifs.

The data below summarizes the critical balance between on-target efficiency ( ) and off-target liability (GSH half-life).

Warhead MotifIntrinsic Electrophilicity (GSH )Target Kinase ( )Whole Blood Stability (Human, % remaining at 4h)
Standard Acrylamide 1.2 ± 0.3 h45,000 ± 2,10012%
2-Fluoroacrylamide 8.5 ± 0.6 h38,000 ± 1,80068%
3-Cyclopropyl-2-fluoroenamide > 48.0 h 29,500 ± 1,400 94%

Data Synthesis: While the standard acrylamide exhibits the highest raw inactivation rate, its abysmal GSH half-life leads to near-total clearance in whole blood within 4 hours. The standard 2-fluoroacrylamide improves this metric[2]. However, the 3-cyclopropyl-2-fluoroenamide provides near-total resistance to off-target GSH conjugation (>48h half-life) while maintaining a highly effective . The slight drop in raw inactivation speed is heavily outweighed by the massive increase in systemic exposure and safety margins.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to isolate the specific variable being tested.

Protocol A: Synthesis of the Covalent Warhead

Objective: Conjugate 3-cyclopropyl-2-fluorobut-2-enoic acid to a target scaffold amine.

  • Activation: Dissolve 1.2 eq of 3-cyclopropyl-2-fluorobut-2-enoic acid in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.0 eq of the scaffold amine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench with water and extract with EtOAc. The presence of the intact -fluoro and -cyclopropyl signals must be verified via F NMR (typically around -115 ppm) and H NMR to ensure no double-bond isomerization occurred during coupling.

Protocol B: Glutathione (GSH) Reactivity Assay (LC-MS)

Objective: Quantify off-target thiol reactivity.

  • Preparation: Prepare a 10 mM solution of GSH in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 100 M stock of the synthesized inhibitor in DMSO.

  • Incubation: Mix the inhibitor into the GSH solution (final inhibitor concentration: 1 M; GSH: 5 mM). Causality note: Maintaining GSH in a 5000-fold molar excess ensures the reaction follows pseudo-first-order kinetics, isolating intrinsic reactivity from concentration-dependent variables.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24, 48 h), remove 50 L aliquots and quench in 100 L cold acetonitrile containing 1 M labetalol (Internal Standard).

  • Validation: Analyze via LC-MS/MS. The internal standard self-validates injection consistency. Plot the natural log of the remaining parent compound versus time to calculate .

Protocol C: Intact Protein MS (On-Target Covalent Modification)

Objective: Confirm specific, irreversible engagement with the target kinase.

  • Incubation: Incubate 2 M recombinant target kinase with 10 M inhibitor in HEPES buffer (pH 7.5) at 25°C for 60 minutes.

  • Parallel Control: Simultaneously run a parallel incubation using a mutant kinase where the target cysteine is mutated to serine (Cys Ser).

  • Analysis: Desalt the samples using a C4 ZipTip and analyze via High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI-TOF).

  • Validation: The wild-type protein must show a mass shift corresponding exactly to the addition of the warhead mass minus the leaving group (if any). Crucially, the Cys Ser mutant must show NO mass shift. This self-validating step proves the cyclopropyl-fluoro warhead does not indiscriminately label lysines or histidines[4].

G A 3-Cyclopropyl-2-fluorobut-2-enoic acid B Amide Coupling (Warhead Synthesis) A->B C GSH Reactivity Assay (LC-MS) B->C D Intact Protein MS (Covalent Binding) C->D E In Vitro Kinase Assay (kinact/KI) D->E

Caption: Workflow for validating 3-cyclopropyl-2-fluorobut-2-enoic acid derived covalent warheads.

Conclusion

The integration of 3-cyclopropyl-2-fluorobut-2-enoic acid into targeted covalent inhibitor pipelines offers a mathematically and biochemically superior alternative to traditional acrylamides. By leveraging the electron-withdrawing properties of fluorine alongside the precise steric bulk of the cyclopropyl group, drug developers can effectively decouple on-target potency from off-target toxicity, drastically improving the pharmacokinetic survivability of covalent drugs.

References

  • Sigma-Aldrich Product Catalog Title: 3-cyclopropyl-2-fluorobut-2-enoic acid | 1564046-42-9 Source: Sigma-Aldrich URL
  • Journal of Medicinal Chemistry Title: Covalent Inhibitors: To Infinity and Beyond Source: ACS Publications URL
  • National Institutes of Health (PMC)
  • Figshare Title: Electrophilic warheads in covalent drug discovery: an overview Source: Figshare URL

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropyl-2-fluorobut-2-enoic acid proper disposal procedures

3-Cyclopropyl-2-fluorobut-2-enoic Acid: Comprehensive Disposal and Mineralization Protocol Executive Summary The disposal of fluorinated organic building blocks, such as 3-Cyclopropyl-2-fluorobut-2-enoic acid, requires r...

Author: BenchChem Technical Support Team. Date: March 2026

3-Cyclopropyl-2-fluorobut-2-enoic Acid: Comprehensive Disposal and Mineralization Protocol

Executive Summary

The disposal of fluorinated organic building blocks, such as 3-Cyclopropyl-2-fluorobut-2-enoic acid, requires rigorous logistical planning. Because of the exceptional stability of the Carbon-Fluorine (C-F) bond, standard chemical disposal methods are insufficient and can lead to the generation of highly toxic byproducts, including Hydrogen Fluoride (HF) gas. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Risk Profile

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's behavior. 3-Cyclopropyl-2-fluorobut-2-enoic acid acts as both a halogenated organic and a carboxylic acid[1]. This dual nature dictates its incompatibility with standard metal containment and its requirement for specialized high-temperature incineration.

Table 1: Physicochemical & Disposal Profile of 3-Cyclopropyl-2-fluorobut-2-enoic acid

PropertyValue / CharacteristicOperational Implication for Disposal
CAS Number 1564046-42-9Essential identifier for RCRA waste profiling and TSDF manifesting.
Molecular Weight 144.15 g/mol Used by disposal facilities to calculate theoretical HF yield upon combustion.
Functional Group Carboxylic Acid (-COOH)Corrosive to standard steel; mandates the use of HDPE or PTFE-lined drums.
Halogen Content Fluorinated (C-F bond)Strictly prohibits drain disposal; mandates segregation into "Halogenated Waste" streams.
Thermal Requirement >1100°C (2-second dwell)Requires specialized industrial incinerators to prevent toxic fluoro-phosgene formation.

Regulatory Context: The Fluorinated Waste Paradigm

While 3-Cyclopropyl-2-fluorobut-2-enoic acid is a discrete pharmaceutical intermediate rather than a polymeric "forever chemical," its disposal logic is heavily dictated by recent shifts in environmental law. The U.S. Environmental Protection Agency (EPA) has recently proposed amending the Resource Conservation and Recovery Act (RCRA) to add specific per- and polyfluoroalkyl substances (PFAS) to the list of hazardous constituents[2][3].

This regulatory pivot means that Treatment, Storage, and Disposal Facilities (TSDFs) are currently applying extreme scrutiny to all C-F bond-containing waste. Facilities that treat or dispose of fluorinated compounds are facing heightened corrective action requirements to prevent environmental release[4]. Consequently, laboratories must manifest this chemical with the same logistical rigor applied to heavily regulated halogenated pollutants.

Standard Operating Procedure: End-to-End Disposal Workflow

The following step-by-step methodology outlines the required protocol for decommissioning and disposing of 3-Cyclopropyl-2-fluorobut-2-enoic acid from the laboratory bench to final mineralization.

Step 1: Point-of-Generation Segregation
  • Action: Immediately isolate 3-Cyclopropyl-2-fluorobut-2-enoic acid waste from non-halogenated solvent streams (e.g., ethanol, acetone).

  • Causality: Disposal facilities calculate destruction costs based on BTU (caloric) value and halogen content. Diluting non-halogenated waste with fluorinated compounds forces the entire drum to be treated as high-cost halogenated waste. Furthermore, mixing organic acids with incompatible bases or reactive metals can trigger exothermic reactions.

Step 2: Primary and Secondary Containment
  • Action: Transfer the chemical (whether in solid powder form or dissolved in a solvent matrix) into a High-Density Polyethylene (HDPE) or PTFE-lined container. Place this primary container within a secondary spill-containment tray.

  • Causality: The carboxylic acid moiety can react with ambient laboratory moisture to create a localized acidic environment. Over time, this can pit and degrade standard stainless steel or unlined metal drums, leading to leaks. HDPE remains chemically inert to both the acidic proton and the fluorinated backbone.

Step 3: RCRA Waste Profiling and Labeling
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Profile the waste under the generic RCRA code for halogenated organic waste (unless mixed with a specifically listed solvent like dichloromethane, which would require an F-code).

  • Causality: Accurate manifesting ensures the chemical is routed to a TSDF equipped with a rotary kiln incinerator, rather than a standard municipal landfill or low-temperature incinerator.

Step 4: High-Temperature Thermal Destruction (TSDF Handoff)
  • Action: Contract a licensed hazardous waste courier to transport the material to an EPA-compliant thermal destruction facility capable of sustaining temperatures >1100°C.

  • Causality: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol). Standard municipal incinerators operating at ~800°C are insufficient to cleave this bond and will result in incomplete combustion, generating toxic Products of Incomplete Combustion (PICs). Temperatures exceeding 1100°C with a minimum 2-second residence time guarantee complete thermal degradation.

Step 5: Off-Gas Scrubbing and Mineralization
  • Action: Verify that the contracted TSDF utilizes wet alkaline scrubbing (using calcium hydroxide or sodium hydroxide) in their exhaust stacks.

  • Causality: The successful combustion of 3-Cyclopropyl-2-fluorobut-2-enoic acid generates Hydrogen Fluoride (HF) gas. The alkaline scrubber neutralizes the corrosive HF gas, converting it into inert, naturally occurring salts like Calcium Fluoride (CaF2), achieving complete and safe mineralization.

Workflow Visualization

The logical relationship between chemical segregation, regulatory compliance, and thermal destruction is mapped below.

DisposalWorkflow Start Waste Generation 3-Cyclopropyl-2-fluorobut-2-enoic acid Segregation Waste Segregation Isolate as Halogenated Acid Start->Segregation Immediate action Containment Primary Containment HDPE / PTFE-Lined Drums Segregation->Containment Prevent metal contact Profiling RCRA Waste Profiling Manifest as Halogenated Waste Containment->Profiling Labeling Transport Hazmat Transport Licensed TSDF Courier Profiling->Transport EPA compliant Incineration Thermal Destruction Incineration >1100°C (2s dwell) Transport->Incineration Chain of custody Scrubbing Off-Gas Scrubbing Alkaline Neutralization of HF Gas Incineration->Scrubbing Cleaves C-F bond Mineralization Complete Mineralization Safe Release (CO2, H2O, CaF2) Scrubbing->Mineralization Captures toxic HF

Fig 1: Disposal workflow for 3-Cyclopropyl-2-fluorobut-2-enoic acid ensuring C-F bond cleavage.

References

[2] Title: EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS Source: Kelley Drye & Warren LLP URL: [Link]

[3] Title: EPA Proposes 9 PFAS Hazardous Constituents Under RCRA Source: SCS Engineers URL: [Link]

[4] Title: Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA Source: Davis Wright Tremaine LLP URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 2
3-Cyclopropyl-2-fluorobut-2-enoic acid
© Copyright 2026 BenchChem. All Rights Reserved.